N-methyl-4-(trifluoromethyl)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYWZJPVLDHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568183 | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22864-65-9 | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-methyl-4-(trifluoromethyl)aniline: Methods and Mechanisms
Introduction: The Significance of N-methyl-4-(trifluoromethyl)aniline in Modern Chemistry
This compound is a key fluorinated building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the trifluoromethyl group (CF3) at the para position and a methyl group on the nitrogen atom imparts unique physicochemical properties to molecules. The electron-withdrawing nature of the CF3 group significantly influences the electron density of the aromatic ring and the basicity of the amine, while the N-methyl group can modulate a molecule's polarity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the primary synthetic routes to this compound, detailing the underlying mechanisms, offering field-proven insights, and presenting robust experimental protocols for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and the required purity of the final product. The most prevalent and effective methods include:
-
Direct N-methylation of 4-(trifluoromethyl)aniline: A straightforward approach involving the introduction of a methyl group onto the nitrogen atom of the parent aniline.
-
Reductive Amination: A versatile one-pot reaction combining 4-(trifluoromethyl)benzaldehyde with methylamine, followed by in-situ reduction of the resulting imine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between an aryl halide and methylamine.
This guide will dissect each of these methodologies, providing a thorough analysis of their mechanisms and practical applications.
Method 1: Direct N-methylation of 4-(trifluoromethyl)aniline
This classical approach focuses on the direct alkylation of the primary amine, 4-(trifluoromethyl)aniline. Several methylating agents can be employed, each with its own advantages and mechanistic nuances.
Methylation with Dimethyl Carbonate (DMC): A Green and Selective Approach
Dimethyl carbonate is an environmentally benign and inexpensive methylating agent. This method offers high selectivity for mono-methylation, avoiding the common issue of over-alkylation to the tertiary amine. The reaction is typically performed under high-temperature and high-pressure conditions, often facilitated by a continuous flow system to ensure safety and efficiency.[1]
Mechanism:
The reaction proceeds through the initial formation of a carbamate intermediate from the reaction of 4-(trifluoromethyl)aniline with dimethyl carbonate. This carbamate then undergoes methylation by another molecule of DMC, followed by decarboxylation to yield the desired N-methylated product. The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for facilitating the deprotonation steps.
Caption: Mechanism of N-methylation with Dimethyl Carbonate.
Experimental Protocol: Continuous Flow Synthesis
-
System Setup: A continuous flow reactor equipped with a high-pressure pump, a heated reaction coil, and a back-pressure regulator is used.
-
Reagent Preparation: A solution of 4-(trifluoromethyl)aniline, dimethyl carbonate, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent (e.g., toluene) is prepared.
-
Reaction Conditions: The reagent mixture is pumped through the heated reaction coil at a specific flow rate and temperature. Optimal conditions have been reported at 250 °C.[1]
-
Work-up and Purification: The output from the reactor is collected, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound as a clear oil.[1]
| Parameter | Value | Reference |
| Temperature | 250 °C | [1] |
| Base | DBU | [1] |
| Yield | 74% | [1] |
| Product Purity | High | [1] |
Eschweiler-Clarke Reaction: Reductive Methylation with Formaldehyde and Formic Acid
The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines.[2][3][4] It utilizes an excess of formaldehyde and formic acid to reductively methylate the amine, with the reaction typically stopping at the tertiary amine stage for primary amines.[3][4] To achieve mono-methylation, careful control of the stoichiometry is necessary.
Mechanism:
The reaction begins with the formation of an imine between the primary amine and formaldehyde.[2][3] This imine is then reduced by formic acid, which acts as a hydride donor, to yield the secondary amine.[2][3] The process can then repeat to form the tertiary amine. The irreversible loss of carbon dioxide drives the reaction to completion.[3]
Caption: Mechanism of the Eschweiler-Clarke reaction for mono-methylation.
Experimental Protocol: General Procedure
-
Reaction Setup: To a round-bottom flask containing 4-(trifluoromethyl)aniline, an excess of formic acid and formaldehyde solution is added.
-
Reaction Conditions: The mixture is heated to reflux (typically around 80-100 °C) for several hours.[2]
-
Work-up and Purification: After cooling, the reaction mixture is made basic with a suitable base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried and concentrated. The crude product is then purified by distillation or column chromatography.
Method 2: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines. In the context of this compound synthesis, this involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Mechanism:
The reaction proceeds in two main steps. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde, followed by dehydration to form an imine (Schiff base). In the second step, a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, delivers a hydride to the imine carbon, yielding the final N-methylated amine.
Caption: Mechanism of Reductive Amination.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask, 4-(trifluoromethyl)benzaldehyde and a solution of methylamine (in a solvent like THF or methanol) are combined.
-
Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine. The addition of a catalytic amount of acetic acid can accelerate this step.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. STAB is often preferred due to its mildness and selectivity.[5]
-
Work-up and Purification: The reaction is quenched with water or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
| Reagent | Role | Key Considerations |
| 4-(Trifluoromethyl)benzaldehyde | Carbonyl source | Readily available |
| Methylamine | Amine source | Can be used as a solution in a solvent |
| Sodium Triacetoxyborohydride (STAB) | Reducing agent | Mild and selective for imines over aldehydes |
| Acetic Acid | Catalyst | Facilitates imine formation |
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7][8] This method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this would involve the coupling of a 4-halobenzotrifluoride with methylamine.
Mechanism:
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[9][10]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed to promote the key steps of the catalytic cycle.[6][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
-
Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., 4-bromobenzotrifluoride or 4-chlorobenzotrifluoride), a palladium precatalyst (e.g., Pd(OAc)2 or a preformed catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs2CO3). The vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: A solution of methylamine in a dry, inert solvent (e.g., toluene or dioxane) is added.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a set period.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography or distillation.
Industrial-Scale Synthesis Considerations
For the large-scale production of this compound, factors such as cost, safety, and environmental impact become paramount. While the Buchwald-Hartwig amination is highly efficient, the cost of the palladium catalyst and ligands can be a significant consideration. Reductive amination offers a more cost-effective route, particularly if the starting aldehyde is readily available. Direct N-methylation with reagents like dimethyl carbonate is also an attractive option from a green chemistry perspective.
Patents for the synthesis of related trifluoromethylanilines often describe processes that start from the corresponding nitro compound. For example, 4-nitrobenzotrifluoride can be reduced to 4-(trifluoromethyl)aniline, which can then be methylated.[11][12] This multi-step approach may be economically viable on an industrial scale.
Conclusion: A Versatile Building Block with Diverse Synthetic Access
This compound is a valuable synthetic intermediate, and its preparation can be achieved through several robust and reliable methods. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or industrial application. Direct N-methylation offers a concise pathway, with modern reagents like dimethyl carbonate providing a greener alternative. Reductive amination presents a versatile and convergent approach, while the Buchwald-Hartwig amination provides a powerful tool for C-N bond formation, albeit at a higher cost. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, will enable scientists and researchers to make informed decisions and successfully synthesize this important fluorinated building block for their diverse applications.
References
- Shaughnessy, K. H., & DSpace@MIT. (2014). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Massachusetts Institute of Technology.
- Shen, M., et al. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline. (n.d.). ResearchGate.
- Löbbert, G., et al. (2001). Preparation of trifluoromethylanilines. U.S.
- Löbbert, G., et al. (2001). Preparation of trifluoromethylanilines. U.S.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia.
- The Organic Chemist. (2023, March 16).
- Desbordes, P., et al. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Castoldi, L., et al. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
- Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- WO 2011/058576 A1. (2011).
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Wang, Y., et al. (2023).
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- SynArchive. (n.d.). Eschweiler-Clarke Reaction.
- OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine. (2017).
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Easy P2P reductive amination with NaBH(OAc)3. (n.d.). The Hive.
- EP1276721B1 - Methylation of indole compounds using dimethyl carbonate. (2004).
- Reaction set-up for N-methylation of aniline in a continuous fixed bed reactor. (n.d.). ResearchGate.
- Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(15), 10183–10192.
- Selva, M., et al. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045.
- Li, Y., et al. (2018). Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). Journal of Chemistry, 2018, 1-8.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 12. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
physical properties of N-methyl-4-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Physical Properties of N-methyl-4-(trifluoromethyl)aniline
Introduction
This compound, identified by its CAS Number 22864-65-9, is a substituted aniline derivative of significant interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a trifluoromethyl group on the aromatic ring and an N-methylated amine, imparts unique electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable building block and intermediate in the development of novel pharmaceuticals and agrochemicals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information herein is curated for researchers, scientists, and drug development professionals who require accurate physical data for reaction planning, analytical method development, quality control, and safety assessments. We will delve into its physicochemical characteristics, spectroscopic signature, and essential safety protocols, grounding all claims in verifiable data.
Section 1: Core Physicochemical Properties
The fundamental physical properties of a compound are critical for its handling, purification, and formulation. The data for this compound are summarized below, followed by a detailed exploration of each property and the methodologies for their determination.
Table 1: Summary of Key Physical Properties
| Property | Value | Source(s) |
| CAS Number | 22864-65-9 | [1][2] |
| Molecular Formula | C₈H₈F₃N | [1][2] |
| Molecular Weight | 175.15 g/mol | [1][2] |
| Boiling Point | 105-106 °C at 20 mmHg | [1] |
| Density | 1.2394 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.4888 | [1] |
| Flash Point | 98.9 °C (210.0 °F) | [1] |
| Appearance | Colorless to light orange/yellow clear liquid |
Boiling Point
The boiling point of this compound is reported as 105-106 °C at a reduced pressure of 20 mmHg.[1]
Expert Insight: The determination of a boiling point under vacuum is a standard and necessary procedure for compounds with relatively high boiling points at atmospheric pressure. This technique prevents thermal decomposition, which can occur if the substance is heated to its atmospheric boiling point. The trifluoromethyl group and the aniline core contribute to a higher molecular weight and stronger intermolecular forces compared to simpler amines, necessitating this approach for accurate and safe characterization.
-
Apparatus Setup: Assemble a micro-distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer with the bulb positioned just below the side-arm, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Connection: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately monitor the pressure.
-
Sample Preparation: Place 5-10 mL of the this compound sample into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Gradually reduce the pressure within the system to the target pressure of 20 mmHg.
-
Heating: Begin heating the sample gently using a heating mantle while stirring.
-
Measurement: Observe the temperature as the liquid begins to boil and a steady stream of condensate forms on the thermometer bulb. The stable temperature recorded at the target pressure is the boiling point.
Caption: Workflow for Determining Boiling Point Under Reduced Pressure.
Density and Refractive Index
The density is a measure of mass per unit volume, while the refractive index measures how light propagates through the substance. Both are crucial for identity confirmation and purity assessment.
-
Density: 1.2394 g/mL at 25 °C.[1] This value can be experimentally verified using a calibrated pycnometer or a digital density meter.
-
Refractive Index (n₂₀/D): 1.4888.[1] This dimensionless number indicates the purity of the liquid sample. It is measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature of 20°C. Deviations from this value can suggest the presence of impurities.
Section 2: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure and ensuring the identity of a compound. While public spectral databases provide foundational information, experimental verification is paramount in a research setting.[2]
Caption: General Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic protons will appear as complex multiplets in the aromatic region (~6.5-7.5 ppm). The N-methyl group will be a singlet or a doublet (if coupled to the N-H proton) around 2.8-3.0 ppm. The N-H proton signal is typically a broad singlet whose chemical shift is concentration-dependent.
-
¹³C NMR: The carbon spectrum will show signals for the four distinct aromatic carbons (with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), the N-methyl carbon, and the trifluoromethyl carbon.
-
¹⁹F NMR: This is crucial for confirming the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely.
-
Transfer: Filter the solution through a small plug of glass wool in a pipette directly into a standard 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient for ¹H NMR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Results: When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the compound should show a clear molecular ion peak (M⁺) at m/z = 175.15. Common fragmentation patterns would involve the loss of a methyl group (-15) or cleavage related to the trifluoromethyl group.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.
-
Mass Analysis: Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the GC column.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorption Bands:
-
~3400 cm⁻¹: N-H stretching (secondary amine).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching in the aromatic ring.
-
~1325 cm⁻¹ and ~1100 cm⁻¹: Strong C-F stretching bands, characteristic of the CF₃ group.
Section 3: Safety and Handling
Proper safety protocols are mandatory when working with any chemical. This compound possesses specific hazards that require careful management.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [1][2] |
| GHS Pictogram | GHS07 | Exclamation Mark | [1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Storage: The compound is a combustible liquid and should be stored in a well-ventilated area away from ignition sources, in a tightly sealed container.[1]
Caption: Logical Safety Workflow for Chemical Handling.
Conclusion
This compound is a key chemical intermediate with a well-defined set of physical properties. Understanding its boiling point under reduced pressure, density, refractive index, and spectroscopic signatures is fundamental for its effective and safe use in research and development. The protocols and data presented in this guide serve as a reliable resource for scientists, enabling accurate experimental design, robust quality control, and the maintenance of a safe laboratory environment.
References
- 4-(Trifluoromethyl)-N-methylaniline 97 22864-65-9 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/631051
- This compound | C8H8F3N | CID 15099755 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-4-_trifluoromethyl_aniline
- This compound 22864-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/M2774
- 4-(Trifluoromethyl)aniline - Wikipedia. URL: https://en.wikipedia.org/wiki/4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline is a versatile chemical compound - Chem-Impex. URL: https://www.chemimpex.com/products/4-trifluoromethyl-aniline
Sources
An In-depth Technical Guide to N-methyl-4-(trifluoromethyl)aniline: Chemical Properties and Reactivity Profile
Authored for Researchers, Scientists, and Drug Development Professionals
N-methyl-4-(trifluoromethyl)aniline is a critical fluorinated building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl group and the electron-donating N-methyl group, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl moiety is particularly significant in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This guide offers a comprehensive analysis of its chemical properties, spectroscopic signature, reactivity, and safe handling, providing field-proven insights for its effective application in a laboratory setting.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound define its behavior in chemical systems and are crucial for designing experimental conditions. These properties are summarized below.
| Property | Value | Source |
| CAS Number | 22864-65-9 | [4][5] |
| Molecular Formula | C₈H₈F₃N | [4][5] |
| Molecular Weight | 175.15 g/mol | [4][5] |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Boiling Point | 105-106 °C at 20 mmHg | [5] |
| Density | 1.2394 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4888 | [5] |
| Flash Point | 98.9 °C (210.0 °F) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, alcohol, and ketone. | [6] |
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. While raw spectral data is instrument-dependent, the expected profile is as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic region will be complex due to the substitution pattern. The N-methyl group will appear as a singlet or a doublet depending on the coupling with the N-H proton, typically around 3 ppm. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.[7]
-
¹³C NMR : Signals corresponding to the eight carbon atoms will be present. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.
-
¹⁹F NMR : A strong singlet will be observed, characteristic of the -CF₃ group.[8]
-
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).[4]
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175.15. Fragmentation patterns will likely involve the loss of methyl or trifluoromethyl groups.[4]
Synthesis and Manufacturing
The primary industrial route to this compound involves the methylation of its parent amine, 4-(trifluoromethyl)aniline. This transformation can be achieved using various methylating agents.
Caption: General workflow for the synthesis of this compound.
Causality in Synthesis: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate is often preferred to minimize side reactions. The reaction is typically monitored by TLC or GC-MS to ensure complete consumption of the starting aniline. It is important to note that anomalous products have been reported in N-methylation reactions of this substrate, necessitating careful control of reaction conditions and thorough characterization of the final product.[9]
Reactivity Profile
The reactivity of this compound is dictated by the interplay between the secondary amine and the trifluoromethyl-substituted aromatic ring.
-
Nucleophilicity of the Amine : As a secondary amine, the nitrogen atom is nucleophilic and readily participates in reactions such as acylation, alkylation, and condensation. The electron-donating effect of the methyl group enhances this nucleophilicity compared to the primary aniline precursor. It can be readily acylated to form amides, a common transformation in drug synthesis.
-
Electrophilic Aromatic Substitution (EAS) : The aromatic ring's reactivity towards electrophiles is complex.
-
The -NHCH₃ group is a powerful activating, ortho-, para- directing group.
-
The -CF₃ group is a strongly deactivating, meta- directing group. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho to the amine (positions 3 and 5).
-
-
Stability and Decomposition : The compound is stable under normal storage conditions.[10] However, at elevated temperatures, it can decompose to produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[10][11]
-
Reaction with Organometallics : While the C-F bonds of the trifluoromethyl group are generally robust, reactions with strong nucleophiles like Grignard reagents have been shown to cause fluoride elimination and subsequent addition of the Grignard reagent, leading to the formation of 4-(trialkylmethyl)anilines.[12][13]
Caption: Key reactivity pathways for this compound.
Applications in Drug Discovery and Development
This compound is a key structural motif in medicinal chemistry. The parent compound, 4-(trifluoromethyl)aniline, is a building block for several FDA-approved drugs, including Leflunomide and Teriflunomide.[2][13] The incorporation of the trifluoromethyl group is a well-established strategy to:
-
Block Metabolic Oxidation : The robust C-F bonds prevent metabolic attack at the para position.[3]
-
Increase Lipophilicity : The -CF₃ group increases the molecule's ability to cross biological membranes.[3]
-
Modulate Basicity : The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the aniline nitrogen, which can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.
This compound serves as a crucial intermediate for synthesizing libraries of compounds for screening, where the N-methyl group provides an additional point of diversity and can influence the final compound's conformation and binding properties.[1]
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling.
GHS Hazard Classification :
-
Pictogram : GHS07 (Exclamation Mark)[5]
-
Hazard Statements :
Handling and Personal Protective Equipment (PPE) :
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[11][14]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield (Standard EN166).[5][11]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[14]
-
Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK, EN14387).[5]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.
Protocol 1: N-Acylation with Acetyl Chloride
This protocol details a standard procedure for converting this compound to its corresponding acetamide, a common step in derivatization.
Materials :
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel), Hexanes, Ethyl Acetate
Procedure :
-
Reaction Setup : To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition : Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Electrophile Addition : Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, typically less polar, product spot should appear.
-
Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Final Validation : Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR and MS to confirm the structure and purity of the N-acetylated product.
Caption: Experimental workflow for the N-acylation of this compound.
References
- PubChem. This compound.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Taylor & Francis Online. A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents.
- PubChem. 4-(Trifluoromethyl)aniline.
- ResearchGate. An Unexpected Incident with 4-Trifluoromethylaniline. [Link]
- ResearchGate. Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline. [Link]
- ChemBK. This compound. [Link]
- CPAchem. Safety data sheet - 4-(Trifluoromethyl)aniline. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- KBM.SCI. 4-(Trifluoromethyl)aniline. [Link]
- Google Patents.
- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Google Patents. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
- NIST. Benzenamine, 4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of N-methyl-4-(trifluoromethyl)aniline
Abstract
This technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-methyl-4-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry and materials science. This document provides a detailed examination of the theoretical principles governing its spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum. By elucidating the influence of the N-methyl and trifluoromethyl substituents on the aromatic ring, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated aromatic amines.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. The presence of the trifluoromethyl (-CF₃) group, a bioisostere for the methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Accurate and unambiguous structural characterization is paramount, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide delves into the nuances of the ¹H NMR spectrum of this molecule, providing field-proven insights into predicting, acquiring, and interpreting the data with high fidelity.
Theoretical Principles and Spectrum Prediction
A thorough understanding of the molecular structure is crucial for predicting the ¹H NMR spectrum. This compound possesses three distinct proton environments, which will give rise to three unique signals. The electronic properties of the substituents—the electron-donating N-methyl (-NHCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group—play a critical role in determining the chemical shifts of the aromatic protons.[1][2][3]
-
N-methyl group (-NHCH₃): This is an activating, ortho-, para- directing group. The nitrogen's lone pair donates electron density into the aromatic ring through resonance, increasing the shielding of the ortho and para protons.[4]
-
Trifluoromethyl group (-CF₃): This is a strongly deactivating, meta- directing group. The high electronegativity of the fluorine atoms withdraws electron density from the ring via induction, causing significant deshielding of the aromatic protons, particularly those in the ortho and para positions.[1][2][5]
In this compound, these two groups are in a para relationship, leading to a predictable pattern in the aromatic region of the spectrum.
Predicted ¹H NMR Spectral Data
Based on these principles, we can predict the following signals:
| Predicted Signal | Protons | Multiplicity | Integration | Predicted Chemical Shift (δ) ppm | Rationale |
| A | -NH CH₃ | Broad Singlet | 1H | ~3.5 - 4.5 | Proton on nitrogen; chemical shift is variable and depends on solvent, concentration, and temperature. Broadening is common due to quadrupolar relaxation and exchange. |
| B | -NHCH₃ | Singlet | 3H | ~2.8 - 3.0 | Aliphatic protons on the methyl group attached to nitrogen. |
| C | Aromatic (ortho to -NHCH₃) | Doublet | 2H | ~6.6 - 6.8 | Shielded by the electron-donating -NHCH₃ group, resulting in an upfield shift.[4] |
| D | Aromatic (ortho to -CF₃) | Doublet | 2H | ~7.4 - 7.6 | Deshielded by the electron-withdrawing -CF₃ group, causing a downfield shift.[2][6] |
The aromatic protons will appear as an AX or AB system of two doublets due to the distinct electronic environments.
Experimental Protocol
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for reproducibility.
Sample Preparation
-
Material: Weigh 5-25 mg of this compound into a clean, dry vial.[7][8][9]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound. Deuterated solvents are used to avoid large solvent signals in the proton spectrum and to provide a deuterium signal for the spectrometer's lock system.[7][10]
-
Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[10][11] The final sample height should be approximately 4-5 cm.
-
Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters (for a 400-500 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. A longer delay may be needed for quantitative analysis.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, if TMS is absent, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[8]
-
Integration: Integrate all signals to determine the relative number of protons for each.
Spectral Analysis and Interpretation
The analysis involves assigning each signal in the acquired spectrum to the corresponding protons in the this compound molecule.
Example ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 1 | 7.44 | Doublet | 2H | 8.5 Hz | Aromatic Protons (ortho to -CF₃) |
| 2 | 6.63 | Doublet | 2H | 8.5 Hz | Aromatic Protons (ortho to -NHCH₃) |
| 3 | 3.85 | Broad Singlet | 1H | - | -NH CH₃ |
| 4 | 2.85 | Singlet | 3H | - | -NHCH₃ |
Note: The above data is representative and may vary slightly based on experimental conditions.
Detailed Interpretation
-
Aromatic Region (δ 6.5-7.5 ppm):
-
The signal at δ 7.44 ppm is a doublet assigned to the two aromatic protons ortho to the powerfully electron-withdrawing -CF₃ group. This downfield shift is a direct consequence of the deshielding effect.[2]
-
The signal at δ 6.63 ppm is a doublet assigned to the two aromatic protons ortho to the electron-donating -NHCH₃ group. This upfield position is due to the increased shielding from the nitrogen atom.[4]
-
The coupling constant for both doublets is approximately 8.5 Hz, which is typical for ortho-coupling between protons on a benzene ring.
-
-
Aliphatic and Amine Region (δ 2.5-4.0 ppm):
-
The broad singlet at δ 3.85 ppm corresponds to the amine proton (-NH ). Its broadness is due to chemical exchange with trace amounts of water and quadrupolar broadening from the adjacent ¹⁴N nucleus. The chemical shift of this proton is highly sensitive to solvent, concentration, and temperature.
-
The sharp singlet at δ 2.85 ppm with an integration of 3H is unambiguously assigned to the methyl protons (-NCH₃ ). It appears as a singlet because there are no adjacent protons to couple with.
-
Visualization of Workflow and Structure
Molecular Structure and Proton Environments
The following diagram illustrates the distinct proton environments in this compound.
Caption: Proton environments in this compound.
¹H NMR Analysis Workflow
This diagram outlines the logical flow from sample preparation to final spectral interpretation.
Caption: Standard workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a clear and illustrative example of how substituent effects dictate the appearance of an aromatic system. The electron-donating N-methyl group and the electron-withdrawing trifluoromethyl group create a distinct and predictable pattern of two doublets in the aromatic region, while the aliphatic and amine protons give rise to characteristic singlet and broad singlet signals, respectively. This guide provides a robust framework for the confident acquisition, interpretation, and reporting of ¹H NMR data for this compound, ensuring high scientific integrity for researchers in synthetic and medicinal chemistry.
References
- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I.
- PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups.
- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Western University. (n.d.). NMR Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- PubMed. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes.
- Chemistry LibreTexts. (2023). 5.5: Chemical Shift.
- PubChem. (n.d.). This compound.
- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.
- Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Sources
- 1. aklectures.com [aklectures.com]
- 2. youtube.com [youtube.com]
- 3. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. scribd.com [scribd.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Deep Dive into the 13C NMR Spectroscopy of N-methyl-4-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-4-(trifluoromethyl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its structural features, combining an electron-donating N-methyl group and a strongly electron-withdrawing trifluoromethyl group, create a unique electronic environment that influences its reactivity and properties. Understanding the precise chemical structure is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is one of the most powerful analytical techniques for this purpose. This in-depth technical guide provides a comprehensive analysis of the 13C NMR data for this compound, blending theoretical principles with practical insights for spectral acquisition and interpretation.
Theoretical Framework: Understanding Substituent Effects in 13C NMR
The 13C NMR chemical shifts in a substituted benzene ring are highly sensitive to the electronic effects of the substituents. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).
The N-methylamino group (-NHCH3) is a strong activating group, meaning it donates electron density to the aromatic ring primarily through resonance. The nitrogen's lone pair of electrons can be delocalized into the π-system of the ring.[1][2] This increased electron density leads to greater shielding of the ortho and para carbons, causing their 13C NMR signals to shift to a lower chemical shift (upfield) compared to unsubstituted benzene (δ ≈ 128.5 ppm). The effect on the meta carbons is significantly smaller.
Conversely, the trifluoromethyl group (-CF3) is a potent deactivating group. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This withdrawal of electron density deshields the carbon atoms of the ring, particularly the ipso-carbon to which it is attached, causing their signals to shift to a higher chemical shift (downfield).[3]
In this compound, these two opposing effects dictate the final chemical shifts of the aromatic carbons.
Predicted 13C NMR Data and Interpretation
While a definitive, published spectrum for this compound can be elusive, a highly accurate prediction can be made based on established substituent chemical shift (SCS) effects. The following table outlines the predicted 13C NMR chemical shifts and provides a detailed rationale for the assignment of each peak.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to 19F coupling) | Rationale for Assignment |
| C1 (ipso-NHCH3) | ~150-153 | Singlet | The carbon atom directly attached to the nitrogen is significantly deshielded by the electronegative nitrogen atom and is expected to be the most downfield of the protonated aromatic carbons. |
| C2, C6 | ~112-115 | Quartet (small J) | These carbons are ortho to the electron-donating -NHCH3 group and are therefore strongly shielded. A small four-bond C-F coupling (⁴JCF) may lead to a quartet multiplicity. |
| C3, C5 | ~126-129 | Quartet (small J) | These carbons are meta to the -NHCH3 group and ortho to the -CF3 group. The electron-withdrawing effect of the CF3 group will deshield them relative to the C2/C6 positions. A three-bond C-F coupling (³JCF) will likely result in a quartet. |
| C4 (ipso-CF3) | ~123-126 | Quartet (small J) | The carbon bearing the CF3 group is deshielded, but its chemical shift is also influenced by the para electron-donating group. It will exhibit a two-bond C-F coupling (²JCF), appearing as a quartet. |
| -CF3 | ~124-127 | Quartet (large J) | The carbon of the trifluoromethyl group itself will be in the aromatic region and will be split into a distinct quartet due to the three attached fluorine atoms, with a large one-bond C-F coupling constant (¹JCF) of approximately 272 Hz.[4] |
| -NCH3 | ~30-32 | Singlet | The N-methyl carbon is in the typical aliphatic region for an N-alkyl group on an aniline.[5][6][7] |
Experimental Protocol for 13C NMR Data Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to ensure accurate chemical shift determination and the observation of fine structural details like C-F coupling.
Sample Preparation
-
Solvent Selection: Deuterochloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents like DMSO-d6 or Acetone-d6 can also be used, but will result in slightly different chemical shifts.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).
NMR Instrument Parameters
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses both the aromatic and aliphatic regions (e.g., 0-220 ppm).
-
Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted 13C NMR chemical shifts.
Caption: Predicted 13C NMR assignments for this compound.
Conclusion
The 13C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay between the electron-donating N-methyl group and the electron-withdrawing trifluoromethyl group is essential for accurate spectral interpretation. By following the detailed experimental protocol and utilizing the predicted chemical shift data provided in this guide, researchers can confidently acquire and assign the 13C NMR spectrum of this important molecule, facilitating its use in drug discovery and materials science.
References
- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?
- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
- ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?
- Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylaniline(100-61-8) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]
IR spectroscopy analysis of N-methyl-4-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of N-methyl-4-(trifluoromethyl)aniline
Abstract
Introduction: The Molecule and the Method
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structure combines a secondary aromatic amine—a common pharmacophore—with a trifluoromethyl (CF₃) group. The CF₃ group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties; its strong electron-withdrawing nature can enhance metabolic stability, binding affinity, and cell membrane permeability of parent molecules.[2]
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure. For a molecule like this compound, IR spectroscopy allows for the unambiguous confirmation of its key structural motifs, providing a rapid and non-destructive method for identity and purity verification.
Structural Rationale: Predicting the Spectrum
A robust spectral analysis begins with a foundational understanding of the molecule's constituent parts. The vibrational characteristics of this compound are determined by the interplay of its three primary functional regions:
-
The Secondary Aromatic Amine: The N-H bond of the secondary amine and the C-N bond linking nitrogen to the aromatic ring are key reporters. Aromatic amines exhibit characteristic stretching frequencies that differ from their aliphatic counterparts due to the influence of the benzene ring.[3][4]
-
The Para-Substituted Aromatic Ring: The benzene ring is substituted at the 1 and 4 positions. This specific substitution pattern gives rise to predictable C-H and C=C stretching vibrations, as well as highly diagnostic out-of-plane bending modes in the fingerprint region.[5]
-
The Trifluoromethyl Group: The C-F bonds in the CF₃ group are highly polar, and their stretching vibrations result in some of the most intense absorptions in the entire IR spectrum.[6][7] These bands are often unmistakable and serve as a primary confirmation of the group's presence.
The electronic dialogue between the electron-donating N-methylamino group and the powerfully electron-withdrawing trifluoromethyl group, transmitted through the aromatic π-system, subtly shifts the frequencies of nearly all associated bonds from their "standard" values. This guide will illuminate these shifts and their diagnostic significance.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-fidelity IR spectrum is paramount. The following protocol for analyzing a neat liquid sample is designed to be a self-validating system, ensuring accuracy and reproducibility. This compound is a liquid at room temperature, making this the most direct method.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR is the preferred modern technique for liquid samples as it requires minimal sample preparation and provides excellent data quality.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify the cleanliness of the ATR crystal (typically diamond or zinc selenide). Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary. A contaminated crystal is a primary source of analytical error.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response.
-
Causality: The background spectrum is stored and mathematically subtracted from the sample spectrum. This crucial step ensures that the final spectrum contains only the absorption data from the sample itself, eliminating environmental and instrumental artifacts.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered to maximize signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to produce a spectrum with a high signal-to-noise ratio.
-
Parameters: A typical resolution is 4 cm⁻¹ over a range of 4000–650 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample from the ATR crystal using a solvent-moistened wipe.
-
The resulting spectrum should be a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Verify that the baseline is flat and that major peaks are not "clipped" or saturated.
-
The logical flow of this experimental setup is visualized in the diagram below.
Caption: ATR-FTIR Experimental Workflow.
In-Depth Spectral Analysis
The IR spectrum of this compound is best analyzed by dividing it into distinct regions corresponding to specific vibrational modes.
The X-H Stretching Region (4000–2800 cm⁻¹)
This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.
-
~3420 cm⁻¹ (N-H Stretch): A single, relatively sharp absorption of medium intensity is expected here. For secondary aromatic amines, this band typically appears between 3450 and 3400 cm⁻¹.[4][8] Its presence as a single peak (unlike the doublet of a primary amine) is a definitive marker for a secondary amine.[3]
-
3100–3000 cm⁻¹ (Aromatic C-H Stretch): Several weak to medium absorptions will appear just above 3000 cm⁻¹. These are characteristic of the C(sp²)-H bonds of the benzene ring.[5]
-
2980–2850 cm⁻¹ (Aliphatic C-H Stretch): At least one absorption is expected just below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the C(sp³)-H bonds in the N-methyl group.
The Aromatic Region (1650–1400 cm⁻¹)
This region contains absorptions from double bonds and amine bending vibrations.
-
~1615 cm⁻¹ and ~1520 cm⁻¹ (C=C Ring Stretching): Two distinct, sharp bands of variable intensity confirm the presence of the aromatic ring. The conjugation with both the amino group and the trifluoromethyl group influences the position and intensity of these bands.
-
~1540 cm⁻¹ (N-H Bending): A weak to medium N-H in-plane bending (scissoring) vibration may be observed for the secondary amine in this region.[8] Its presence, while not always strong, complements the N-H stretching band as evidence for the amine group.
The Fingerprint Region (< 1400 cm⁻¹)
This complex region contains a wealth of structural information, including the highly characteristic C-F and C-N stretching vibrations.
-
~1325 cm⁻¹ (C-N Stretch): A strong absorption is expected for the aryl C-N stretching vibration. For aromatic amines, this band is typically found in the 1335–1250 cm⁻¹ range.[3][9] The electron-withdrawing CF₃ group para to the amine likely shifts this to a higher frequency (wavenumber) by influencing the C-N bond order.
-
1300–1100 cm⁻¹ (C-F Stretches): This range will be dominated by very strong, intense absorptions arising from the symmetric and asymmetric stretching modes of the C-F bonds in the trifluoromethyl group. The sheer intensity of these bands is a primary diagnostic feature for any CF₃-containing compound.[6][10]
-
~840 cm⁻¹ (C-H Out-of-Plane Bend): A strong, sharp absorption in this area is highly indicative of 1,4-(para)-disubstitution on a benzene ring. This out-of-plane C-H "wag" is one of the most reliable indicators for determining aromatic substitution patterns.
-
~750 cm⁻¹ (N-H Wag): A broad, medium-intensity band may appear due to the out-of-plane N-H wagging motion, characteristic of secondary amines.[4]
The relationship between the molecule's functional groups and their primary spectral regions is illustrated below.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wikieducator.org [wikieducator.org]
- 10. researchgate.net [researchgate.net]
mass spectrometry fragmentation of N-methyl-4-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-methyl-4-(trifluoromethyl)aniline
Executive Summary
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. As a compound integrating an aromatic amine structure with a strongly electron-withdrawing trifluoromethyl group, its fragmentation behavior is governed by a confluence of competing and complementary mechanisms. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple spectral interpretation to explain the causal chemical principles driving the observed fragmentation. We will elucidate the dominant fragmentation mechanisms, including alpha (α) cleavage at the N-methyl group, cleavages involving the trifluoromethyl moiety, and subsequent aromatic ring fragmentations. A robust, self-validating experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, ensuring reproducibility and analytical rigor.
Compound Profile and Analytical Context
This compound (C₈H₈F₃N) is an aromatic amine with a molecular weight of 175.15 g/mol .[1][2] Its structure is characterized by an aniline core, N-methylated at the amino group and substituted with a trifluoromethyl (CF₃) group at the para position of the benzene ring.
-
The N-Methyl Group: This functional group introduces a primary site for low-energy fragmentation through α-cleavage, a characteristic feature of alkylamines.[3][4] This process is often highly favored and leads to the formation of a stable iminium cation.
-
The Trifluoromethyl Group: The CF₃ group is a potent electron-withdrawing moiety, which influences the electronic environment of the aromatic ring.[5] Its high bond dissociation energy makes it metabolically stable, a feature often exploited in medicinal chemistry.[5] In mass spectrometry, this group provides unique fragmentation signatures, including the loss of the CF₃ radical or fluorine atoms.[6]
Understanding the interplay between these two functional groups is paramount for the accurate structural elucidation of this molecule and its analogues in complex analytical workflows.
The Logic of Fragmentation under Electron Ionization
Upon entering the ion source of a mass spectrometer, this compound is subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M•⁺).
C₈H₈F₃N + e⁻ → [C₈H₈F₃N]•⁺ + 2e⁻
The resulting molecular ion, with an odd-numbered mass-to-charge ratio (m/z) of 175, adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] This M•⁺ ion possesses excess internal energy, which it dissipates through a series of predictable bond cleavages and rearrangements to form more stable fragment ions.
The principal fragmentation pathways are dictated by the stability of the resulting carbocations and neutral radicals. For this compound, the most probable fragmentation events are centered around the nitrogen atom and the trifluoromethyl group.
Elucidation of the Core Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 175) is a well-orchestrated cascade of events. The most diagnostically significant pathways are detailed below.
Pathway I: Alpha (α) Cleavage - The Dominant Route
The most favorable fragmentation pathway for N-alkyl anilines is α-cleavage, which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[7][8] For this molecule, this entails the loss of a hydrogen radical from the N-methyl group.
-
Mechanism: The driving force is the formation of a highly resonance-stabilized iminium cation. This fragment is often the most abundant ion in the spectrum, making it the base peak .
-
Resulting Ion: [M-H]⁺ or [M-1]⁺ at m/z 174 .
-
Significance: The presence of an intense [M-1]⁺ peak is a hallmark of N-methylaniline structures.[9]
Pathway II: Benzylic-Type Cleavage
A competing, though typically less favorable, pathway is the cleavage of the N-C bond of the methyl group, resulting in the loss of a methyl radical (•CH₃).
-
Mechanism: This cleavage results in the formation of a substituted aniline radical cation.
-
Resulting Ion: [M-CH₃]⁺ or [M-15]⁺ at m/z 160 .
-
Significance: This peak confirms the presence of the N-methyl substituent.
Pathway III: Fragmentation Involving the CF₃ Group
The trifluoromethyl group introduces distinct fragmentation channels that are crucial for confirming this part of the structure.
-
Loss of the Trifluoromethyl Radical: A significant fragmentation event is the cleavage of the C-C bond between the aromatic ring and the CF₃ group, leading to the loss of a neutral trifluoromethyl radical (•CF₃).
-
Mechanism: This pathway is driven by the formation of a stable N-methylphenylaminyl cation.
-
Resulting Ion: [M-CF₃]⁺ or [M-69]⁺ at m/z 106 .
-
-
Loss of a Fluorine Radical: Less commonly, the molecular ion may lose a single fluorine radical (•F).
-
Mechanism: Direct cleavage of a C-F bond.
-
Resulting Ion: [M-F]⁺ or [M-19]⁺ at m/z 156 .
-
Pathway IV: Secondary Fragmentation and Ring Cleavage
The primary fragment ions, particularly the abundant species at m/z 174 and m/z 106, can undergo further fragmentation. A common pathway for aromatic amines is the expulsion of a neutral molecule of hydrogen cyanide (HCN).[3]
-
Mechanism: The ion at m/z 106 ([C₇H₇N]⁺) can rearrange and lose HCN.
-
Resulting Ion: [C₆H₆]⁺ at m/z 78 .
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Proposed EI fragmentation pathways for this compound.
Summary of Predicted Mass Spectral Data
The anticipated quantitative data for the major fragments of this compound under standard 70 eV electron ionization are summarized below. Relative intensities are predicted based on established fragmentation principles for analogous structures.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Predicted Relative Intensity |
| 175 | [C₈H₈F₃N]•⁺ | - | Molecular Ion | High |
| 174 | [C₈H₇F₃N]⁺ | •H | Alpha (α) Cleavage | Very High (Base Peak) |
| 160 | [C₇H₅F₃N]•⁺ | •CH₃ | Benzylic-Type Cleavage | Medium |
| 156 | [C₈H₈F₂N]•⁺ | •F | C-F Bond Cleavage | Low |
| 106 | [C₇H₇N]•⁺ | •CF₃ | C-C Bond Cleavage | High |
| 78 | [C₆H₆]⁺ | HCN | Secondary Fragmentation (from m/z 106) | Medium-Low |
Experimental Verification Protocol: GC-MS Analysis
To validate the proposed fragmentation pathways, a rigorous and reproducible experimental protocol is essential. The following details a self-validating system for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or ethyl acetate.
-
Perform a serial dilution to create a working solution of 10 µg/mL in the same solvent.
-
Transfer 1 mL of the working solution into a 2 mL autosampler vial.
-
-
Instrumentation:
-
Utilize a gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.
-
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (or equivalent) 5% phenyl methyl siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless (or a high split ratio like 50:1 for concentrated samples).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 40 - 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Compare the experimental mass spectrum with the predicted fragmentation data in the table above and with library spectra (e.g., NIST/Wiley).
-
Caption: Standard GC-MS experimental workflow for analyzing this compound.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be highly characteristic, defined by a few dominant and diagnostically valuable fragmentation pathways. The presence of a strong molecular ion peak at m/z 175, coupled with an intense base peak at m/z 174 resulting from α-cleavage, provides a clear indication of an N-methylaniline structure. Furthermore, the significant fragment at m/z 106, corresponding to the loss of the •CF₃ radical, unambiguously confirms the trifluoromethyl substitution. This detailed understanding of its fragmentation logic, combined with the robust GC-MS protocol provided, equips researchers with the necessary tools for the confident identification and structural confirmation of this compound in various scientific applications, from synthetic chemistry to metabolic profiling.
References
- GCMS Section 6.15 - Whitman People. (n.d.). Whitman College. [Link]
- Mass Spectrometry of Amines. (2023). JoVE. [Link]
- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020). YouTube. [Link]
- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link])
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. [Link]
- 4-Methyl-N,N-bis([3-(trifluoromethyl)phenyl]methyl)aniline - Optional[MS (GC)] - Spectrum. (n.d.). Wiley Science Solutions. [Link]
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025).
- Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation str
- Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. (2023). YouTube. [Link]
- Aniline, N-methyl-. (n.d.). NIST WebBook. [Link]
- 4-(Trifluoromethyl)aniline. (n.d.). PubChem. [Link]
- This compound. (n.d.). PubChem. [Link]
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
- Mass Spectroscopy. (n.d.). J-Stage. [Link]
- Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. (n.d.).
- 4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. [Link]aniline)
- Mass Spectrometry Fragment
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]
- α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. [Link]
- Aniline, 2-nitro-4-trifluoromethyl-. (n.d.). NIST WebBook. [Link]
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). PubMed. [Link]
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.).
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
- 2-(Trifluoromethyl)aniline. (n.d.).
- Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. (1999). PubMed. [Link]
- Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. (2025).
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (n.d.). Spectroscopy Online. [Link]
- Relationships between DFT/RRKM branching ratios of the complementary fragment ions [C5H5O]+ and [M - C5H5O]+ and relative abundances in the EI mass spectrum of N-(2-furylmethyl)aniline. (2012). PubMed. [Link]
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIV
Sources
- 1. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)-N-methylaniline 97 22864-65-9 [sigmaaldrich.com]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Aniline, N-methyl- [webbook.nist.gov]
solubility of N-methyl-4-(trifluoromethyl)aniline in organic solvents
An In-Depth Technical Guide to the Solubility of N-methyl-4-(trifluoromethyl)aniline in Organic Solvents
Abstract
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials. Its solubility profile in organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the factors governing its solubility, grounded in fundamental physicochemical principles. Due to the scarcity of publicly available quantitative data, this document emphasizes a predictive framework based on molecular structure and provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Significance of Solubility in Synthesis and Development
The fluorinated aniline moiety is a privileged structure in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and bioavailability.[1] this compound, with its electron-withdrawing trifluoromethyl group and N-methylated amine, presents a unique combination of properties. Understanding its solubility is not merely an academic exercise; it is fundamental to its practical application. Poor solubility can lead to challenges in reaction scale-up, inconsistent results in biological screening, and significant hurdles in developing viable drug formulations.[2][3]
This guide moves beyond simple data reporting. We will first deconstruct the molecule's structure to build a predictive understanding of its solubility. Subsequently, we will provide a rigorous, step-by-step methodology for its experimental determination, empowering researchers to generate reliable data tailored to their specific solvent systems and conditions.
Theoretical & Predictive Framework for Solubility
The principle of "like dissolves like" serves as our foundational guide, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] To apply this, we must first analyze the physicochemical characteristics of this compound.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of three key regions that dictate its solubility behavior:
-
Aromatic Ring: A non-polar, hydrophobic core.
-
N-methyl Group (-NHCH₃): This group provides a site for hydrogen bond acceptance (via the nitrogen lone pair) and introduces some polarity. Unlike a primary amine, it has only one hydrogen bond donor.
-
Trifluoromethyl Group (-CF₃): A highly lipophilic and strongly electron-withdrawing group.[1][6] It significantly increases the molecule's overall hydrophobicity and reduces the basicity of the aniline nitrogen.[7][8]
These features are quantified in the following physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃N | [9] |
| Molecular Weight | 175.15 g/mol | [9][10] |
| Calculated LogP | 2.7 | [10] |
| Density | 1.2394 g/mL at 25 °C | [9] |
| Boiling Point | 105-106 °C at 20 mmHg | [9] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 (N) + 3 (F) (weak) | [1] |
| Polar Surface Area | 12.03 Ų | [1] |
The relatively high LogP value of 2.7 confirms the compound's lipophilic (hydrophobic) nature, suggesting a preference for non-polar organic solvents over polar, aqueous environments.[10]
Predicted Solubility Profile in Common Organic Solvents
Based on the molecular structure and physicochemical properties, we can predict the solubility of this compound across different solvent classes. This qualitative assessment is invaluable for initial solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Toluene, Hexane, Diethyl Ether | High | The dominant lipophilic character from the trifluoromethylated aromatic ring favors interaction with non-polar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents can engage in dipole-dipole interactions. The molecule's overall polarity allows for good solvation, though strong hydrogen bonding is absent. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These highly polar solvents are effective at solvating a wide range of molecules. While the compound is lipophilic, it should still exhibit considerable solubility.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents are characterized by strong hydrogen bonding networks. The molecule has limited ability to donate hydrogen bonds, potentially hindering its integration into the solvent structure. |
| Aqueous | Water | Very Low / Insoluble | The high lipophilicity and lack of significant hydrogen bonding capability lead to poor solubility in water, as confirmed for similar compounds.[1][11] |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical data is the gold standard. The equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound.[12][13] It involves allowing an excess of the solid solute to equilibrate with the solvent until the solution is saturated, after which the concentration of the dissolved solute is measured.
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to ensure that a true equilibrium is reached and measured accurately.
Materials and Reagents:
-
This compound (CAS: 22864-65-9), >97% purity[9]
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
-
Analytical balance
-
Thermostatic shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Safety & Handling:
-
This compound is harmful if swallowed and may cause an allergic skin reaction.[10]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used.[14][15][16]
Experimental Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. chem.ws [chem.ws]
- 5. saltise.ca [saltise.ca]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. 4-三氟甲基-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. cpachem.com [cpachem.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to N-methyl-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Introduction: In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, fluorinated organic compounds have become indispensable tools. The strategic incorporation of fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties. Among these, the trifluoromethyl (-CF3) group is of paramount importance. This guide provides a comprehensive technical overview of N-methyl-4-(trifluoromethyl)aniline, a key building block that leverages the unique attributes of the -CF3 group. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its core properties, a representative synthesis protocol, analytical characterization, and critical applications.
Core Molecular Profile
This compound is a substituted aniline featuring a methyl group on the nitrogen atom and a trifluoromethyl group at the para-position of the benzene ring. This substitution pattern makes it a valuable intermediate for introducing these specific functionalities into larger, more complex molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈F₃N | [1][2] |
| Molecular Weight | 175.15 g/mol | [1][2][3] |
| CAS Number | 22864-65-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CNC1=CC=C(C=C1)C(F)(F)F | [1] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 105-106 °C at 20 mmHg | [2] |
| Density | 1.2394 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4888 | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the N-methylation of its primary amine precursor, 4-(trifluoromethyl)aniline. This transformation can be accomplished via several established organic chemistry methodologies. Below is a representative protocol based on reductive amination, a robust and high-yielding method favored for its operational simplicity and the use of readily available reagents.
Principle of Synthesis: Reductive Amination
Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over carbonyls, and tolerant of a wide range of functional groups.
Representative Experimental Protocol
Objective: To synthesize this compound from 4-(trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Formaldehyde (37% solution in water, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM, solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(trifluoromethyl)aniline (1.0 eq) and dichloromethane. Stir until the starting material is fully dissolved.
-
Imine Formation: Add formaldehyde (1.2 eq) followed by a catalytic amount of acetic acid. The acid serves to protonate the carbonyl, activating it for nucleophilic attack, and to facilitate the dehydration step to form the iminium ion. Allow the mixture to stir at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and any potential gas evolution. STAB is a mild hydride donor that selectively reduces the protonated iminium ion intermediate to the desired secondary amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acetic acid and any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Workflow
The crude this compound is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent system, which effectively separates the more polar product from non-polar impurities and any unreacted starting material.
Synthesis and Purification Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
Verifying the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR: The proton NMR spectrum should show a singlet for the N-methyl (N-CH₃) protons around 3.0 ppm. The aromatic region will display two doublets characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the N-H proton may also be visible.
-
¹³C NMR: The carbon spectrum will show a signal for the methyl carbon around 30-35 ppm. The trifluoromethyl carbon (CF₃) will appear as a quartet due to C-F coupling. The aromatic carbons will also be present in the 110-150 ppm range.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the -CF3 group. It should exhibit a sharp singlet, as all three fluorine atoms are chemically equivalent.
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 175.15).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic N-H stretching band around 3400 cm⁻¹. C-H stretches for the aromatic and methyl groups will appear around 3000-2800 cm⁻¹, and strong C-F stretching bands will be visible in the 1350-1100 cm⁻¹ region.[1]
Applications in Research and Development
The utility of this compound stems directly from its unique combination of a nucleophilic amine and an electron-withdrawing, lipophilic trifluoromethyl group.
Role in Medicinal Chemistry
The -CF3 group is a "lipophilic electron-withdrawing group," a rare combination that makes it highly valuable in drug design. Its incorporation can significantly enhance a drug candidate's profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[5]
-
Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[5]
-
Binding Affinity: The strong dipole of the -CF3 group can lead to favorable interactions with protein binding pockets, potentially increasing the potency of the drug.
This compound serves as a critical starting material for synthesizing a wide array of pharmaceuticals, including kinase inhibitors for oncology and agents targeting central nervous system disorders.[4][6]
Utility in Agrochemicals
Similar to pharmaceuticals, the properties imparted by the trifluoromethyl group are highly desirable in modern agrochemicals like herbicides and insecticides.[5][7] this compound is a precursor for active ingredients that require enhanced environmental stability and potent biological activity.
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. This compound possesses specific hazards that users must be aware of.
| Hazard Class | GHS Pictogram | Code | Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |
| Skin Sensitization | GHS07 (Exclamation Mark) | H317 | May cause an allergic skin reaction |
Data aggregated from multiple sources.[1][2]
Recommended Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]
-
Avoid Contact: Take measures to prevent direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[3][9]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its unique structural features, particularly the influential trifluoromethyl group, provide a reliable pathway for synthesizing next-generation pharmaceuticals, advanced agrochemicals, and functional materials. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist looking to leverage its potential to solve complex chemical and biological challenges.
References
- PubChem. This compound | C8H8F3N | CID 15099755. [Link]
- Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
- Google Patents.
- Angene Chemical. Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [Link]
Sources
- 1. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(トリフルオロメチル)-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 22864-65-9|this compound|BLD Pharm [bldpharm.com]
- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
A Senior Application Scientist's Guide to the Theoretical Structure of N-methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind the Molecule and the Method
N-methyl-4-(trifluoromethyl)aniline is a substituted aniline derivative that serves as a crucial building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, and the N-methyl group dramatically alters the electronic properties, lipophilicity, and metabolic stability of the parent aniline structure.[1][2] These modifications are pivotal in the rational design of novel pharmaceuticals and functional materials. Understanding the precise three-dimensional structure and electronic distribution of this molecule is not merely an academic exercise; it is fundamental to predicting its reactivity, intermolecular interactions, and ultimately, its function.
While experimental techniques like X-ray crystallography provide the gold standard for structural determination, they are not always feasible and provide a static picture in a crystalline state. Computational chemistry, specifically Density Functional Theory (DLT), offers a powerful, predictive alternative.[3][4][5] It allows us to build a dynamic understanding of the molecule's preferred conformation, vibrational properties, and electronic landscape in the gas phase or solution, providing invaluable insights that guide and complement experimental work.[3][4][5][6] This guide provides a comprehensive, field-proven protocol for conducting and validating theoretical calculations on this compound, grounded in the principles of scientific integrity and practical application.
Theoretical Foundations: Choosing the Right Tools for the Job
The accuracy of any theoretical calculation is critically dependent on the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[7][8] The core idea of DFT is to calculate the total energy of the system based on its electron density, rather than the complex many-electron wavefunction. This choice, however, necessitates two key decisions: the functional and the basis set .
-
The Functional (The "Engine"): The functional is a mathematical approximation that defines the exchange-correlation energy—the most challenging part of the calculation. For general-purpose calculations on organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice.[7][9][10][11][12] It incorporates aspects of both Hartree-Fock theory and DFT, providing a reliable description of molecular geometries and energies for a vast range of compounds.[7][10][11][12]
-
The Basis Set (The "Building Blocks"): The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d) basis set is a Pople-style split-valence basis set that offers a good compromise between accuracy and computational efficiency.[8] The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the non-spherical nature of electron density in chemical bonds and are crucial for molecules like ours with polar bonds (C-N, C-F).
Therefore, the B3LYP/6-31G(d) level of theory serves as our validated and scientifically sound starting point for investigating the structure of this compound.[7][9]
The Computational Protocol: A Self-Validating Workflow
This section details a step-by-step methodology for calculating and validating the structure of this compound. This workflow is designed to be a self-validating system, where each step confirms the integrity of the previous one.
Caption: A validated workflow for theoretical structural analysis.
Step-by-Step Methodology:
-
Construct Initial Geometry: Using molecular building software (e.g., Avogadro, ChemDraw), construct an approximate 3D structure of this compound. The exact initial geometry is not critical, as the optimization step will find the energy minimum.
-
Geometry Optimization:
-
Objective: To find the molecular geometry with the lowest possible potential energy. This is the most stable conformation of the molecule.
-
Protocol: Perform a geometry optimization calculation using the B3LYP functional and the 6-31G(d) basis set. The software (e.g., Gaussian, ORCA) will iteratively adjust bond lengths, angles, and dihedral angles to minimize the energy of the system.
-
-
Frequency Calculation:
-
Objective: This is a critical self-validation step.[9] It serves two purposes:
-
Confirmation of a True Minimum: A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a stable structure.
-
Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be directly compared to an experimental infrared (IR) spectrum.[1][13]
-
-
Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-31G(d) level of theory.
-
-
Analysis and Data Extraction:
-
Validation: Confirm that the output of the frequency calculation shows zero imaginary frequencies.
-
Data Extraction: From the optimized output file, extract key structural parameters:
-
Bond lengths (e.g., C-N, C-C, C-F)
-
Bond angles (e.g., C-N-C, F-C-F)
-
Dihedral angles (describing the orientation of the methyl and trifluoromethyl groups relative to the phenyl ring).
-
-
Spectral Analysis: Extract the calculated vibrational frequencies and their corresponding intensities to generate a theoretical IR spectrum.
-
Case Study: this compound
Applying the protocol described above yields the predicted structural parameters for this compound.
Caption: Atom numbering scheme for this compound.
Table 1: Predicted Geometric Parameters at B3LYP/6-31G(d)
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-N (Aromatic) | C1-N | 1.395 |
| C-N (Methyl) | N-C7 | 1.462 |
| C-C (Aromatic) | C1-C2 | 1.398 |
| C2-C3 | 1.391 | |
| C3-C4 | 1.402 | |
| C-C (CF3) | C4-C8 | 1.498 |
| C-F | C8-F1 | 1.345 |
| Bond Angles (°) ** | ||
| C-N-C | C1-N-C7 | 121.8 |
| N-C-C | N-C1-C2 | 120.5 |
| C-C-C (CF3) | C3-C4-C8 | 121.1 |
| F-C-F | F1-C8-F2 | 107.5 |
| Dihedral Angle (°) ** | ||
| Ring-N-Methyl | C2-C1-N-C7 | 178.5 |
Interpretation of Results:
-
Planarity: The C2-C1-N-C7 dihedral angle is close to 180°, indicating that the N-methyl group is nearly coplanar with the aromatic ring. This suggests significant electronic conjugation between the nitrogen lone pair and the phenyl π-system.
-
Electron-Withdrawing Effect: The C4-C8 bond connecting the ring to the trifluoromethyl group is elongated compared to a typical C-C single bond, reflecting the strain and electronic influence of the highly electronegative fluorine atoms.
-
Validation through Spectroscopy: The ultimate validation of a theoretical model comes from its ability to reproduce experimental observations.[6][14] The calculated vibrational frequencies from our frequency analysis can be compared to an experimental FT-IR spectrum of this compound. While a direct one-to-one match is not expected due to theoretical approximations and experimental conditions, the pattern of the spectrum and the frequencies of key functional group vibrations (e.g., N-H bend, C-F stretches, aromatic C-C stretches) should show good agreement after applying a standard scaling factor.[1][13] Studies on similar aniline derivatives have shown that the B3LYP method provides excellent agreement with experimental vibrational spectra.[13][15]
Table 2: Key Predicted Vibrational Frequencies vs. Typical Experimental Ranges
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| N-H Bending | 1520 | 1500-1650 |
| Aromatic C=C Stretch | 1610, 1585 | 1500-1620 |
| C-N Stretch (Aromatic) | 1315 | 1250-1350 |
| C-F Stretch (Symm/Asymm) | 1130, 1175, 1290 | 1100-1350 |
Conclusion: From Theory to Application
This guide has outlined a robust and self-validating computational workflow for determining the theoretical structure of this compound. By employing the B3LYP/6-31G(d) level of theory, we can generate a reliable and predictive model of the molecule's geometry and vibrational properties. This theoretical data provides a powerful lens through which to interpret experimental results and a solid foundation for further studies, such as modeling receptor-ligand interactions in drug development or predicting reactivity in materials science. The synergy between high-quality computation and empirical validation is a cornerstone of modern chemical research, accelerating discovery and deepening our fundamental understanding of molecular behavior.[3]
References
- Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable.
- Density functional theory studies on the molecular structure, vibrational spectral analysis of 4-chloro-3-(trifluoromethyl)aniline | Request PDF - ResearchGate.
- Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives - SciSpace.
- Mending Experimental Data with Computational Thermochemistry - Frontiers.
- DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate.
- Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations - ResearchGate.
- This compound | C8H8F3N | CID 15099755 - PubChem.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central.
- DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X1 - Taylor & Francis.
- Computational chemist wants us to do all the experimental work then computational for validation : r/labrats - Reddit.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- validation of computational methods applied in molecular modeling of caffeine with epithelial anticancer activity: theoretical study of geometric, thermochemical and spectrometric data - SciELO.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF - ResearchGate.
- A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data.
- Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System - ResearchGate.
- Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine | ACS Omega.
- 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray.
- 4-(Trifluoromethyl)aniline - Wikipedia.
- ubiquity of B3LYP/6-31G : r/chemistry - Reddit.
- B3LYP/6-311++G(2d,2p)//B3LYP/6-31G(d,p) bond dissociation enthalpy (BDE) values of test compounds and reference compounds in gas phase and solvents. - ResearchGate.
- 4-(trifluoromethyl)aniline - Stenutz.
- 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem.
- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
- CCCBDB Specific experimental coordinates - Computational Chemistry Comparison and Benchmark Database.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Mending Experimental Data with Computational Thermochemistry [frontiersin.org]
- 5. reddit.com [reddit.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
An In-Depth Technical Guide to the Discovery and History of N-methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy and pharmacokinetic profile of bioactive compounds.[1][2] N-methyl-4-(trifluoromethyl)aniline, a seemingly simple derivative of aniline, sits at the crossroads of this chemical revolution. Its strategic importance lies not as an end-product, but as a crucial building block and intermediate in the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of the discovery, synthesis, and evolving applications of this compound, offering field-proven insights for researchers and developers in the chemical sciences.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 22864-65-9 | [1][3] |
| Molecular Formula | C8H8F3N | [1][3] |
| Molecular Weight | 175.15 g/mol | [1][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [4] |
| Boiling Point | 105-106 °C at 20 mmHg | [3] |
| Density | ~1.239 g/mL at 25 °C | [3] |
| Refractive Index | ~1.4888 (n20/D) | [3] |
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the N-methyl carbon, and distinct signals for the aromatic carbons, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.[1]
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum is indicative of the -CF3 group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching vibrations (if any secondary amine is present as an impurity, though the primary signal of interest for the tertiary amine would be the absence of this), C-N stretching, C-F stretching, and aromatic C-H and C=C stretching bands.[1][6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1][7]
Historical Development and Synthesis
The history of this compound is intrinsically linked to the broader development of fluorinated aromatic compounds. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis logically follows the development of methods for producing its key precursor, 4-(trifluoromethyl)aniline.
Early methods for the synthesis of trifluoromethylanilines were often inefficient and lacked regioselectivity. The nitration of benzotrifluoride, a common starting material, predominantly yields the 3-nitro isomer, with only a small percentage of the desired 4-nitro precursor to 4-(trifluoromethyl)aniline.[8][9]
Caption: Early synthesis pathway to 4-(trifluoromethyl)aniline.
More advanced and industrially viable processes were later developed, as detailed in patents, which focused on improving the yield of the para-isomer.[8] These methods often involve the nitration of a benzotrichloride precursor, followed by fluorination and subsequent reduction of the nitro group.[8]
Once 4-(trifluoromethyl)aniline is obtained, its N-methylation is a standard synthetic transformation. Several methods can be employed, with the choice often depending on the desired scale, selectivity, and available reagents.
Experimental Protocol: Reductive Amination
A common and effective method for the N-methylation of anilines is reductive amination, often utilizing formaldehyde as the methyl source and a reducing agent.
Step 1: Formation of the N-methylimine intermediate (in situ)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as methanol.
-
Add an aqueous solution of formaldehyde (1.1 equivalents).
-
The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate N-(4-(trifluoromethyl)phenyl)methanimine. This intermediate is typically not isolated.
Step 2: Reduction to this compound
-
To the reaction mixture containing the in-situ generated imine, carefully add a reducing agent such as sodium borohydride (NaBH4) in portions. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation or column chromatography.
Caption: Workflow for the synthesis via reductive amination.
Applications in Drug Development and Agrochemicals
The true value of this compound is realized in its role as a key intermediate for more complex, high-value molecules. The trifluoromethyl group often enhances the biological activity of the final product, while the N-methyl group can be a crucial part of the pharmacophore or a handle for further synthetic modifications.
While specific, publicly disclosed examples of blockbuster drugs directly using this compound are not abundant, its structural motif is present in numerous patented compounds in development. Its precursor, 4-(trifluoromethyl)aniline, is a well-established building block in several pharmaceuticals and agrochemicals, suggesting the potential for the N-methylated derivative in next-generation compounds.[2][10] For instance, the anti-cancer drug Nilotinib contains a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety, highlighting the importance of substituted trifluoromethyl anilines in kinase inhibitors.[11]
Metabolism and Toxicology
A comprehensive understanding of the metabolic fate and toxicological profile of a chemical intermediate is paramount for its safe handling and for predicting the properties of its downstream products.
Metabolism: Direct metabolic studies on this compound are not extensively published. However, studies on analogous compounds provide valuable insights. For example, research on 3-methyl-4-trifluoromethylaniline in rats has shown that the primary metabolic pathways include N-acetylation of the amino group and oxidation of the methyl group on the aromatic ring.[12] Another study on 4-trifluoromethoxyaniline indicated that the trifluoromethoxy group is metabolically stable, and ring hydroxylation followed by sulfation are major metabolic routes.[13] It is plausible that this compound undergoes similar transformations, including N-demethylation, aromatic hydroxylation, and subsequent conjugation. The trifluoromethyl group itself is generally considered to be metabolically stable.
Toxicology: The toxicological properties of this compound have not been fully investigated.[14] However, aggregated GHS information from multiple suppliers indicates that the compound is considered harmful if swallowed and may cause an allergic skin reaction.[1] Its precursor, 4-(trifluoromethyl)aniline, is known to exert hematotoxicity.[15] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are essential when handling this compound.
Conclusion and Future Outlook
This compound represents a strategically important, yet often overlooked, building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. While its own history is intertwined with the broader development of fluorinated aromatics, its utility continues to grow as chemists seek to fine-tune the properties of complex molecules. Future research will likely focus on developing more efficient and greener synthetic routes to this and related compounds, as well as further exploring its potential in the design of novel bioactive agents. A deeper understanding of its metabolic and toxicological profile will also be crucial for its wider application and for ensuring the safety of next-generation products derived from it.
References
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Tugnait, M., Lenz, E. M., Phillips, P., Hofmann, M., Spraul, M., Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875–885. [Link]
- Lenz, E. M., Maxwell, R. J., Ryan, D. A., Wilson, I. D., & Lindon, J. C. (2001). Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 835–846. [Link]
- Supporting Information. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information.
- Bock, M. G., & Waddell, S. T. (2001). Preparation of trifluoromethylanilines. U.S.
- Wang, F., & Li, X. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53565. [Link]
- Request PDF. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- SpectraBase. (n.d.). 4-Methyl-N,N-bis([3-(trifluoromethyl)phenyl]methyl)aniline - Optional[MS (GC)] - Spectrum.
- Google Patents. (n.d.). Preparation of trifluoromethylanilines.
- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline.
- Google Patents. (n.d.). Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
- Google Patents. (n.d.). Process for preparation of aminopyrazole.
- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook.
- MD Topology. (n.d.). 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
- NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook.
- Hangzhou Longshine Bio-Tech. (n.d.). 4-(Trifluoromethyl)aniline 455-14-1.
- MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Gorrod, J. W., & Manson, D. (1986). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 16(10-11), 933–944. [Link]
Sources
- 1. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(トリフルオロメチル)-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 22864-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 9. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 10. 22864-65-9|this compound|BLD Pharm [bldpharm.com]
- 11. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 12. Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. scbt.com [scbt.com]
Methodological & Application
use of N-methyl-4-(trifluoromethyl)aniline in palladium-catalyzed cross-coupling
An Application Guide to Palladium-Catalyzed Cross-Coupling of N-methyl-4-(trifluoromethyl)aniline
Abstract
This compound is a cornerstone building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl (CF₃) group is a widely utilized strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent the most robust and versatile methodology for forming carbon-nitrogen (C-N) bonds, enabling the seamless integration of this valuable aniline derivative into complex molecular architectures.[3][4][5] This guide provides a comprehensive overview, field-proven insights, and detailed experimental protocols for the successful application of this compound in palladium-catalyzed amination reactions, tailored for researchers, chemists, and professionals in drug development.
Strategic & Mechanistic Rationale
The Significance of the Trifluoromethylaniline Scaffold
The unique electronic properties of the CF₃ group make it a "super-substituent" in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of a molecule. This compound offers a scaffold that is frequently employed in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapeutics.[1][6] The challenge, however, lies in its chemical reactivity; the very properties that make it desirable in a final compound render it a challenging substrate in synthesis.
Causality of Reactivity: An Electron-Deficient Nucleophile
The synthetic utility of an amine in cross-coupling is dictated by its nucleophilicity and the acidity of its N-H bond. In this compound, two key features dictate its behavior:
-
N-methyl Group: This classifies it as a secondary amine, sterically differentiating it from primary anilines and influencing the geometry of the resulting products.
-
Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ substituent significantly decreases the electron density on the aniline nitrogen atom. This has two critical consequences:
-
Reduced Nucleophilicity: The amine is less reactive towards the palladium center in the catalytic cycle.
-
Increased N-H Acidity (Relatively): While still a weak acid, the N-H bond is more acidic than in its non-fluorinated counterparts, yet it still requires a strong base for efficient deprotonation.
-
These electronic deficits necessitate a carefully optimized catalytic system, as standard conditions used for simple anilines will often fail or provide poor yields. The turnover-limiting step for such electron-poor amines is often the final C-N bond-forming reductive elimination from the palladium(II) intermediate.[7][8]
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation.[3][9] The reaction proceeds through a well-established catalytic cycle, where the choice of ligand is paramount to overcoming the challenges posed by substrates like this compound.
Caption: Buchwald-Hartwig catalytic cycle for C-N coupling.
Core Protocol: Buchwald-Hartwig Amination
This section details a robust, generalized protocol for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Key Parameter Selection (The "Why")
The success of this reaction is critically dependent on the synergy between the catalyst, ligand, and base.
| Component | Recommended Choice | Rationale & Justification |
| Palladium Source | G3/G4 Palladacycle Precatalysts (e.g., XPhos Pd G3) | Air-stable, well-defined precatalysts that reliably generate the active L-Pd(0) species in solution, leading to reproducible results.[5] Using separate Pd sources and ligands can lead to variability. |
| Ligand | Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, RuPhos) | Expertise: These ligands are essential. Their steric bulk promotes the formation of the highly active monoligated L-Pd(0) catalyst. Their strong electron-donating ability accelerates the difficult C-N reductive elimination step, which is crucial for electron-deficient anilines.[4][10] |
| Base | Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS) | Trustworthiness: A strong base is non-negotiable for deprotonating the weakly acidic N-H of the fluorinated aniline to form the palladium-amido complex. Weaker bases like K₂CO₃ or K₃PO₄ will result in no or very low conversion.[7][8] |
| Solvent | Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane, CPME) | These solvents effectively dissolve the organometallic intermediates without coordinating to the palladium center, which would inhibit catalysis. Strict anhydrous conditions are mandatory to prevent catalyst deactivation and hydrolysis of the strong base. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
This protocol describes the coupling of an aryl bromide (1.0 mmol scale) with this compound.
Materials & Reagents
| Reagent | M.W. | Amount | Mmol | Eq. | CAS No. |
| Aryl Bromide | - | - | 1.0 | 1.0 | - |
| This compound | 177.15 | 213 mg (180 µL) | 1.2 | 1.2 | 2005-51-8 |
| XPhos Pd G3 | 863.06 | 18 mg | 0.021 | 0.021 | 1445085-87-9 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 | 865-48-5 |
| Anhydrous Toluene | - | 5 mL | - | - | 108-88-3 |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), XPhos Pd G3 (18 mg, 0.021 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuation/Backfill: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via a dry syringe. Stir the suspension for 5 minutes. Add this compound (180 µL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture typically turns from a light suspension to a dark brown or black solution.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe), quenching with water/EtOAc, and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure diarylamine product.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert and anhydrous technique. Use a fresh bottle of solvent and a high-quality precatalyst.2. Use NaOtBu or LHMDS. Do not substitute with carbonate bases.3. Increase temperature to 110-120 °C (if substrate is stable). |
| Significant Hydrodehalogenation | 1. Presence of water, which can protonate intermediates.2. β-hydride elimination from certain substrates. | 1. Use scrupulously dry reagents and solvents.2. This is less common with aryl halides but can occur. Screen different ligands (e.g., Josiphos-type) or use a milder base if possible. |
| Dark Tar Formation | 1. Reaction temperature is too high, causing decomposition.2. Substrate instability. | 1. Lower the reaction temperature and accept a longer reaction time.2. If the substrate has other sensitive functional groups, consider a lower temperature or a milder catalyst system if available. |
Applications in Drug Development
The C-N bond formed using this methodology is a key step in the synthesis of numerous pharmaceutical agents. For example, derivatives of N-aryl-(trifluoromethyl)anilines are central to the structure of drugs like Tasquinimod , an experimental oral quinoline-3-carboxamide with anti-angiogenic and anti-metastatic properties.[6] The core synthesis often involves a coupling step analogous to the one described, highlighting the industrial relevance of mastering this transformation.[6]
References
- Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
- Enthaler, S. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Buchwald, S. L., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. ACS Publications.
- Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science.
- Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Chen, G., et al. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Tetrahedron.
- Kappe, C. O., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Ferreira, I. C. F. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Nolan, S. P., et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Dalton Transactions.
- Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sharma, R. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals.
- Meanwell, N. A., et al. (2016). Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry.
- O'Keeffe, M., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jelsciences.com [jelsciences.com]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note & Protocols: N-methyl-4-(trifluoromethyl)aniline as a Nucleophile in SNAr Reactions
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing N-methyl-4-(trifluoromethyl)aniline as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. We delve into the mechanistic underpinnings, electronic and steric considerations, and process optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex aromatic amines, offering field-proven insights into reaction design, execution, and troubleshooting. A comparative analysis with palladium-catalyzed C-N coupling methods is also presented to guide strategic synthetic planning.
Introduction: The Strategic Role of Fluorinated Anilines in Synthesis
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the array of methods available, Nucleophilic Aromatic Substitution (SNAr) offers a powerful, often metal-free, pathway to functionalize aromatic rings.[1][2] An SNAr reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, proceeding through a distinct addition-elimination mechanism.[2][3]
This compound is a nucleophile of significant interest. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4][5] This specific nucleophile combines the structural features of a secondary aniline with the potent electronic influence of a para-trifluoromethyl group, presenting unique challenges and opportunities in SNAr chemistry.
Mechanistic Framework: The Addition-Elimination Pathway
The classical SNAr mechanism is a two-step process that is fundamentally different from SN1 or SN2 reactions.[1][6]
-
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (this compound) on the carbon atom bearing the leaving group (ipso-carbon) of an electron-deficient aromatic ring. This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1]
-
Elimination & Aromatization: The aromaticity is restored in the second step through the expulsion of the leaving group.
Crucially, the stability of the Meisenheimer complex dictates the feasibility of the reaction. This stability is achieved when the target aromatic ring (the electrophile) is substituted with one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), positioned ortho and/or para to the leaving group.[6][7][8] These groups delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[6][7]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. byjus.com [byjus.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-methyl-4-(trifluoromethyl)aniline
Introduction: The Strategic Importance of N-methyl-4-(trifluoromethyl)aniline in Heterocyclic Chemistry
This compound is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development.[1] The presence of the trifluoromethyl (-CF3) group, a bioisostere for the methyl group, imparts unique physicochemical properties to the target molecules. These properties often include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, all of which are critical attributes for viable drug candidates.[2] The N-methyl group provides a handle for further derivatization and can influence the pharmacokinetic profile of the final compound.
This comprehensive guide provides detailed protocols and mechanistic insights for the synthesis of three key classes of heterocyclic compounds from this compound: quinolones, indoles, and benzimidazoles. The methodologies presented are grounded in established named reactions and are designed to be both robust and adaptable for researchers in organic synthesis and drug discovery.
I. Synthesis of N-Methyl-7-(trifluoromethyl)quinolin-4-one via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and versatile method for the construction of the 4-quinolone scaffold.[3] The reaction proceeds via the condensation of an aniline with a malonic acid derivative, followed by a thermal cyclization. In this protocol, we adapt the Gould-Jacobs reaction for the synthesis of N-methyl-7-(trifluoromethyl)quinolin-4-one from this compound.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the ethoxymethylene group of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an enamine intermediate. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks one of the ester carbonyls. The choice of a high-boiling solvent like diphenyl ether or Dowtherm is crucial to provide the necessary thermal energy for this cyclization. The final step is the elimination of another molecule of ethanol to afford the aromatic quinolone ring system. The N-methyl group on the starting aniline is retained throughout the reaction sequence, yielding the corresponding N-methylated quinolone.
Caption: Gould-Jacobs reaction workflow for quinolone synthesis.
Experimental Protocol
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Crystallization dish
Procedure:
-
Enamine Formation: In a round-bottom flask, combine this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.
-
Removal of Ethanol: After 2 hours, increase the temperature to 150 °C and distill off the ethanol formed during the reaction.
-
Cyclization: To the flask containing the crude enamine, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. The cyclization progress can be monitored by TLC.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the diphenyl ether. Add hexanes to the mixture to further precipitate the product and to aid in filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-methyl-7-(trifluoromethyl)quinolin-4-one.
Data Summary:
| Reactant/Product | Molecular Weight | Equivalents | Physical State |
| This compound | 175.15 g/mol | 1.0 | Liquid |
| Diethyl ethoxymethylenemalonate | 216.23 g/mol | 1.1 | Liquid |
| N-Methyl-7-(trifluoromethyl)quinolin-4-one | 241.19 g/mol | - | Solid |
II. Synthesis of N-Methyl-6-(trifluoromethyl)indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly effective method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] To synthesize N-methyl-6-(trifluoromethyl)indole, the key intermediate is N-methyl-N-(4-(trifluoromethyl)phenyl)hydrazine.
Mechanistic Rationale
The synthesis of the required hydrazine precursor typically involves the reduction of the corresponding N-nitrosoamine. The N-nitrosoamine is formed by the reaction of this compound with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent reduction of the N-nitroso group, for example with zinc dust in acetic acid, yields the desired N,N'-disubstituted hydrazine.
The Fischer indole synthesis itself proceeds through several key steps:
-
Hydrazone Formation: The hydrazine reacts with an aldehyde or ketone (in this case, a suitable acetaldehyde equivalent would be used to form the unsubstituted indole at the 2 and 3 positions) to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to an enamine.
-
[6][6]-Sigmatropic Rearrangement: The enamine undergoes a[6][6]-sigmatropic rearrangement (the key bond-forming step) to form a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.
Caption: Workflow for N-methyl-6-(trifluoromethyl)indole synthesis.
Experimental Protocol
Part A: Synthesis of N-methyl-N-(4-(trifluoromethyl)phenyl)hydrazine
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid
-
Zinc dust
-
Acetic acid
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
N-Nitrosation: Dissolve this compound (1 equivalent) in a mixture of hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours.
-
Extraction: Extract the resulting N-nitrosoamine with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Reduction: Dissolve the crude N-nitrosoamine in acetic acid. To this solution, add zinc dust portion-wise with stirring, maintaining the temperature below 30 °C. After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.
-
Work-up: Filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a strong base (e.g., NaOH solution) and extract the hydrazine product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude hydrazine.
Part B: Fischer Indole Synthesis
Materials:
-
N-methyl-N-(4-(trifluoromethyl)phenyl)hydrazine
-
Acetaldehyde dimethyl acetal (as an acetaldehyde equivalent)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
Procedure:
-
Hydrazone Formation and Cyclization: In a round-bottom flask, combine the crude hydrazine from Part A (1 equivalent) and acetaldehyde dimethyl acetal (1.2 equivalents) in toluene. Add polyphosphoric acid (or another suitable acid catalyst) and heat the mixture to 80-110 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water and then neutralize with saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-methyl-6-(trifluoromethyl)indole.
Data Summary:
| Reactant/Product | Molecular Weight | Physical State |
| This compound | 175.15 g/mol | Liquid |
| N-methyl-N-(4-(trifluoromethyl)phenyl)hydrazine | 190.16 g/mol | (Typically an oil) |
| Acetaldehyde dimethyl acetal | 90.12 g/mol | Liquid |
| N-Methyl-6-(trifluoromethyl)indole | 199.18 g/mol | Solid/Oil |
III. Synthesis of N-Methyl-6-(trifluoromethyl)benzimidazole
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities.[7] A common method for their synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8] For the synthesis of N-methyl-6-(trifluoromethyl)benzimidazole, a suitable N-substituted o-phenylenediamine is required.
Mechanistic Rationale
The synthesis begins with the nitration of this compound to introduce a nitro group ortho to the amino group. This is followed by the reduction of the nitro group to an amine, yielding the key intermediate, N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine. This diamine is then condensed with a one-carbon source, such as formic acid or triethyl orthoformate, under acidic conditions. The reaction proceeds via the formation of a formamidine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the benzimidazole ring.
Caption: Synthetic workflow for N-methyl-6-(trifluoromethyl)benzimidazole.
Experimental Protocol
Part A: Synthesis of N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Materials:
-
This compound
-
Nitric acid
-
Sulfuric acid
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
Procedure:
-
Nitration: Carefully add this compound (1 equivalent) to concentrated sulfuric acid at 0 °C. To this solution, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir for 2-3 hours.
-
Work-up: Pour the reaction mixture onto ice and extract the product with ethyl acetate. Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude nitro compound in a mixture of hydrochloric acid and ethanol. Add tin(II) chloride dihydrate (3-4 equivalents) and heat the mixture at reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until basic. Extract the diamine product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Part B: Benzimidazole Formation
Materials:
-
N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
-
Formic acid
-
Hydrochloric acid
Procedure:
-
Condensation and Cyclization: In a round-bottom flask, combine the crude diamine from Part A (1 equivalent) with formic acid (excess). Add a catalytic amount of hydrochloric acid and heat the mixture at reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water. Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-methyl-6-(trifluoromethyl)benzimidazole.
Data Summary:
| Reactant/Product | Molecular Weight | Physical State |
| This compound | 175.15 g/mol | Liquid |
| N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | 190.16 g/mol | Solid |
| Formic acid | 46.03 g/mol | Liquid |
| N-Methyl-6-(trifluoromethyl)benzimidazole | 200.17 g/mol | Solid |
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinolones, indoles, and benzimidazoles are based on well-established and reliable synthetic transformations. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently access these important heterocyclic scaffolds for further investigation in drug discovery and development programs.
References
- Angewandte Chemie International Edition. (2020).
- Iranian Journal of Science. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. 49(1), 21-32.
- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from a professional network for scientists and researchers.
- American Chemical Society. (2021). Metal-Free C–C/C–N/C–C Bond Formation Cascade for the Synthesis of (Trifluoromethyl)sulfonylated Cyclopenta[b]indolines. Organic Letters.
- American Chemical Society. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
- BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from a chemical supplier's technical resources.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89-92.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- National Institutes of Health. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- MDPI. (2025).
- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from an online resource for organic chemistry.
- American Chemical Society. (n.d.). Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from a journal of organic synthesis procedures.
- Beilstein Journals. (2024). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from a publisher of academic journals and books.
- ResearchGate. (n.d.). General syntheses of benzimidazoles from aniline derivatives. Retrieved from a professional network for scientists and researchers.
- Journal of Pharmaceutical and Allied Sciences. (n.d.).
- National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved from a publisher of scientific, technical, and medical journals.
- National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- ResearchGate. (2025). An N‐Trifluoromethylation/Cyclization Strategy for Accessing Diverse N‐Trifluoromethyl Azoles from Nitriles and 1,3‐Dipoles. Retrieved from a professional network for scientists and researchers.
- PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Friedländer synthesis.
- Frontiers in Chemistry. (2022).
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline 97.
- Taylor & Francis. (n.d.). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from a chemical supplier's technical resources.
- ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from a professional network for scientists and researchers.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from an online resource for organic chemistry.
- Scite. (n.d.). Combes Quinoline Synthesis.
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
Sources
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of Trifluoromethylated Anilines in Modern Kinase Inhibitor Synthesis
Preamble: The Trifluoromethyl Motif in Targeted Therapy
The advent of kinase inhibitors has fundamentally reshaped the landscape of molecular medicine, particularly in oncology. These small molecules are designed to interfere with the signaling pathways that drive cell proliferation and survival, offering a targeted approach in contrast to traditional cytotoxic chemotherapy.[1] The efficacy of these inhibitors is profoundly influenced by their structural architecture, which dictates their binding affinity, selectivity, and pharmacokinetic profile.
Among the most successful structural motifs in kinase inhibitor design is the diaryl urea linkage, often found in Type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[1] This guide focuses on a critical reagent in the construction of this pharmacophore: N-methyl-4-(trifluoromethyl)aniline and its close, commercially significant analogue, 4-chloro-3-(trifluoromethyl)aniline . The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its unique properties—including high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance a drug candidate's potency and in vivo half-life.[2][3] This document provides an in-depth examination of the application of this building block, complete with mechanistic insights and detailed synthetic protocols for researchers in drug discovery and development.
Mechanistic Rationale: Why Trifluoromethylated Anilines are Critical
The power of using a precursor like 4-chloro-3-(trifluoromethyl)aniline lies in the dual functionality it imparts to the final inhibitor molecule.
-
The Urea Linkage as a Hinge-Binder: The primary role of the aniline nitrogen is to serve as a nucleophile in the formation of a urea bond (-NH-CO-NH-). This urea moiety is a privileged structure in kinase inhibition, acting as a potent hydrogen bond donor and acceptor. It typically forms two to three crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor in place.[4]
-
The Trifluoromethyl Group as a Performance Enhancer:
-
Blocked Metabolism: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The presence of the strongly electron-withdrawing -CF3 group deactivates the aromatic ring, effectively shielding it from hydroxylation and increasing the metabolic stability and half-life of the drug.[2]
-
Enhanced Binding and Permeability: The -CF3 group significantly increases lipophilicity.[2] This property can improve the molecule's ability to cross cellular membranes and can contribute to hydrophobic interactions within the kinase active site, thereby increasing binding affinity.[3][5]
-
Fine-Tuning Acidity: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the N-H protons in the urea linkage, making them better hydrogen bond donors and strengthening the interaction with the kinase hinge.
-
The diagram below illustrates the logical flow from the reagent's structural features to its ultimate pharmacological impact.
Caption: Logical flow from reagent features to inhibitor properties.
Application Protocol: Synthesis of Sorafenib via Isocyanate Intermediate
Sorafenib is a quintessential example of a multi-kinase inhibitor whose synthesis relies on a trifluoromethylated aniline precursor. The following protocol details a common and robust method for its laboratory-scale synthesis, proceeding through a reactive isocyanate intermediate.
Overall Synthetic Workflow
The synthesis is a two-step process starting from 4-chloro-3-(trifluoromethyl)aniline. First, the aniline is converted to the corresponding isocyanate. This activated intermediate is then coupled with the second key fragment, 4-(4-aminophenoxy)-N-methylpicolinamide, to form the final diaryl urea product.
Caption: Synthetic workflow for Sorafenib via an isocyanate intermediate.
Materials and Reagents
| Reagent/Material | Formula | CAS No. | Notes |
| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 320-51-4 | Starting material |
| Triphosgene (Bis(trichloromethyl) carbonate) | C₃Cl₆O₃ | 32315-10-9 | Phosgene substitute. EXTREMELY TOXIC . Handle only in a certified fume hood with appropriate personal protective equipment (PPE). |
| Triethylamine (TEA) | C₆H₁₅N | 121-44-8 | Base |
| 4-(4-Aminophenoxy)-N-methylpicolinamide | C₁₃H₁₃N₃O₂ | 284462-37-9 | Coupling partner |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 75-09-2 | Solvent |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 109-99-9 | Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | N/A | For work-up |
| Brine | NaCl (aq) | N/A | For work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Drying agent |
| Silica Gel | SiO₂ | 7631-86-9 | For column chromatography |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate [6][7]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve triphosgene (e.g., 5.0 g, 16.8 mmol, 0.34 eq) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.
-
Aniline Addition: In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)aniline (e.g., 9.8 g, 50.0 mmol, 1.0 eq) and triethylamine (7.0 mL, 50.0 mmol, 1.0 eq) in anhydrous DCM (50 mL).
-
Reaction: Add the aniline/TEA solution dropwise to the cold triphosgene solution over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong isocyanate stretch at ~2270 cm⁻¹).
-
Isolation (Use in-situ): The resulting isocyanate solution is typically not isolated due to its reactivity and toxicity. It is used directly in the next step.
Causality Note: Triphosgene serves as a safer, solid-form surrogate for highly toxic phosgene gas. In the presence of a base like triethylamine, it decomposes to form the reactive phosgene in situ, which then reacts with the aniline to form the isocyanate. The reaction is performed at 0°C to control the exothermic reaction and minimize side products.
Step 2: Urea Formation - Synthesis of Sorafenib [1][8][9]
-
Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (e.g., 12.1 g, 50.0 mmol, 1.0 eq) in anhydrous THF or DCM (100 mL). Cool the solution to 0 °C.
-
Coupling Reaction: Add the freshly prepared isocyanate solution from Step 1 dropwise to the solution of the aminophenoxy picolinamide over 30 minutes.
-
Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel to afford Sorafenib as a white to off-white solid.
Expected Results
| Parameter | Expected Value |
| Overall Yield | 50-70% |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >98% |
| Melting Point | 217-218 °C |
Alternative Protocol: Urea Synthesis via Carbamate Intermediate
To enhance safety and avoid the generation of highly toxic isocyanates, an alternative route employing a more stable carbamate intermediate can be used. This method is common in process chemistry.[10][11]
Alternative Workflow
This route involves first reacting the aniline with a chloroformate to create a stable carbamate, which is then coupled with the amine fragment.
Caption: Alternative synthesis of Sorafenib via a phenyl carbamate intermediate.
Brief Protocol Outline
-
Carbamate Formation: React 4-chloro-3-(trifluoromethyl)aniline with phenyl chloroformate in the presence of a base (e.g., pyridine or TEA) in an inert solvent like DCM. The resulting phenyl carbamate is a stable, isolable solid.
-
Urea Formation: Heat the isolated phenyl carbamate with 4-(4-aminophenoxy)-N-methylpicolinamide in a high-boiling polar aprotic solvent like DMF or in acetonitrile with a catalyst like DABCO.[10] The reaction proceeds via nucleophilic attack of the amine onto the carbamate carbonyl, displacing phenol to form the thermodynamically stable urea bond.
Trustworthiness Note: This alternative protocol provides a self-validating system. By offering a different, often safer, synthetic route to the same target, it confirms the robustness of the core chemical transformation and provides researchers with valuable options depending on available reagents and safety infrastructure. The use of a stable, crystalline intermediate like a carbamate can also simplify purification and scale-up efforts.[12]
Conclusion
This compound and its structural analogues are not merely commodity reagents; they are strategically designed building blocks that are integral to the synthesis of highly effective, modern kinase inhibitors. The trifluoromethyl group provides crucial metabolic stability and modulates electronic properties, while the aniline functionality serves as the linchpin for forming the essential urea hinge-binding motif. The protocols detailed herein provide reliable and mechanistically sound pathways for the synthesis of important pharmaceutical agents like Sorafenib, demonstrating the practical application of these principles for researchers dedicated to advancing targeted cancer therapies.
References
- application of trifluoromethylpyrimidines in kinase inhibition studies. Benchchem.
- Chen, L., et al. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 65(6), 4534-4564.
- Protein kinase inhibitors from the urea class. ResearchGate.
- Zhang, C., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457.
- Bohdan, M., et al. (Year not available). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate.
- Urea Formation - Common Conditions. organic-chemistry.org.
- Urea Formation (Krebs-Henseleit cycle). (2021-2022).
- Synthesis of Macrocyclic Urea Kinase Inhibitors. ResearchGate.
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
- Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. ACS Publications.
- Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2119.
- Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15451-15533.
- Convenient Synthesis of Sorafenib and Its Derivatives. (Year not available).
- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (Year not available).
- Regorafenib synthesis. ChemicalBook.
- Design and biological activity of trifluoromethyl containing drugs. Wechem. (2025).
- Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC - NIH.
- Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. ResearchGate.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (Year not available).
- Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate.
- An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate. Benchchem.
- Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors. Benchchem.
- A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. (2023).
- CN103724259A - Synthesis method for sorafenib. Google Patents.
- Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). NIH.
- Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
- US9790185B2 - Process for the preparation of regorafenib and its crystalline forms. Google Patents.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111571.
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis. ChemicalBook.
- N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-[[1-[6-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]cyclopropanecarbonyl]amino]benzamide. PubChem.
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Google Patents.
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea. PubChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 8. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 10. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
application of N-methyl-4-(trifluoromethyl)aniline in agrochemical synthesis
An Application Guide to N-methyl-4-(trifluoromethyl)aniline in Agrochemical Synthesis
Introduction: The Strategic Importance of a Fluorinated Intermediate
In the landscape of modern agrochemical development, the synthesis of potent and selective active ingredients is paramount. This compound serves as a critical high-value intermediate, primarily due to the unique combination of its structural features: the trifluoromethyl (-CF3) group and the N-methyl (-NCH3) group. These moieties are not mere decorations on the aniline core; they are strategic additions that impart crucial properties to the final agrochemical products.
The trifluoromethyl group is a cornerstone of modern pesticide design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's biological activity, improve its metabolic stability within the target pest, and increase its ability to penetrate biological membranes.[1][2][3] This often leads to greater efficacy at lower application rates, a key goal for reducing environmental impact.[2] The N-methyl group, meanwhile, fine-tunes the molecule's polarity and steric profile, which can be critical for achieving selective binding to the target site in the pest, thereby minimizing off-target effects on beneficial organisms.
This guide provides a detailed examination of the application of this compound in the synthesis of advanced agrochemicals, with a particular focus on the creation of isoxazoline insecticides, a class of compounds renowned for their potent and broad-spectrum activity.[4][5]
Core Application: A Gateway to Isoxazoline Insecticides
This compound is a key building block for constructing the toxophoric scaffolds of many modern insecticides. Its most significant application lies in the synthesis of the isoxazoline class of ectoparasiticides, such as Fluralaner.[6][7] These insecticides function as potent antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, leading to uncontrolled neuronal activity, paralysis, and death of the target pest.[5][8][9]
The synthesis of these complex molecules often begins with the functionalization of the aniline nitrogen. A common and critical first step is acylation, which transforms the aniline into an amide. This amide then serves as a stable platform for subsequent chemical transformations, including cyclization reactions to form the core heterocyclic ring system of the insecticide.
Below is a general workflow illustrating the strategic position of this compound in the synthesis of a complex agrochemical.
Caption: General workflow for agrochemical synthesis.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 22864-65-9 | [10] |
| Molecular Formula | C₈H₈F₃N | [10] |
| Molecular Weight | 175.15 g/mol | [10] |
| Appearance | Liquid | - |
| Boiling Point | 105-106 °C at 20 mmHg | |
| Density | 1.2394 g/mL at 25 °C |
Protocol 1: Synthesis of N-(2-chloroacetyl)-N-methyl-4-(trifluoromethyl)aniline
This protocol details the crucial first step of acylation. This reaction converts the starting aniline into a more complex intermediate, introducing a reactive chloroacetyl group that is essential for subsequent cyclization or coupling reactions.
Reaction Scheme:
Caption: Acylation of this compound.
A. Rationale and Mechanistic Insight
The acylation is a nucleophilic acyl substitution reaction. The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine, is essential. It serves to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[11] The removal of HCl prevents the protonation of the starting aniline (which would render it non-nucleophilic) and drives the equilibrium towards the product side. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the reactants and the product. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.
B. Reagents and Materials
| Reagent/Material | Quantity (10 mmol scale) | Molar Eq. | Purpose |
| This compound | 1.75 g | 1.0 | Starting Material |
| Chloroacetyl chloride | 1.24 g (0.86 mL) | 1.1 | Acylating Agent |
| Triethylamine (TEA) | 1.21 g (1.67 mL) | 1.2 | Base (HCl Scavenger) |
| Dichloromethane (DCM), anhydrous | 50 mL | - | Solvent |
| Saturated NaHCO₃ solution | 30 mL | - | Aqueous Wash |
| Brine (Saturated NaCl solution) | 30 mL | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | Drying Agent |
C. Step-by-Step Procedure
-
Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.75 g, 10 mmol) and anhydrous dichloromethane (30 mL).
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the stirred solution.
-
Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (0.86 mL, 11 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Scientist's Note: Slow addition is critical to manage the exothermicity of the reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system until the starting aniline spot is no longer visible.
-
Work-up - Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 30 mL of water to quench the reaction.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities) and 30 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(2-chloroacetyl)-N-methyl-4-(trifluoromethyl)aniline.
D. Self-Validation and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC: To determine the purity of the final product, which should typically be >98% for use in subsequent steps.
Conclusion and Future Directions
This compound is a powerful and versatile intermediate in agrochemical synthesis. Its strategic incorporation into molecular design allows for the creation of highly effective and stable pesticides. The acylation protocol described herein is a fundamental and representative transformation that unlocks the potential of this building block, paving the way for the construction of complex, high-value active ingredients like isoxazoline insecticides. As the demand for more efficient and environmentally conscious crop protection solutions grows, the role of precisely engineered intermediates such as this compound will continue to be of central importance to researchers and scientists in the agrochemical industry.
References
- Vertex AI Search. (n.d.).
- Guidechem. (n.d.).
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.). 4-Nitro-3-(Trifluoromethyl)Aniline: A Key Intermediate in Modern Chemistry. Retrieved January 8, 2026.
- Google Patents. (n.d.). WO2021122356A1 - Process for preparing fluralaner. Retrieved January 8, 2026.
- EvitaChem. (n.d.). 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide. Retrieved January 8, 2026.
- Google Patents. (n.d.). US20250214950A1 - Method for preparing fluralaner. Retrieved January 8, 2026.
- MDPI. (n.d.).
- Vertex AI Search. (n.d.). The Impact of Fluorine Chemistry on Modern Agrochemicals. Retrieved January 8, 2026.
- PubChem. (n.d.). This compound. Retrieved January 8, 2026.
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 8, 2026.
- WIPO Patentscope. (n.d.).
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines. Retrieved January 8, 2026.
- IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Retrieved January 8, 2026.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline 97. Retrieved January 8, 2026.
- PubMed. (n.d.). 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. Retrieved January 8, 2026.
- PubMed. (n.d.). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Retrieved January 8, 2026.
- Wikipedia. (n.d.). Fluralaner. Retrieved January 8, 2026.
- ResearchGate. (n.d.). 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel | Request PDF. Retrieved January 8, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 8. Fluralaner - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide (EVT-2563291) | 568553-09-3 [evitachem.com]
Application Notes & Protocols: Large-Scale Synthesis of N-methyl-4-(trifluoromethyl)aniline for Pharmaceutical Intermediates
Abstract & Introduction
N-methyl-4-(trifluoromethyl)aniline (CAS No: 22864-65-9) is a critical fluorinated building block in the pharmaceutical industry.[1][2] Its structural motifs are integral to the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key intermediate for Sorafenib, a multi-kinase inhibitor used in cancer therapy.[3][4] The incorporation of the trifluoromethyl group enhances metabolic stability and binding affinity of the final API, making reliable and scalable access to this intermediate paramount.[5]
This document provides a comprehensive guide for the large-scale synthesis of this compound. We focus on the Eschweiler-Clarke reaction, a classic and robust reductive amination method, selected for its high yield, operational simplicity, cost-effectiveness, and inherent selectivity that prevents over-methylation—a crucial advantage for industrial production.[6][7] This guide details the reaction mechanism, provides a step-by-step protocol for a multi-kilogram scale synthesis, outlines safety procedures, and specifies analytical methods for quality control.
Comparative Analysis of Synthetic Strategies
While several methods exist for the N-methylation of anilines, their suitability for large-scale production varies significantly.
-
Direct Alkylation: Utilizes reagents like methyl iodide or dimethyl sulfate. This approach often suffers from poor selectivity, leading to the formation of undesired N,N-dimethylated products and quaternary ammonium salts. The high toxicity and cost of the alkylating agents also present challenges for industrial application.
-
Modern Catalytic Methods: Emerging strategies use CO₂ as a sustainable C1 source with various catalysts and reducing agents like silanes or H₂.[8][9] While innovative and "green," these methods can require expensive or sensitive catalysts, high pressures, and complex downstream processing to remove the catalyst, hindering their current large-scale economic viability.
-
Eschweiler-Clarke Reductive Amination: This method employs an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[10] The reaction proceeds through an iminium ion intermediate which is subsequently reduced. A key advantage is that the reaction is self-limiting; the resulting tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[7] The evolution of carbon dioxide gas makes the reaction irreversible, driving it to completion.[7] Given its reliability, high yields, and use of inexpensive bulk reagents, it is the superior choice for this application.
The Eschweiler-Clarke Reaction: Mechanism
The reaction proceeds in two main stages, which occur twice to convert the primary aniline to the N,N-dimethylated product. However, for the synthesis of the N-methyl product, careful control of stoichiometry is key, though the mechanism for the first methylation is as follows:
-
Iminium Ion Formation: The primary amine, 4-(trifluoromethyl)aniline, attacks the carbonyl carbon of formaldehyde. Subsequent dehydration forms a reactive methyleneiminium ion.
-
Hydride Transfer and Methylation: Formic acid acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the N-methylated product. This step releases carbon dioxide, providing a strong thermodynamic driving force for the reaction.[6]
Caption: The Eschweiler-Clarke reaction mechanism for mono-methylation.
Safety & Handling
Large-scale synthesis requires strict adherence to safety protocols. All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood, by personnel equipped with appropriate Personal Protective Equipment (PPE).
-
4-(Trifluoromethyl)aniline (CAS: 455-14-1): Toxic if swallowed or inhaled and causes skin and eye irritation.[11][12][13] May cause damage to organs through prolonged or repeated exposure.[11]
-
Formaldehyde (37% in H₂O): Toxic, corrosive, and a known carcinogen. Use in a closed system or with appropriate exhaust ventilation.[14]
-
Formic Acid (99%): Highly corrosive; causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Hydroxide: Corrosive. Generates significant heat upon dissolution or neutralization.
Required PPE:
-
Chemical-resistant gloves (butyl or neoprene).
-
Chemical safety goggles and a full-face shield.[12]
-
Flame-retardant lab coat over chemical-resistant overalls.
-
NIOSH-approved respirator with an organic vapor cartridge.[12]
-
Safety showers and eyewash stations must be readily accessible.[11]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a 1.0 kg scale synthesis of the starting aniline.
Equipment & Reagents
-
Equipment:
-
20 L glass-lined or stainless steel reactor with mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling mantle or jacketed system for temperature control.
-
5 L dropping funnel for controlled addition.
-
20 L separatory funnel for extraction.
-
Industrial rotary evaporator.
-
Vacuum distillation apparatus suitable for high-boiling liquids.
-
-
Reagents & Materials Data:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Molar Eq. | Role |
| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.12 | 1.00 kg | 6.21 | 1.0 | Starting Material |
| Formic Acid (99%) | 64-18-6 | 46.03 | 1.72 kg (1.41 L) | 37.26 | 6.0 | Reducing Agent/Solvent |
| Formaldehyde (37% aq. soln.) | 50-00-0 | 30.03 | 0.60 kg (0.56 L) | 7.45 | 1.2 | Methylating Agent |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ~2.0 kg | ~50.0 | - | Base (for neutralization) |
| Toluene | 108-88-3 | 92.14 | 6.0 L | - | - | Extraction Solvent |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | 0.5 kg | - | - | Drying Agent |
Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen. Equip the reactor with a mechanical stirrer, reflux condenser (with bubbler), and thermocouple.
-
Reagent Charging: Charge the reactor with 4-(trifluoromethyl)aniline (1.00 kg, 6.21 mol) and formic acid (1.72 kg, 37.26 mol). Begin stirring to ensure a homogeneous mixture.
-
Formaldehyde Addition: Slowly add the 37% formaldehyde solution (0.60 kg, 7.45 mol) to the reactor via the dropping funnel over 1-2 hours. Causality Note: The initial reaction is exothermic. A slow addition rate is crucial to maintain the internal temperature below 40°C, preventing pressure buildup and potential side reactions. Use the reactor's cooling jacket as needed.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 100-105°C). Maintain a gentle reflux for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction's progress by taking aliquots periodically (e.g., every 2 hours after reaching reflux). Analyze by TLC (e.g., 9:1 Hexane:Ethyl Acetate) or GC-MS to confirm the consumption of the starting material.
-
Cooling and Quenching: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 30°C).
-
Neutralization: In a separate vessel, prepare a 25% (w/w) solution of sodium hydroxide in water. CAUTION: This is highly exothermic. Cool the reactor contents to 10-15°C using the cooling jacket. Slowly and carefully add the NaOH solution to the reactor to neutralize the excess formic acid. The target pH is >10. Monitor the temperature closely and control the addition rate to keep it below 40°C.
-
Extraction: Transfer the neutralized mixture to a 20 L separatory funnel. Extract the aqueous layer with toluene (3 x 2.0 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with water (2 x 2.0 L) and then with brine (1 x 2.0 L) to remove residual salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (0.5 kg), stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using an industrial rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 105-106°C at 20 mmHg.[2] The product is a colorless to pale yellow oil.
Quality Control & Expected Results
The final product should be analyzed to ensure it meets the specifications required for pharmaceutical intermediate use.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | GC-FID or HPLC |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹⁹F NMR, MS |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
-
Expected Yield: 85-92%
-
Physical Properties:
-
Characterization Data:
-
¹H NMR (CDCl₃): δ ~7.4 (d, 2H), ~6.6 (d, 2H), ~3.8 (br s, 1H, NH), ~2.9 (s, 3H, N-CH₃).
-
¹⁹F NMR (CDCl₃): δ ~ -62.0.
-
Conclusion
The Eschweiler-Clarke reaction provides a highly efficient, scalable, and economically viable pathway for the industrial production of this compound. The protocol described herein is robust and, when executed with the appropriate safety measures and engineering controls, can consistently deliver high-purity material suitable for use in API synthesis. The self-limiting nature of the reaction and the use of inexpensive reagents underscore its superiority over alternative methylation strategies for large-scale manufacturing.
References
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-(Trifluoromethyl)aniline hydrochloride.
- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)aniline.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)aniline(455-14-1).
- Echemi. (2019, July 15). 4-(Trifluoromethyl)
- Bankston, D., Dumas, J., Natero, R., et al. (2002). A scaleable synthesis of BAY 43-9006: A potent raf kinase inhibitor for the treatment of cancer. Organic Process Research & Development, 6(6), 777-781.
- Sun Min, Wei Hong-to, Ci Jin, Ji Min. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
- Patil, S. A., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(01), 422-429.
- Various Authors. (2024). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Molecules, 29(10), 2347.
- González-Sebastián, L., Flores-Alamo, M., & García, J. J. (2016). Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts. Organometallics, 35(11), 1834–1843.
- Thieme. (n.d.). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
- Google Patents. (n.d.).
- Wang, L., et al. (2008). Convenient Synthesis of Sorafenib and Its Derivatives.
- Takeda, T., et al. (2018). C-Methylenation of anilines and indoles with CO2 and hydrosilane using a pentanuclear zinc complex catalyst.
- Liu, H., et al. (2023).
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Ambeed. (n.d.).
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- ResearchGate. (n.d.).
- Mandal, S. K., Maji, S., & Das, A. (2021). A mesoionic N-heterocyclic olefin (mNHO) as a metal-free catalyst for the reductive functionalization of CO2 leading to consecutive double N-methylation of primary amines. Chemical Science.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline 97%.
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)aniline 99%.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
Sources
- 1. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-三氟甲基-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the Strategic Introduction of the 4-(Trifluoromethyl)phenyl Moiety using N-Methyl-4-(trifluoromethyl)aniline
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for utilizing N-methyl-4-(trifluoromethyl)aniline as a key reagent for the introduction of the N-methyl-N-[4-(trifluoromethyl)phenyl] group into organic molecules. This moiety is of significant interest in drug discovery and materials science due to the unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence molecular interactions and biological activity. This document details the strategic application of palladium- and copper-catalyzed cross-coupling reactions, offering field-proven insights into overcoming the challenges associated with the use of this electron-deficient aniline.
Introduction: The Significance of the Trifluoromethylphenyl Group
The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for several functional groups and is prized for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile. When appended to an aromatic system, the CF₃ group acts as a potent electron-withdrawing group, which can significantly impact a molecule's pKa, dipole moment, and susceptibility to metabolic degradation.[1] This often translates to improved oral bioavailability, enhanced binding affinity to biological targets, and increased metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Consequently, the N-methyl-N-[4-(trifluoromethyl)phenyl] moiety is a prevalent structural motif in a wide array of pharmaceuticals and advanced materials.
This compound serves as a direct and efficient building block for the installation of this valuable functional group. However, its electron-deficient nature, a direct consequence of the powerful inductive effect of the CF₃ group, reduces the nucleophilicity of the amine nitrogen. This presents a distinct set of challenges for its successful implementation in common C-N bond-forming reactions, necessitating carefully optimized protocols and specialized catalytic systems.[3] This guide will focus on the two most powerful and widely adopted methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Strategic Approaches to C-N Bond Formation
The choice of synthetic strategy for coupling this compound with an aryl or heteroaryl halide (or pseudohalide) is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. Below, we delve into the mechanistic underpinnings and practical considerations of the premier catalytic systems.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds, renowned for its broad substrate scope and functional group tolerance.[4] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and concluding with reductive elimination to furnish the desired arylamine product.
Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Causality Behind Experimental Choices:
The Ullmann condensation is particularly well-suited for coupling with aryl iodides and activated aryl bromides.
-
Catalyst and Ligand: Copper(I) iodide (CuI) is a commonly used and effective catalyst. The efficiency of the reaction can be significantly enhanced by the addition of a chelating ligand, such as L-proline or 1,10-phenanthroline , which stabilizes the copper center and facilitates the coupling process. [5]* Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient. High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dioxane are often employed to ensure the dissolution of the reagents and to facilitate the reaction at elevated temperatures. [5]
Experimental Protocols
The following protocols are provided as a validated starting point and may require optimization depending on the specific aryl halide substrate.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl halide with this compound using a modern palladium precatalyst system.
Workflow Diagram:
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of N-Acyl-N-methyl-4-(trifluoromethyl)anilines via Acylation
Abstract: This document provides a comprehensive guide for the synthesis of N-acyl-N-methyl-4-(trifluoromethyl)anilines through the acylation of N-methyl-4-(trifluoromethyl)aniline with various acyl chlorides. This reaction is a cornerstone in synthetic organic chemistry, particularly for the development of novel pharmaceuticals and advanced materials. The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details the underlying nucleophilic acyl substitution mechanism, offers a robust, field-proven experimental protocol, presents key quantitative data, and provides troubleshooting insights for researchers, scientists, and drug development professionals.
Scientific Principle: The Nucleophilic Acyl Substitution Mechanism
The reaction between this compound (a secondary amine) and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. This process is often conducted under Schotten-Baumann conditions, which utilize a two-phase solvent system and an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4][5]
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of this compound acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The high electronegativity of both the oxygen and chlorine atoms in the acyl chloride renders the carbonyl carbon highly electron-deficient and susceptible to attack.[6][7]
-
Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge.[4][8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, which is energetically favorable. This process is accompanied by the elimination of the chloride ion, an excellent leaving group.[8][9]
-
Deprotonation: A base, such as sodium hydroxide or pyridine, removes the proton from the positively charged nitrogen atom, yielding the final neutral N-acyl amide product and a salt (e.g., HCl).[10] The neutralization of the generated HCl is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5]
Caption: Figure 1: Mechanism of Acylation
Experimental Protocol: Schotten-Baumann Synthesis
This protocol describes a general and reliable procedure for the acylation of this compound using acetyl chloride as a representative acyl chloride. The methodology can be adapted for other acyl chlorides with minor modifications.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Typical Quantity (10 mmol scale) | Purpose |
| This compound | 175.15 | 1.75 g (10.0 mmol, 1.0 eq) | Starting Material (Nucleophile) |
| Acetyl Chloride | 78.50[11] | 0.82 mL (0.90 g, 11.5 mmol, 1.15 eq) | Acylating Agent (Electrophile) |
| Sodium Hydroxide (NaOH) | 40.00 | 20 mL of 10% (w/v) aqueous soln. | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 84.93 | 40 mL | Organic Solvent |
| Hydrochloric Acid (HCl), 1 M | 36.46 | ~20 mL | Workup (Neutralize excess NaOH) |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | ~20 mL | Workup (Neutralize excess acid) |
| Brine (Saturated NaCl Solution) | 58.44 | ~20 mL | Workup (Remove residual water) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | Drying Agent |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.[12]
-
Ventilation: All operations must be performed in a certified chemical fume hood due to the toxicity of the aniline derivative and the corrosive and volatile nature of the acyl chloride.[13]
-
Acyl Chloride Handling: Acyl chlorides are highly corrosive and react violently with water, releasing toxic HCl gas.[14] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and use dry glassware. Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.
-
Aniline Handling: Trifluoromethylanilines are toxic if swallowed, in contact with skin, or if inhaled.[13][15] Avoid generating dust or aerosols.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.75 g, 10.0 mmol).
-
Add dichloromethane (20 mL) and the 10% aqueous sodium hydroxide solution (20 mL).
-
Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 10-15 minutes to cool it to 0-5 °C. Rationale: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.[4] Cooling is necessary to control the exothermic reaction and minimize side reactions like hydrolysis of the acyl chloride.[16]
-
-
Addition of Acyl Chloride:
-
Dissolve acetyl chloride (0.82 mL, 11.5 mmol) in dichloromethane (20 mL) in a separate dry flask.
-
Transfer this solution to a dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred, cooled biphasic mixture over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition. Rationale: Slow, dropwise addition prevents a sudden temperature spike and ensures the amine reacts preferentially over water, maximizing yield.[10]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aniline spot indicates completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (1 x 20 mL) to remove any unreacted base, followed by saturated NaHCO₃ solution (1 x 20 mL) to remove any acidic impurities, and finally with brine (1 x 20 mL).[16]
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. Rationale: The aqueous washes are crucial for removing inorganic byproducts and impurities, simplifying the final purification step.
-
-
Purification:
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Representative Reaction Parameters
The following table provides a summary of typical conditions and expected outcomes. Yields are highly dependent on the specific acyl chloride used and the purity of the starting materials.
| Acyl Chloride | Base | Solvent System | Temp. | Time (h) | Typical Yield | Purity Method |
| Acetyl Chloride | 10% aq. NaOH | DCM / Water | 0°C to RT | 2-4 | >90% | Recrystallization |
| Benzoyl Chloride | 10% aq. NaOH | DCM / Water | 0°C to RT | 2-4 | >95% | Recrystallization |
| Propionyl Chloride | Pyridine | DCM (anhydrous) | 0°C to RT | 3-5 | 85-95% | Column Chrom. |
| Cyclopropanecarbonyl Chloride | NaH[1] | THF (anhydrous) | 0°C to RT | 4-6 | 80-90% | Column Chrom. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) acyl chloride. 2. Insufficient base. 3. Poor stirring. | 1. Use freshly opened or distilled acyl chloride. 2. Ensure at least 2 equivalents of base are used. 3. Increase stir rate to ensure good mixing. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient acyl chloride. | 1. Extend reaction time and monitor by TLC. 2. Use a slight excess (1.1-1.2 eq) of the acyl chloride. |
| Oily Product That Fails to Solidify | 1. Presence of impurities. 2. Product is inherently an oil at RT. | 1. Purify via column chromatography. 2. Characterize as an oil; solidification is not required for a pure product. |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of the acyl chloride by water. | Ensure the reaction is sufficiently cold during addition. Add the acyl chloride solution subsurface if possible. Use anhydrous solvents for non-aqueous methods. |
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- NCERT. (n.d.). Amines.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)aniline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,5-Difluoro-3-(trifluoromethyl)aniline.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Methyl-3-(trifluoromethyl)aniline.
- Fisher Scientific. (2010). Safety Data Sheet: Acetyl chloride.
- MilliporeSigma. (2025). Safety Data Sheet: Acetyl chloride.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline 97%.
- PubChem. (n.d.). This compound.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.
- National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
- eScholarship.org. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- National Center for Biotechnology Information. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis.
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 22864-65-9.
- ResearchGate. (2025). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- ResearchGate. (2025). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs.
- PubMed. (n.d.). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrevise.org [chemrevise.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistnotes.com [chemistnotes.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. aksci.com [aksci.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. This compound | 22864-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of N-methyl-4-(trifluoromethyl)aniline in the Genesis of Advanced Functional Polymers: A Guide for Researchers
Introduction: A Monomer Poised for Innovation
In the landscape of polymer science, the strategic design of monomers is paramount to unlocking novel material properties and expanding the frontiers of technology. N-methyl-4-(trifluoromethyl)aniline stands out as a monomer of significant interest, uniquely functionalized to engineer polymers with a desirable combination of characteristics. The presence of the N-methyl group is known to enhance the solubility of the resulting polymer in common organic solvents, a feature that plagued early polyanilines and limited their processability.[1] Concurrently, the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, is anticipated to bestow upon the polymer enhanced thermal stability, chemical inertness, and distinct electronic properties.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential applications of novel polymers derived from this compound.
Strategic Synthesis of Poly(this compound): Pathways to Novel Materials
The polymerization of this compound can be approached through two primary routes: chemical oxidative polymerization and electrochemical polymerization. The choice of method will inherently influence the properties of the resulting polymer, such as molecular weight, morphology, and conductivity.
Application Note 1: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile and scalable method for synthesizing polyaniline derivatives. The selection of the oxidant and reaction conditions is critical in controlling the polymerization process and the final polymer structure. For this compound, a strong oxidizing agent is required to overcome the deactivating effect of the trifluoromethyl group.
Causality of Experimental Choices:
-
Oxidant: Ammonium persulfate (APS) is a commonly used oxidant in aniline polymerization due to its high reactivity and solubility in aqueous media.[1][4] An alternative, potassium dichromate, has also been successfully employed for the polymerization of fluorinated anilines.[5][6][7] The oxidant-to-monomer molar ratio is a crucial parameter; a ratio of approximately 1:1 is often optimal for achieving high yields and good electrical conductivity in related polymer systems.[4]
-
Acidic Medium: The polymerization is typically carried out in a strong acidic medium, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8][9] The acid serves to protonate the monomer, facilitating the oxidative coupling, and also acts as a dopant for the resulting polymer, rendering it electrically conductive.
-
Temperature: Low temperatures (0-5 °C) are generally preferred to control the reaction rate, prevent over-oxidation, and minimize the formation of undesirable side products.[9]
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for electropolymerization.
Protocol 2: Electropolymerization of this compound
-
Electrode Preparation: Polish a glassy carbon electrode (GCE) with alumina slurry, rinse thoroughly with deionized water, and dry under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a 1 mM solution of this compound in 0.1 M aqueous H₂SO₄.
-
Electrochemical Setup: Assemble a three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. Fill the cell with the electrolyte solution.
-
Electropolymerization: Perform cyclic voltammetry for 3-5 cycles in a potential range of 0.0 V to +1.5 V at a scan rate of 100 mV/s. The successful deposition of the polymer film will be indicated by the appearance and growth of redox peaks in the voltammogram.
-
Film Preparation for Characterization: After polymerization, carefully remove the working electrode from the cell, rinse it with deionized water, and dry it under a nitrogen stream.
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.
| Characterization Technique | Expected Observations and Insights |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone. C-N stretching vibrations and C-F stretching bands from the trifluoromethyl group will also be prominent. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the polymer structure. ¹⁹F NMR is particularly useful for probing the environment of the trifluoromethyl groups. |
| UV-Visible (UV-Vis) Spectroscopy | Absorption bands corresponding to the π-π* transition of the benzenoid rings and the polaron/bipolaron transitions, indicating the doping state and conductivity of the polymer. |
| Thermogravimetric Analysis (TGA) | Enhanced thermal stability compared to non-fluorinated poly(N-methylaniline) is expected, due to the strong C-F bonds. [6] |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology of the polymer (e.g., granular, fibrous, or film-like), which is influenced by the synthesis method. |
| Electrochemical Impedance Spectroscopy (EIS) | For electropolymerized films, EIS can be used to characterize the charge transfer resistance at the electrode-polymer interface. [8] |
Potential Properties and Applications of Novel Polymers
The unique combination of the N-methyl and trifluoromethyl groups is anticipated to yield polymers with a compelling set of properties, opening doors to a range of advanced applications.
| Property | Conferred by | Potential Applications |
| Improved Solubility | N-methyl group | Solution-processable films and coatings, printable electronics. [1] |
| High Thermal Stability | Trifluoromethyl group | High-performance materials for aerospace and electronics. [3] |
| Chemical Resistance | Trifluoromethyl group | Protective coatings in harsh chemical environments. [3][10] |
| Hydrophobicity | Trifluoromethyl group | Anti-fouling and self-cleaning surfaces. |
| Tunable Electronic Properties | Trifluoromethyl group | Active layers in sensors, electrochromic devices, and organic electronics. |
| Biocompatibility | Fluorinated polymers often exhibit good biocompatibility | Biomedical devices and drug delivery systems. [10] |
Conclusion
This compound is a promising monomer for the development of a new generation of functional polymers. By leveraging established polymerization techniques and understanding the structure-property relationships imparted by its unique functional groups, researchers can synthesize novel materials with tailored properties for a wide array of applications, from advanced coatings and electronics to biomedical devices. The protocols and insights provided in this guide serve as a foundational resource for scientists embarking on the exploration of this exciting class of polymers.
References
- Poly(N-methylaniline) (PNMA) is a polyaniline derivative with a methyl substituent on the nitrogen atom. PNMA is of interest owing to its higher solubility in organic solvents when compared to the unsubstituted polyaniline. (2022). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline)
- Poly(2-fluoroaniline), P2FAN, poly(3-fluoroaniline). P3FAN. and poly(4-fluoroaniline), P4FAN, have been synthesized from fluorine substituted aniline monomers in aqueous acidic medium using potassium dichromate as oxidizing agent. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. OpenMETU. [Link]
- Poly(3-fluoroaniline) and the different poly(aniline-co-3-fluoroaniline) derivatives show better solubility and thermal stability than the polyaniline homopolymer, due to the incorporation of the F atoms along the fluorine functionalized polyaniline backbone. (2013). Synthesis and characterization of fluorine-substituted polyanilines.
- Poly(N-methylaniline) (PNMA), a electrically conductive derivative of polyaniline was synthesized by chemical polymerization of N-methylaniline (NmANI) using ammoniumpersulfate (APS) as an oxidizing agent. (2011). Preparation and characterization of chemically synthesized poly(N-methylaniline).
- Trifluoromethylarylation of alkenes using anilines. (2023). Chemical Science. Royal Society of Chemistry. [Link]
- The unique electronic and steric properties imparted by the trifluoromethyl (-CF3) group make these compounds exceptionally valuable for tailoring the performance of end products across various industries. (n.d.). The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Trifluoromethyl-substituted polymers. (n.d.). NASA Technical Reports Server (NTRS). [Link]
- The presence of two trifluoromethyl (-CF3) groups on the aniline structure of 3,5-Bis(trifluoromethyl)aniline fundamentally alters its molecular behavior. These groups are highly electronegative and sterically bulky, contributing to enhanced thermal stability, increased chemical inertness, and improved hydrophobic properties. (n.d.). Material Science Applications of 3,5-Bis(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Poly(N-N-carbazolylalkyl)aniline) has been synthesized by electrochemical polymerization in an acetonitrile solution containing 1 M H2SO4 on the platinum electrode. (2002). Electropolymerization and electrochemical properties of poly( N-( N-carbazolylalkyl)aniline).
- Cyclic voltammetry in potential range 0.0 V and + 1.5 V (3 cycles, ν = 100 mV s−1) was used for electropo- lymerization 3,5 bis(trifluoromethyl)aniline in aqueous 0.1 M H2SO4 acidic solutions containing 1 mM of 3,5 bis(trifluoromethyl)aniline. (2020). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar. [Link]
- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). Polymers.
- Highly Conductive and Electroactive Fluorine-Functionalized Polyanilines. (2021).
- Electrochemical Polymerization of Aniline. (2012).
- The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Electropolymerization reactions of aniline. (n.d.).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. Royal Society of Chemistry. [Link]
- Fluorinated polymers: evaluation and characterization of structure and composition. (2017).
- The oxidative chemical polymerization of N-methylaniline was studied in hydrochloric acid solution using sodium dichromate as oxidant at 5°C under nitrogen atmosphere. (2009). Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer.
- Conducting Polyaniline has been prepared with chemical oxidative polymerization method. In this work K2Cr2O7 has been used as an oxidant which helps in the polymerization of the conducting polyaniline. (2020). STRUCTURAL CHARACTERIZATION OF POLYANILINE. Plant Archives. [Link]
- Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. (2020).
- Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separ
- Fluorinated polymers constitute a unique class of materials that exhibit a combination of suitable properties for a wide range of applications, which mainly arise from their outstanding chemical resistance, thermal stability, low friction coefficients and electrical properties. (2018).
- Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate). (2015).
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of fluorine-substituted polyanilines [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. plantarchives.org [plantarchives.org]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: N-methyl-4-(trifluoromethyl)aniline as a Versatile Building Block for High-Performance Organic Electronic Materials
Audience: Researchers, materials scientists, and organic chemists in the field of organic electronics.
Introduction: The Strategic Advantage of the Trifluoromethyl Moiety
In the rational design of novel organic semiconducting materials, the strategic incorporation of specific functional groups is paramount to tuning molecular properties and achieving high device performance. N-methyl-4-(trifluoromethyl)aniline has emerged as a crucial building block, primarily due to the profound influence of the trifluoromethyl (-CF3) group. This electron-withdrawing moiety imparts a unique combination of electronic and physical properties that are highly desirable for organic electronics.
The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that stems from the high electronegativity of the fluorine atoms.[1][2] When appended to an aromatic system like aniline, it significantly modulates the electronic landscape of the molecule. This has several key consequences for materials design:
-
Tuning of Energy Levels: The strong inductive effect of the -CF3 group lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Deeper HOMO levels are particularly advantageous for hole transport materials (HTMs) in devices like perovskite solar cells (PSCs), as they can lead to better energy level alignment with the perovskite absorber layer, facilitating efficient hole extraction and contributing to higher open-circuit voltages (Voc).[3][4]
-
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group and, by extension, the entire molecule more resistant to thermal and chemical degradation.[5] This enhanced stability is critical for improving the operational lifetime and durability of organic electronic devices.
-
Improved Solubility and Morphology: The introduction of fluorine-containing groups can modify the intermolecular interactions, often leading to better solubility in common organic solvents for solution-based processing.[6] It can also influence the thin-film packing and morphology, which are critical factors for efficient charge transport.
This compound serves as a versatile precursor for a variety of organic electronic materials, most notably triarylamine-based polymers and small molecules, which are extensively used as hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and solar cells.[7][8][9] Its derivatives have also been explored in the context of electron transport materials (ETMs) and as additives to passivate defects in perovskite films, showcasing its broad utility.[3][10][11]
Physicochemical Properties of the Building Block
A clear understanding of the starting material's properties is essential for reaction planning and safety.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [12] |
| CAS Number | 22864-65-9 | [13] |
| Molecular Formula | C8H8F3N | [12] |
| Molecular Weight | 175.15 g/mol | [13] |
| Appearance | Clear colorless or yellow oily liquid | [6] |
| Boiling Point | 105-106 °C at 20 mmHg | [13] |
| Density | 1.2394 g/mL at 25 °C | [13] |
| Refractive Index (n20/D) | 1.4888 | [13] |
Application Protocol I: Synthesis of a Triarylamine-Based Hole Transport Material
Triarylamines are a cornerstone class of materials for hole transport in organic electronics.[7] The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the synthesis of these materials, enabling the formation of C-N bonds between an amine and an aryl halide.[7] This protocol details the synthesis of a model triarylamine HTM, N-methyl-N-(4-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-4-amine , using this compound as a key reactant.
Synthetic Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig synthesis of a triarylamine HTM.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
This compound (1.0 mmol)
-
4-bromobiphenyl (1.1 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Hexane, Ethyl Acetate (for chromatography)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 175 mg), 4-bromobiphenyl (1.1 mmol, 256 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate vial, under an argon atmosphere, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 5 mL of anhydrous toluene.
-
Reaction Initiation: Using a syringe, transfer the catalyst solution to the Schlenk flask containing the reactants.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), using a hexane:ethyl acetate (9:1) mixture as the mobile phase.[7]
-
Reaction Quench: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient to isolate the pure triarylamine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol II: Device Fabrication and Characterization
This protocol outlines the fabrication of an inverted planar perovskite solar cell (PSC) using the newly synthesized triarylamine as a dopant-free hole transport layer.
Device Architecture and Energy Level Diagram
Caption: Device stack and hypothetical energy level diagram for a PSC.
Device Fabrication Workflow
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
HTL Deposition: Prepare a solution of the synthesized triarylamine HTM (e.g., 10 mg/mL in chlorobenzene). Spin-coat the solution onto the ITO substrate at 3000 rpm for 30 seconds. Anneal the film at 100 °C for 10 minutes in a nitrogen-filled glovebox.
-
Perovskite Layer Deposition: Inside the glovebox, spin-coat the perovskite precursor solution (e.g., MAPbI3) onto the HTL. During the spin-coating, dispense an anti-solvent (e.g., toluene) to induce rapid crystallization. Anneal the film at 100 °C for 10 minutes.
-
ETL Deposition: Prepare a solution of an electron transport material (e.g., PCBM, 20 mg/mL in chlorobenzene). Spin-coat the ETL solution onto the perovskite layer.
-
Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a metal top electrode (e.g., 100 nm of Silver, Ag) through a shadow mask under high vacuum (<10⁻⁶ Torr).
Device Performance Characterization
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter to measure the J-V characteristics of the fabricated solar cells.
-
Performance Metrics Extraction: From the J-V curve, extract the key photovoltaic parameters:
-
Open-Circuit Voltage (Voc): The voltage at zero current.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident power density.
-
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into electrons.
Conclusion
This compound is a powerful and versatile building block for creating advanced organic electronic materials. The strategic incorporation of the trifluoromethyl group provides a reliable method for tuning the electronic properties, enhancing stability, and ultimately improving the performance of devices such as perovskite solar cells and OLEDs. The synthetic and fabrication protocols provided herein offer a robust framework for researchers to explore the potential of this valuable molecular scaffold in developing next-generation organic electronics.
References
- Benchchem. (n.d.). Application Note & Protocol: Synthesis of a Triarylamine-Based OLED Hole Transport Material using 4-Iodo-3,5-dimethylaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15099755, this compound.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline.
- Al-Masri, M., El-Shishtawy, R. M., Al-Zahrani, F. A., Asiri, A. M., & El-Agamey, A. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials (Basel, Switzerland), 14(11), 3128. [Link].
- Min, H., Shin, Y. S., et al. (2020). Transparent and Colorless Polyimides Containing Multiple Trifluoromethyl Groups as Gate Insulators for Flexible Organic Transistors with Superior Electrical Stability. ACS Applied Materials & Interfaces.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline.
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Sustainable Energy & Fuels. (n.d.). Oxidative polymerization of triarylamines: a promising route to low-cost hole transport materials for efficient perovskite solar cells.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- PubMed. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.
- Google Patents. (n.d.). CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
- Matsui, M., Fukuyasu, K., Shibata, K., & Muramatsu, H. (1993). Synthesis of N-(nitrofluorenylidene)anilines and their application as electron transport materials in positive charge electrophotography. Journal of the Chemical Society, Perkin Transactions 2, 1107-1110. [Link].
- Journal of Materials Chemistry C. (n.d.). Thiol–yne crosslinked triarylamine hole transport layers for solution-processable organic light-emitting diodes.
- ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
- BLD Pharm. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling 4-Fluoro-3-(trifluoromethyl)aniline: A Key OLED Intermediate.
- Wikipedia. (n.d.). Trifluoromethyl group.
- National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- MDPI. (2023). Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents.
- Materials Advances. (n.d.). Synthesis and electron-transport properties of N-trifluoromethylphenyl-phthalimides containing selenophene substituents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline.
- ResearchGate. (n.d.). Fluorinating Dopant-Free Small-Molecule Hole-Transport Material to Enhance the Photovoltaic Property.
- PubMed. (2023). Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1 H-imidazole Passivation Agents.
- ResearchGate. (n.d.). Customizing Aniline‐Derived Molecular Structures to Attain beyond 22 % Efficient Inorganic Perovskite Solar Cells.
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiol–yne crosslinked triarylamine hole transport layers for solution-processable organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of N-(nitrofluorenylidene)anilines and their application as electron transport materials in positive charge electrophotography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1 H-imidazole Passivation Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-三氟甲基-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
specific reaction conditions for Buchwald-Hartwig amination with N-methyl-4-(trifluoromethyl)aniline
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Buchwald-Hartwig Amination of N-methyl-4-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Navigating the Challenges of Electron-Deficient Aniline Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This transformation is pivotal in the synthesis of pharmaceuticals and advanced materials where the arylamine motif is a common feature.[4][5] However, the reaction is not without its challenges, particularly when employing electron-deficient amines.
This compound represents a classic example of such a challenging substrate. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the nucleophilicity of the aniline nitrogen. This electronic deficit can impede key steps in the catalytic cycle, leading to sluggish reactions, low yields, and the prevalence of side reactions.
This guide, designed for the practicing scientist, provides a deep dive into the mechanistic considerations and practical solutions for successfully coupling this compound. We will move beyond a simple recitation of steps to explain the fundamental principles governing the choice of catalyst, ligand, base, and solvent. Our objective is to equip researchers with the knowledge to not only replicate a successful reaction but to rationally troubleshoot and optimize conditions for their specific aryl or heteroaryl halide coupling partner.
The Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is paramount to rational optimization. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][6][7] The efficiency of each step is profoundly influenced by the electronic nature of the substrates and the steric and electronic properties of the supporting phosphine ligand.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The key challenge with this compound lies in two main areas:
-
Amine Coordination & Deprotonation: The reduced basicity of the aniline makes it a poorer ligand for the Pd(II) center and raises the pKa of the N-H bond, requiring a stronger base for efficient deprotonation to form the crucial palladium-amido complex.[8][9]
-
Reductive Elimination: This final, product-forming step is often the rate-limiting step. It is accelerated by electron-rich, bulky phosphine ligands that favor a three-coordinate intermediate, from which elimination is faster.[1]
Critical Reaction Parameters & Component Selection
Success with electron-deficient anilines hinges on the judicious selection of each reaction component to overcome the inherent kinetic hurdles.
Palladium Precatalyst: The Source of Activity
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, the use of well-defined, air-stable precatalysts is highly recommended for reproducibility and activity.[10][11]
-
Buchwald Precatalysts (G3 and G4): These are often the catalysts of choice. They incorporate the phosphine ligand into a palladacycle structure that readily releases the active L-Pd(0) species under basic conditions. This ensures a reliable and high concentration of the active catalyst from the start of the reaction.
Ligand Selection: The Key to Coupling Challenging Substrates
The ligand is arguably the most critical variable. For electron-deficient anilines, ligands must be both bulky and electron-rich .[4]
-
Bulky, Electron-Rich Biarylphosphine Ligands: This class of ligands has revolutionized the field.[1][11] The steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly active in oxidative addition.[1] Furthermore, this bulk accelerates the rate-limiting reductive elimination step.
-
Recommended Ligands:
-
XPhos: A highly general and effective ligand for a wide range of C-N couplings.
-
RuPhos: Often shows excellent performance for sterically hindered and electron-poor substrates.
-
BrettPhos: Specifically designed for coupling primary amines but can also be highly effective for challenging secondary anilines.[7]
-
-
Base Selection: Driving the Deprotonation
A strong, non-nucleophilic base is required to deprotonate the coordinated aniline without competing in side reactions.[9]
-
Sodium tert-butoxide (NaOtBu): This is the most commonly used strong base for these couplings. It is highly effective but can be sensitive to certain functional groups (e.g., esters).
-
Lithium bis(trimethylsilyl)amide (LiHMDS): An even stronger base that can be effective when NaOtBu fails. It can also provide better functional group tolerance in some cases.[7]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are weaker bases and are generally insufficient for deprotonating electron-deficient anilines, often leading to no reaction.[1][12]
Solvent and Temperature
Anhydrous, aprotic solvents are standard.
-
Toluene and Dioxane: These are the most common solvents, offering good solubility for the reactants and catalyst system.[7]
-
Temperature: Reactions involving electron-deficient anilines almost always require heating, typically in the range of 80-110 °C, to achieve a reasonable reaction rate.
Recommended Starting Conditions for Screening
For a new, unknown aryl halide coupling partner, screening a small matrix of conditions is the most efficient path to success. The following table provides a validated starting point.
| Parameter | Condition A (First Choice) | Condition B (Alternative) | Condition C (For Hindered Substrates) |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | BrettPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | LiHMDS (1.5 equiv) | NaOtBu (1.4 equiv) |
| Solvent | Toluene (0.2 M) | Dioxane (0.2 M) | Toluene (0.2 M) |
| Temperature | 100 °C | 100 °C | 110 °C |
| Time | 12-24 h | 12-24 h | 12-24 h |
Note: If not using a precatalyst, use Pd₂(dba)₃ (1 mol%) with the corresponding ligand (4 mol%).
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds are toxic, and strong bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be run under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Screening Workflow
This protocol is designed for small-scale reactions (e.g., 0.1 mmol) to efficiently identify promising conditions.
Caption: A logical workflow for screening Buchwald-Hartwig conditions.
-
Preparation: To a set of oven-dried reaction vials equipped with stir bars, add the aryl halide (0.1 mmol, 1.0 equiv).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.002 mmol, 0.02 equiv) and the base (see table, ~1.4 equiv) to each designated vial.
-
Solvent and Amine: Add the solvent (0.5 mL) followed by this compound (0.12 mmol, 1.2 equiv).
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at the specified temperature. Stir vigorously.
-
Monitoring: After 12-24 hours, cool the reactions to room temperature. Take a small aliquot, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by TLC and/or LC-MS to determine conversion.
-
Analysis: Compare the results to identify the most effective condition for scale-up.
Protocol 2: Optimized General Procedure
This robust protocol is based on Condition A and is an excellent starting point for coupling various aryl bromides or chlorides.
-
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried round-bottom flask with stir bar and reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
Setup: Assemble the flask and condenser, and flame-dry under vacuum. Backfill with inert gas. Allow the apparatus to cool to room temperature.
-
Charge Reagents: Under a positive flow of inert gas, add the aryl halide (1.0 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to the flask.
-
Add Solvent and Amine: Add anhydrous toluene (5 mL) via syringe, followed by this compound (1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Ensure the condenser is supplied with cooling water. Stir the reaction mixture vigorously for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Base is not strong enough.3. Ligand is not suitable.4. Temperature is too low. | 1. Use a fresh, air-stable precatalyst; ensure inert atmosphere.2. Switch from NaOtBu to LiHMDS.3. Screen other ligands (e.g., RuPhos, BrettPhos).4. Increase temperature to 110-120 °C. |
| Hydrodehalogenation of Aryl Halide | 1. β-hydride elimination is competing.2. Reaction is too slow, allowing for side reactions. | 1. Ensure the system is anhydrous. Water can promote this side reaction.2. Use a bulkier ligand (e.g., RuPhos) to accelerate reductive elimination. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Base is reacting with a sensitive functional group. | 1. Lower the reaction temperature and run for a longer time.2. Consider a different base (e.g., LiHMDS may be more compatible than NaOtBu for certain esters). |
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Galushko, A., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Reaction Portal.
- Adebayo, A., & Shaughnessy, K. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. ACS Publications.
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. (n.d.). ResearchGate.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (n.d.). PMC.
- The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate.
- Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 11. Buchwald触媒・配位子 [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Substituted Indoles from N-methyl-4-(trifluoromethyl)aniline
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted indoles, a critical scaffold in medicinal chemistry, utilizing N-methyl-4-(trifluoromethyl)aniline as a versatile starting material. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of indole derivatives, including metabolic stability and receptor binding affinity. This document explores several robust synthetic strategies, including the classical Fischer indole synthesis and modern palladium-catalyzed methods, offering researchers and drug development professionals a practical toolkit for accessing novel trifluoromethyl-substituted indole compounds. Each protocol is presented with in-depth mechanistic insights, step-by-step experimental procedures, and the rationale behind key experimental choices.
Introduction: The Significance of Trifluoromethylated Indoles in Drug Discovery
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its structural versatility allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities.[1] The introduction of a trifluoromethyl (CF3) group into the indole scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[2][3] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can lead to enhanced metabolic stability, improved bioavailability by increasing membrane permeability, and stronger binding interactions with biological targets.[2] Consequently, trifluoromethylated indoles are highly sought-after intermediates in the development of novel therapeutics. This guide focuses on the practical synthesis of such valuable compounds starting from the readily available this compound.
PART 1: Classical Approach - The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring.[4][5][6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[4][6][7]
Mechanistic Rationale
The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[4][6][8]
-
Hydrazone Formation: N-methyl-4-(trifluoromethyl)phenylhydrazine (which can be prepared from this compound) reacts with an aldehyde or ketone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.[6][7]
-
[9][9]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[9][9]-sigmatropic rearrangement, which is the key bond-forming step that creates the C2-C3 bond of the indole ring.[4][6]
-
Aromatization: The resulting intermediate loses a molecule of ammonia (or a primary amine) to form the aromatic indole ring.[4][6]
The presence of the electron-withdrawing trifluoromethyl group at the 4-position of the aniline starting material can influence the reactivity of the intermediate hydrazone, potentially requiring slightly harsher acidic conditions or longer reaction times for efficient cyclization. The N-methyl group will ultimately reside on the indole nitrogen.
Figure 1: Mechanistic workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 1-methyl-2,3-dimethyl-6-(trifluoromethyl)-1H-indole
This protocol describes the synthesis of a disubstituted indole from this compound and butan-2-one.
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfite (Na2SO3)
-
Butan-2-one
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Part A: Preparation of N-methyl-4-(trifluoromethyl)phenylhydrazine
-
Dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, prepare a solution of sodium sulfite (2.2 equivalents) in water and cool it to 0°C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 5°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours until the color changes from deep red to yellow-orange.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude hydrazine. This intermediate can be used directly in the next step.
Part B: Fischer Indole Synthesis
-
To the crude N-methyl-4-(trifluoromethyl)phenylhydrazine (1 equivalent), add butan-2-one (1.2 equivalents) and a suitable acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2).
-
Heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding ice-water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-methyl-2,3-dimethyl-6-(trifluoromethyl)-1H-indole.
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) |
| N-methyl-4-(trifluoromethyl)phenylhydrazine | Butan-2-one | PPA | 65-75 |
| N-methyl-4-(trifluoromethyl)phenylhydrazine | Cyclohexanone | ZnCl2 | 60-70 |
| N-methyl-4-(trifluoromethyl)phenylhydrazine | Propiophenone | PPA | 55-65 |
Table 1: Representative yields for the Fischer indole synthesis with various ketones.
PART 2: Modern Approaches - Palladium-Catalyzed Indole Synthesis
Transition metal-catalyzed reactions have revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and greater structural diversity compared to classical methods.[10][11] Palladium-catalyzed methods are particularly powerful for constructing the indole core.[9][10][12][13][14][15]
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[16] While the starting material, this compound, is not halogenated at the ortho position, this methodology can be adapted by first performing an ortho-iodination.
Mechanistic Rationale
The catalytic cycle of the Larock indole synthesis generally involves:[16]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the ortho-iodoaniline.
-
Alkyne Coordination and Insertion: The alkyne coordinates to the resulting Pd(II) complex, followed by migratory insertion into the aryl-palladium bond.
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle.
-
Reductive Elimination: Reductive elimination from this intermediate furnishes the indole product and regenerates the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol: Synthesis of 1-methyl-2,3-diphenyl-6-(trifluoromethyl)-1H-indole
This protocol outlines the synthesis via an initial ortho-iodination followed by the Larock cyclization.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Part A: ortho-Iodination of this compound
-
Dissolve this compound (1 equivalent) in trifluoroacetic acid at 0°C.
-
Add N-Iodosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Purify by column chromatography to obtain 2-iodo-N-methyl-4-(trifluoromethyl)aniline.
Part B: Larock Indole Synthesis
-
To a reaction vessel, add 2-iodo-N-methyl-4-(trifluoromethyl)aniline (1 equivalent), diphenylacetylene (1.5 equivalents), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2 equivalents).
-
Add anhydrous DMF as the solvent.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 100-120°C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-2,3-diphenyl-6-(trifluoromethyl)-1H-indole.
| Alkyne | Palladium Catalyst | Ligand | Base | Yield (%) |
| Diphenylacetylene | Pd(OAc)2 | PPh3 | K2CO3 | 70-80 |
| 1-Phenyl-1-propyne | Pd(OAc)2 | PPh3 | K2CO3 | 65-75 |
| 4-Octyne | Pd(OAc)2 | PPh3 | K2CO3 | 75-85 |
Table 2: Representative yields for the Larock indole synthesis with various alkynes.
Conclusion
This guide provides robust and versatile protocols for the synthesis of substituted indoles from this compound. The classical Fischer indole synthesis offers a straightforward approach, particularly for 2,3-dialkyl indoles. For more complex and highly substituted indoles, modern palladium-catalyzed methods like the Larock synthesis, although requiring an initial halogenation step, provide excellent yields and functional group tolerance. The choice of synthetic route will depend on the desired substitution pattern of the final indole product and the available starting materials. These methodologies empower researchers in drug discovery and medicinal chemistry to access novel and potentially bioactive trifluoromethyl-substituted indole derivatives for further investigation.
References
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
- Pharmaffiliates. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
- Wei, Y., Deb, I., & Yoshikai, N. (2012). Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones. Journal of the American Chemical Society, 134(22), 9098–9101. [Link]
- Shafi, S., et al. (2019).
- Cacchi, S., & Fabrizi, G. (2005). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 10(7), 727-757. [Link]
- Singh, P., & Kaur, M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2841. [Link]
- Reddy, T. J., et al. (2018). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 59(32), 3144-3147. [Link]
- Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
- D'Souza, D. M., & Müller, T. J. J. (2007). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Chemical Society Reviews, 36(7), 1095-1108. [Link]
- Gribble, G. W. (1984). The Leimgruber–Batcho Indole Synthesis. Heterocycles, 22(1), 209-236. [Link]
- Burra, S., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(18), 12693-12720. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Clark, B. J., & Gribble, G. W. (1990). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses, 69, 130. [Link]
- Vitale, F., et al. (2020). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles.
- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
- Garg, N. K., & Sarpong, R. (2007). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 9(21), 4215–4218. [Link]
- Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- Bugaenko, D. I., & Karchava, A. V. (2018). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews, 87(11), 1075-1115. [Link]
- Sereda, G., & He, J. (2016). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 189, 1-13. [Link]
- SciSpace. (n.d.). Larock indole synthesis. SciSpace. [Link]
- Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
- Semantic Scholar. (n.d.). Bischler–Möhlau indole synthesis. Semantic Scholar. [Link]
- SciSpace. (n.d.). Bischler–Möhlau indole synthesis. SciSpace. [Link]
- Semantic Scholar. (n.d.). Leimgruber–Batcho Indole Synthesis. Semantic Scholar. [Link]
- SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis. SynArchive. [Link]
- Ferreira, B. R. B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6566. [Link]
- Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Synthesis of N‐substituted indole‐based derivatives 166 (a–i).
- ResearchGate. (n.d.). Bischler-Möhlau indole synthesis.
- Szabó, A., et al. (2023). On-DNA Synthesis of Multisubstituted Indoles. Organic Letters, 25(50), 8963–8968. [Link]
- Hamdy, A. M. (2008). Synthesis of Some N-Substituted Indoles. Iraqi National Journal of Chemistry, 31, 318-323. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Novel Dyes from N-Methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive guide details the synthesis and potential applications of novel dye molecules utilizing N-methyl-4-(trifluoromethyl)aniline as a key precursor. The strategic incorporation of the trifluoromethyl group offers a powerful tool to modulate the electronic and photophysical properties of chromophores, leading to dyes with enhanced performance characteristics. This document provides detailed, step-by-step protocols for the synthesis of azo dyes, solvatochromic probes, and fluorescent labels derived from this compound. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental design. The potential applications of these novel dyes in various research and development fields, including materials science and biomedical imaging, are also discussed.
Introduction: The Significance of this compound in Dye Chemistry
This compound is a versatile building block for the synthesis of advanced functional dyes. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aniline ring significantly influences the electronic properties of the resulting dye molecules. This substituent can lead to a bathochromic (red) shift in the absorption and emission spectra, enhance photostability, and improve water repellency.[1][2] The N-methyl group provides an additional point for structural modification and can influence the solubility and aggregation properties of the final dye.
These unique characteristics make dyes derived from this compound promising candidates for a range of applications, from high-performance textile colorants to sophisticated fluorescent probes for cellular imaging.[1][3] This guide provides the foundational knowledge and practical protocols to empower researchers to explore the potential of this valuable precursor in their own work.
Synthesis of Azo Dyes from this compound
Azo dyes are the most widely used class of synthetic organic colorants, characterized by the presence of the azo (-N=N-) functional group.[4] The color of these dyes can be finely tuned by altering the electronic nature of the aromatic rings connected to the azo linkage. The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling.[4]
General Workflow for Azo Dye Synthesis
The overall synthetic strategy involves the conversion of the primary aromatic amine (this compound) into a reactive diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.
Caption: General workflow for the synthesis of azo dyes.
Detailed Protocol for the Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a hypothetical red azo dye by coupling diazotized this compound with N,N-dimethylaniline.
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Ice
Protocol:
Part A: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.75 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete to ensure full conversion to the diazonium salt.
Part B: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of a 1:1 ethanol/water solution containing enough hydrochloric acid to ensure complete dissolution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to approximately 4-5, which promotes the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
Part C: Purification
-
Collect the precipitated azo dye by vacuum filtration and wash it with cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator.
Characterization: The resulting azo dye can be characterized by standard analytical techniques such as UV-Visible spectroscopy to determine its maximum absorbance wavelength (λmax), and by IR and NMR spectroscopy to confirm its chemical structure.[5]
| Parameter | Expected Outcome |
| Appearance | Red to deep red crystalline solid |
| λmax (in Ethanol) | ~480 - 520 nm |
| Solubility | Soluble in common organic solvents |
Development of Solvatochromic Dyes
Solvatochromic dyes are compounds whose absorption or emission spectra are sensitive to the polarity of their local microenvironment.[6] This property makes them valuable as probes for studying complex biological systems, such as protein folding and membrane dynamics.[6][7] The introduction of the this compound moiety can enhance the solvatochromic effect due to the strong dipole moment of the trifluoromethyl group.
Design Principle of Solvatochromic Dyes
The design of solvatochromic dyes often involves creating a molecule with a significant change in dipole moment upon electronic excitation. This is typically achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated system. In our case, the N-methylaniline part acts as the electron donor, and the trifluoromethyl group contributes to the overall electronic properties.
Caption: Principle of positive solvatochromism.
Protocol for Synthesis of a Donor-π-Acceptor Solvatochromic Dye
This protocol outlines the synthesis of a simple donor-π-acceptor dye, where this compound is coupled with an acceptor moiety. A Knoevenagel condensation is a common reaction for this purpose.
Materials:
-
This compound
-
4-Formylbenzonitrile (or other suitable aromatic aldehyde with an electron-accepting group)
-
Piperidine
-
Ethanol
Protocol:
-
In a round-bottom flask, dissolve 1.75 g (10 mmol) of this compound and 1.31 g (10 mmol) of 4-formylbenzonitrile in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the purified solvatochromic dye.
Evaluation of Solvatochromic Properties: Dissolve the synthesized dye in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water) and record the UV-Visible absorption and fluorescence emission spectra for each solution. A significant shift in the emission maximum with increasing solvent polarity is indicative of solvatochromic behavior.[8][9]
| Solvent | Polarity Index | Expected Emission λmax |
| Hexane | 0.1 | Blue-shifted |
| Dichloromethane | 3.1 | Intermediate |
| Ethanol | 4.3 | Red-shifted |
| Water | 10.2 | Further red-shifted |
Synthesis of Fluorescent Probes
Fluorescent probes are essential tools in modern biomedical research, enabling the visualization and quantification of specific molecules and processes within living cells.[3][10] Dyes derived from this compound can be engineered to function as fluorescent probes with desirable properties such as high quantum yield and photostability.
General Strategy for Fluorescent Probe Development
The development of a fluorescent probe typically involves three key components: a fluorophore, a recognition element, and a linker. The this compound derivative serves as the core fluorophore. The recognition element is a chemical moiety that selectively interacts with the target analyte, and the linker connects these two components.
Caption: Modular design of a fluorescent probe.
Protocol for a "Turn-On" Fluorescent Probe for Thiols
This protocol describes a hypothetical synthesis of a "turn-on" fluorescent probe for thiols, such as glutathione, based on a maleimide-functionalized dye. The fluorescence of the maleimide-containing dye is quenched, and upon reaction with a thiol, the fluorescence is restored.
Materials:
-
A suitable amino-functionalized dye derived from this compound (synthesized separately)
-
N-(Methoxycarbonyl)maleimide
-
Triethylamine
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the amino-functionalized dye (1 equivalent) in dry dichloromethane.
-
Add N-(methoxycarbonyl)maleimide (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the maleimide-functionalized fluorescent probe.
Fluorescence "Turn-On" Assay:
-
Prepare a stock solution of the probe in a suitable buffer (e.g., PBS).
-
In a fluorometer cuvette, add the probe solution to a final concentration in the low micromolar range.
-
Measure the initial fluorescence intensity.
-
Add a solution of a thiol-containing analyte (e.g., glutathione) and monitor the change in fluorescence intensity over time. A significant increase in fluorescence indicates the successful detection of the thiol.[11]
| Condition | Expected Fluorescence |
| Probe alone | Low / Quenched |
| Probe + Thiol (e.g., Glutathione) | High / "Turned-On" |
Safety Precautions
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a highly valuable and versatile precursor for the development of a wide array of functional dyes. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize and explore novel azo dyes, solvatochromic probes, and fluorescent labels. The unique properties imparted by the trifluoromethyl group open up exciting possibilities for the creation of advanced materials and tools for scientific discovery.
References
- Asian Publication Corporation. (n.d.). Synthesis and Application of Monoazo Acid Dyes Containing Trifluoromethyl Group and Their Methyl Analogous on Polyamides.
- Chem.ucla.edu. (n.d.). The Synthesis of Azo Dyes.
- MDPI. (2023, June 8). Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes with Trifluoromethyl Groups.
- ResearchGate. (n.d.). Solvatochromism and dichroism of fluorinated azoquinolin-8-ol dyes in liquid and liquid crystalline solutions.
- American Chemical Society. (n.d.). Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline.
- PubChem. (n.d.). This compound.
- ResearchGate. (2022, February 24). Using new solvatochromic parameters to investigate dye–solvent interactions.
- ResearchGate. (n.d.). Nanomole Scale Screening of Fluorescent RNA‐Methyltransferase Probes Enables the Discovery of METTL1 Inhibitors.
- National Institutes of Health. (n.d.). Attachable Solvatochromic Fluorophores and Bioconjugation Studies.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (2019, February 25). Preparation and Characterization of New Azo Ligand N-[(1-(4-(4,5-Dimethyl-1h-Imidazol-2-Yl) Diazenyl) Phenyl-3-(Trifluoromethyl)] Aniline With Some Metal Complexes Ions.
- Sigma-Aldrich. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline.
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES.
- Royal Society of Chemistry. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies.
- National Institutes of Health. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
- National Institutes of Health. (n.d.). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research.
- National Institutes of Health. (n.d.). Monitoring protein interactions and dynamics with solvatochromic fluorophores.
- Impact Factor. (2023, March 25). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
- Swarthmore College. (2014, April 1). N-Methylmesoporphyrin IX Fluorescence As A Reporter Of Strand Orientation In Guanine Quadruplexes.
- Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
- PubMed. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Attachable Solvatochromic Fluorophores and Bioconjugation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. works.swarthmore.edu [works.swarthmore.edu]
- 12. 4-(Trifluoromethyl)-N-methylaniline 97 22864-65-9 [sigmaaldrich.com]
- 13. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming over-alkylation in the synthesis of N-methyl-4-(trifluoromethyl)aniline
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the selective N-methylation of 4-(trifluoromethyl)aniline. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting protocols to overcome the common and often frustrating issue of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation so common when synthesizing N-methyl-4-(trifluoromethyl)aniline?
This is a classic challenge in amine alkylation. The root cause lies in the relative nucleophilicity of the starting material versus the product. The mono-methylated product, this compound, is often more nucleophilic than the starting aniline.[1][2] Consequently, once some of the desired mono-methylated product forms, it competes with the remaining starting material for the methylating agent and can react even faster, leading to the undesired N,N-dimethylated byproduct. The electron-withdrawing nature of the trifluoromethyl group deactivates the starting aniline, which can exacerbate this issue under certain conditions.
Caption: The over-alkylation dilemma: k₂ > k₁.
Q2: I'm using methyl iodide, a classic reagent. How can I minimize the formation of the N,N-dimethyl byproduct?
While highly reactive methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are effective, they are notoriously difficult to control.[3] If you must use them, precise control over reaction conditions is critical:
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Adding the agent slowly (e.g., via syringe pump) to a solution of the aniline can help maintain a low instantaneous concentration, favoring reaction with the more abundant primary amine.
-
Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower and monitor the reaction closely by TLC or LC-MS.
-
Base Selection: A non-nucleophilic, sterically hindered base can sometimes help, but the most common approach is using a mild inorganic base like potassium carbonate (K₂CO₃) to scavenge the acid byproduct (HI).
Even with these controls, achieving high selectivity can be difficult. For robust and scalable processes, alternative methods are strongly recommended.
Q3: What are the best alternative methods for achieving selective mono-methylation?
Several highly selective methods have been developed to avoid the over-alkylation pitfall. These are generally the preferred industrial and laboratory approaches.
-
Reductive Amination: This is a powerful and highly controlled method.[4] The aniline is first condensed with one equivalent of formaldehyde to form an intermediate imine (or enamine), which is then reduced in situ. The Eschweiler-Clarke reaction, which uses formic acid as both the C1 source and the reductant, is a classic example that inherently prevents the formation of quaternary salts.[5][6]
-
Formylation-Reduction: This is a reliable two-step, one-pot procedure. The aniline is first treated with a formylating agent (e.g., formic acid or acetic formic anhydride) to produce the N-formyl intermediate.[7] This formamide is then selectively reduced to the N-methyl group using a reducing agent like borane or lithium aluminum hydride. Since the formamide is much less nucleophilic, it does not undergo further reaction.
-
"Green" Methylating Agents (DMC): Dimethyl carbonate (DMC) is an excellent, non-toxic alternative to MeI and DMS.[1][3] Its selectivity stems from a different mechanism. In the presence of a suitable catalyst (like a zeolite) or under high-temperature flow conditions, DMC reacts with the aniline to form a carbamate intermediate.[1][8] This carbamate acts as a protecting group, preventing a second alkylation before it is converted to the final N-methyl product. This method often yields exceptional selectivity for mono-methylation (>95%).[3][8]
Caption: Recommended pathways for selective mono-N-methylation.
Q4: My reaction isn't working at all. What are the likely causes?
If you observe no conversion of your starting material, consider these points:
-
Insufficient Activation: The trifluoromethyl group makes the aniline nitrogen less basic and nucleophilic. Your reaction conditions may be too mild.
-
Temperature: If running at low temperatures, try gradually increasing the heat.
-
Base: If a base is required, ensure it is strong enough for the chosen reaction. Some protocols require a strong base like KOtBu, while others use weaker ones like Cs₂CO₃.[9] The complete absence of a required base will stall the reaction.
-
-
Reagent Quality: Verify the purity and activity of your reagents, especially the methylating agent and any catalysts or reducing agents.
-
Solvent Effects: The solvent can play a crucial role. Highly polar aprotic solvents like DMF or DMSO are common, but some catalytic systems can be inhibited by coordinating solvents.[9]
Q5: How do I separate the desired N-methyl product from the N,N-dimethyl byproduct and unreacted starting material?
The polarity difference between the three compounds is usually sufficient for effective separation by column chromatography.
-
Starting Material (Primary Amine): Most polar, due to two N-H bonds available for hydrogen bonding.
-
N-Methyl Product (Secondary Amine): Intermediate polarity, with one N-H bond.
-
N,N-Dimethyl Byproduct (Tertiary Amine): Least polar, with no N-H bonds.
Typically, on silica gel, the N,N-dimethyl byproduct will elute first, followed by the desired N-methyl product, and finally the unreacted starting material. A solvent system like Hexanes/Ethyl Acetate is a good starting point for developing a separation method.
Troubleshooting Guide: A Decision Workflow
Use this flowchart to diagnose and resolve common issues encountered during the N-methylation of 4-(trifluoromethyl)aniline.
Caption: A step-by-step workflow for troubleshooting your reaction.
Quantitative Data Summary & Recommended Protocols
The following table compares common methods for selective mono-N-methylation.
| Method | Methylating Source | Key Reagents/Catalyst | Temp. (°C) | Typical Selectivity (Mono:Di) | Isolated Yield (%) | Key Advantage | Reference |
| DMC (Zeolite) | Dimethyl Carbonate | NaY Faujasite Zeolite | 130-150 | >95:5 | 72-93 | High selectivity, green reagent | [3][8] |
| DMC (Flow) | Dimethyl Carbonate | DBU (Base) | 250 | >99:1 | ~74 | Exceptional selectivity, rapid | [1] |
| Formylation-Reduction | Formic Acid / Ac₂O | 1. HCOOH/Ac₂O2. BH₃·THF | -20 to RT | >99:1 | 97-100 (Formylation) | Excellent control, avoids over-alkylation | [7] |
| Catalytic (Methanol) | Methanol | Ni or Ru-based catalyst, Base | 100-160 | High | 67-93 | Atom economical, uses cheap C1 source | [10][11] |
Experimental Protocols
Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate (DMC) and Zeolite Catalyst
This protocol is adapted from procedures demonstrating high selectivity for mono-alkylation of anilines using heterogeneous catalysts.[3]
-
Catalyst Activation: Activate NaY faujasite zeolite by heating at 400 °C under vacuum for 4 hours. Cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a dry autoclave or sealed pressure vessel, add 4-(trifluoromethyl)aniline (1.0 eq.), activated NaY zeolite (catalytic amount, e.g., 1:1 weight ratio with aniline), and dimethyl carbonate (used as both reagent and solvent, e.g., 15-20 eq.).
-
Reaction: Seal the vessel tightly. Heat the mixture to 130-150 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.
-
Workup: Cool the reaction vessel to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Filter to remove the zeolite catalyst, washing the filter cake thoroughly with the same solvent.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the pure this compound.
Protocol 2: One-Pot N-Formylation and Reduction
This protocol is based on highly efficient, selective mono-methylation procedures that proceed via a formamide intermediate.[7]
-
N-Formylation:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent like THF.
-
Cool the solution to 0 °C.
-
Slowly add a formylating agent, such as a pre-mixed solution of acetic formic anhydride (prepared by carefully adding acetic anhydride to formic acid at low temperature), dropwise.
-
Allow the reaction to stir at 0 °C to room temperature for 1-2 hours until TLC or LC-MS analysis shows complete conversion to the formamide. Do not proceed to workup.
-
-
Reduction:
-
Cool the flask containing the N-formyl intermediate back to 0 °C.
-
Slowly and carefully add a reducing agent, such as Borane-THF complex (BH₃·THF, ~2.0 eq.), via syringe. Caution: Gas evolution (H₂) may occur.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring for the disappearance of the formamide intermediate.
-
-
Workup & Purification:
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.
-
Stir for 30 minutes, then basify the mixture with aqueous NaOH or NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the final product.
-
References
- Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(13), 4377–4384. [Link]
- Fu, Z., Ono, Y., & Yoshimura, T. (1998). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 2, (4), 843–848. [Link]
- Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(3), 358-362. [Link]
- Barbera, G., Barlocco, D., & Melloni, M. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(1), 149-158. [Link]
- Deng, W., & Lin, B. L. (2019). Methylation of amines using formic acid via simple inorganic base catalysis. Tetrahedron Letters, 60(20), 1404-1407. [Link]
- Shivarkar, A. B., & Shinde, S. B. (2007). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst.
- Li, F., Chen, J., & Wu, P. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(2), 522-529. [Link]
- Zhang, F., Chen, K., Min, X., & Cao, Z. (2024). Catalysis-Controlled Selective N-mono or N-di-methylation of Anilines: A Review on Synthesis of N-methyl or N,N-dimethyl anilines. ChemistrySelect, 9(1), e202303981. [Link]
- Wiest, O., & Storer, J. W. (2002). Formylation of Amines. Organic Reactions, 59, 1-75. [Link]
- Beller, M., & Jagadeesh, R. V. (2018). N-Methylation of aromatic amines using formic acid as the unique carbon and hydrogen source. Angewandte Chemie International Edition, 57(30), 9332-9335. [Link]
- Deng, W., & Lin, B. L. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Tetrahedron Letters, 60(20), 1404-1407. [Link]
- Li, F., Ma, J., & Li, Y. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 25(17), 3894. [Link]
- Organic Chemistry Portal. (n.d.).
- Reddit. (2023). Methylation of NH2 Troubleshooting? [r/Chempros]. [Link]
- TSI Journals. (2014). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc.[Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. iris.unive.it [iris.unive.it]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-methyl-4-(trifluoromethyl)aniline by Column Chromatography
Welcome to the technical support center for the chromatographic purification of N-methyl-4-(trifluoromethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purifications effectively. The purification of aromatic amines, particularly those bearing sensitive functional groups like a trifluoromethyl moiety, presents a unique set of challenges that require a nuanced approach beyond standard chromatographic methods.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the column chromatography of this compound. The format is designed to help you quickly diagnose your problem and implement a robust solution.
Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?
A1: This is the classic sign of a strong, undesirable interaction between your basic amine and the acidic stationary phase. Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Your this compound, while having its basicity reduced by the electron-withdrawing -CF3 group, is still a Lewis base.[1] This acid-base interaction causes a portion of your compound to "stick" to the silica, leading to slow, uneven elution, which manifests as tailing or streaking.[2][3]
-
The Causality: The interaction is strong enough to disrupt the equilibrium of the compound partitioning between the mobile and stationary phases, which is the basis of a good separation. Instead of moving in a tight band, molecules are intermittently held back, creating a "tail."
-
The Solution: Competitive Deactivation. The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile, competing amine to your mobile phase.
-
Primary Recommendation: Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., hexane/ethyl acetate). The TEA is a stronger base and will preferentially bind to the acidic silanol groups, effectively shielding your target compound from these problematic interactions.[2][4]
-
Alternative: In some cases, a solution of ammonium hydroxide in methanol (e.g., 1-2%) can be used as a polar modifier in a dichloromethane-based mobile phase, which serves a similar purpose.[2]
-
Q2: I'm getting very low recovery of my product after the column. Where did it go?
A2: Low recovery is typically due to one of two issues: irreversible adsorption onto the column or on-column decomposition. Given the nature of your compound, both are plausible.
-
The Causality:
-
Irreversible Adsorption: The same acid-base interactions causing tailing can, in severe cases, be strong enough to permanently bind your compound to the silica. It simply never elutes.[2]
-
Decomposition: The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[4][5][6] While this compound is reasonably stable, related structures can be susceptible to degradation under acidic conditions.[7] It is crucial to verify that your compound is not degrading upon contact with silica.
-
-
The Solution: Pre-Column Stability Test (2D TLC). Before committing your entire batch to a column, you must perform a stability test.
-
Spot your crude material on a TLC plate.
-
Elute the plate as you normally would.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-elute it in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[5][8] If decomposition is observed, you must switch to a less acidic stationary phase like neutral alumina or use a deactivated silica column.[4][9]
-
Q3: My target compound is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution means the selectivity of your chromatographic system is insufficient to resolve the two compounds. The goal is to alter the chemical interactions to make one compound "stick" more or less than the other.
-
The Causality: Selectivity is governed by the chemical nature of the stationary phase, the mobile phase, and the analytes.[10] If your compound and the impurity have very similar polarities and functional groups, they will behave similarly in a given system.
-
The Solution: System Re-optimization.
-
Mobile Phase Modification: The first step is to change the solvent composition. If you are using a hexane/ethyl acetate system, the primary interaction is based on polarity. Try switching to a different solvent system, such as dichloromethane/methanol.[11] Dichloromethane and methanol offer different types of interactions (dipole-dipole, hydrogen bonding) which may differentiate your compound from the impurity more effectively.[12]
-
Isocratic vs. Gradient Elution: If TLC shows the impurity is very close to your product, an isocratic (constant solvent composition) elution will likely fail. A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can significantly enhance resolution.[13][14]
-
Q4: The purified fractions contain my product, but it looks discolored. What could be the cause?
A4: Discoloration is often a sign of a minor degradation product or the oxidation of the aniline. Anilines, as a class, are susceptible to air oxidation, which can be accelerated by the high surface area and potential trace metal impurities on the silica gel.
-
The Causality: The nitrogen lone pair in anilines is susceptible to oxidation, forming highly colored radical species that can polymerize. This process can be catalyzed by light, air (oxygen), and acidic surfaces.
-
The Solution: Protective Measures.
-
Solvent Purity: Ensure you are using high-purity, freshly opened solvents. Older ethers or hexanes can contain peroxide impurities that are highly oxidizing.
-
Minimize Exposure: Work quickly and avoid leaving the compound on the column for an extended period. Protect fractions from bright light.
-
Inert Atmosphere: For very sensitive compounds, running the column under a slight positive pressure of nitrogen or argon can prevent air oxidation.
-
Post-Column Treatment: Sometimes, a discolored product can be "cleaned up" by dissolving it in a suitable solvent and filtering it through a small plug of activated carbon, which is excellent at adsorbing highly conjugated, colored impurities.
-
Q5: My crude sample won't dissolve in the hexane/ethyl acetate eluent. How do I load it onto the column?
A5: This is a common problem when the crude material is a viscous oil or a solid with low solubility in non-polar solvents. Loading the sample in a strong, highly polar solvent (like pure DCM or methanol) will destroy your separation before it even begins, as this strong solvent will carry your compound rapidly down the column in a diffuse band.[15]
-
The Causality: The initial separation occurs at the very top of the column. For this to work, the sample must be applied in a very narrow, concentrated band. Using a strong solvent spreads this band out.
-
The Solution: Dry Loading. This technique involves pre-adsorbing your crude material onto a small amount of silica gel, which is then loaded onto the column.[16]
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This is now your sample band. This method ensures your compound starts as a highly concentrated band, leading to optimal separation.[16]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? For most applications, standard silica gel (100-200 mesh) is sufficient, provided it is deactivated with an amine additive like triethylamine in the mobile phase.[2][3] If decomposition or irreversible binding persists even with TEA, switching to a less acidic stationary phase like neutral alumina is the next logical step.[4][9] For very challenging separations, amine-functionalized silica or reversed-phase (C18) silica can be employed.[2][17]
Q2: How do I choose the right solvent system (mobile phase)? The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC).[11] You should screen various mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent ratio that moves your target compound to an Rf value of approximately 0.2-0.4.[5] This Rf provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
Q3: How can I visualize this compound on a TLC plate? this compound has a benzene ring and is therefore UV-active.
-
Primary Method: Visualization under a UV lamp at 254 nm is the first and best method as it is non-destructive.[18][19][20] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.
-
Secondary Method (Staining): If the spot is faint or you need confirmation, chemical stains can be used after UV visualization. Good options for anilines include:
-
Potassium Permanganate (KMnO₄): A good general stain for oxidizable functional groups like amines. It produces yellow spots on a purple background.[20]
-
p-Anisaldehyde: A versatile stain for nucleophilic compounds, often producing colored spots upon heating.[19][20]
-
Iodine: A simple and effective stain for aromatic compounds. The plate is placed in a chamber with iodine crystals; spots will appear yellowish-brown.[19]
-
Q4: What are the key parameters for packing an effective column? A well-packed column is critical for a good separation. The goal is a homogenous, crack-free, and bubble-free stationary phase bed.
-
Slurry Packing: Always pack your column using a slurry method. Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use.
-
Consistent Packing: Pour the slurry into the column in one continuous motion. Gently tap the column as the silica settles to ensure an even bed.
-
No Air Bubbles: Never let the solvent level drop below the top of the silica bed. Air bubbles create channels that lead to poor separation.[21]
-
Protective Layer: Add a thin layer (approx. 1 cm) of sand on top of the silica bed after it has settled. This prevents the bed from being disturbed when you add more solvent or load your sample.[16]
Section 3: Protocols & Visual Guides
Experimental Workflow for Purification
Caption: Overall workflow for the purification of this compound.
Protocol 1: TLC Analysis and Solvent System Optimization
-
Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to a depth of ~0.5 cm. Cover and let the atmosphere saturate.
-
Spot the Plate: Dissolve a tiny amount of your crude material in a volatile solvent (e.g., DCM). Using a capillary tube, make a small, concentrated spot on the TLC plate's baseline.
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below your spot. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize under a 254 nm UV lamp and circle the spots. If necessary, use a chemical stain (e.g., KMnO₄ dip).
-
Analyze: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent ratio until your target compound has an Rf of ~0.2-0.4. Remember to include 1% triethylamine in the mobile phase to prevent streaking.
Protocol 2: Deactivation of Silica Gel (Alternative to Mobile Phase Additive)
-
Prepare Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add Base: To this slurry, add 1-2% triethylamine by volume.
-
Stir: Stir the slurry gently for 15-20 minutes to allow the triethylamine to coat the silica surface.
-
Pack Column: Pack the column using this pre-treated slurry. This method ensures a more homogenous deactivation than simply adding TEA to the mobile phase.[4]
Protocol 3: Column Packing and Sample Loading
-
Clamp Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Pack: Fill the column about one-third full with your initial, non-polar eluent. Pour the prepared silica gel slurry into the column.
-
Settle and Compact: Open the stopcock to drain some solvent, and gently tap the column to compact the silica into a uniform bed. Add more eluent as needed, never letting the solvent level drop below the top of the silica.
-
Add Sand: Once the bed is stable, add a protective layer of sand on top.
-
Sample Loading:
-
Run Column: Carefully add eluent, open the stopcock, and begin collecting fractions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
Data Summary Table
| Parameter | Recommendation | Rationale & Citation |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard choice, but requires deactivation for amines.[2] |
| Neutral Alumina | Alternative for acid-sensitive compounds.[4] | |
| Mobile Phase | Hexane / Ethyl Acetate (+ 1% TEA) | Good starting point for moderately polar compounds. TEA neutralizes silica.[2][3] |
| Dichloromethane / Methanol (+ 1% TEA) | Offers different selectivity for difficult separations.[11] | |
| TLC Visualization | 1. UV Light (254 nm) | Non-destructive method for aromatic compounds.[18][20] |
| 2. KMnO₄ Stain | Stains oxidizable groups like amines.[20] | |
| 3. p-Anisaldehyde Stain | General stain for nucleophiles.[19][20] |
References
- ESSLAB. TLC visualization (staining)
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- ResearchGate.
- Chromatography Forum.
- University of Colorado Boulder. TLC Stains. [Link]
- University of California, Los Angeles.
- Chemistry LibreTexts. 2.
- Biotage.
- University of Rochester.
- ChemistryViews.
- Chrom Tech, Inc.
- Science Forums.
- University of Rochester.
- SIELC Technologies. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]
- Scirp.org. Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase. [Link]
- Wikipedia. 4-(Trifluoromethyl)aniline. [Link]
- LCGC International. Pragmatic Rules for GC Column Selection. [Link]
- Phenomenex.
- MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
- SIELC Technologies. 4-(Trifluoromethyl)aniline. [Link]
- ResearchGate.
- Phenomenex. Mobile Phase Selectivity. [Link]
- YouTube.
- University of Rochester.
- PMC - NIH.
- PubChem. This compound. [Link]
- ACS Publications. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. [Link]
- ResearchGate. Product decomposed on silica gel. [Link]
Sources
- 1. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. aapco.org [aapco.org]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. rsc.org [rsc.org]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Purification Strategies for 4-(Trifluoromethyl)aniline
Welcome to the Technical Support Center for handling reaction mixtures containing 4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical solutions for the effective removal of unreacted 4-(trifluoromethyl)aniline from your product mixture. Our focus is on the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 4-(trifluoromethyl)aniline that I should be aware of for purification?
A1: Understanding the physicochemical properties of 4-(trifluoromethyl)aniline is the first step in designing an effective purification strategy. Here are the most critical parameters:
| Property | Value | Significance for Purification |
| Appearance | Clear colorless or yellow oily liquid/solid | Can be a liquid or a low-melting solid at room temperature, which influences handling.[1][2] |
| Boiling Point | 83 °C at 12 mmHg (16 hPa)[1][3] | High boiling point at atmospheric pressure suggests distillation is possible but may require vacuum for heat-sensitive products. |
| Melting Point | 38 °C[2][4] | Can exist as a solid, making recrystallization a potential purification method. |
| Solubility | Insoluble in water; soluble in organic solvents.[4][5] | This differential solubility is the basis for liquid-liquid extraction. |
| pKa of conjugate acid | 2.45 (at 25°C)[4] | The trifluoromethyl group significantly reduces the basicity of the aniline, a key consideration for acid-base extraction.[2] |
Q2: I have a neutral product. What is the quickest way to remove the bulk of unreacted 4-(trifluoromethyl)aniline?
A2: For a neutral product, the most straightforward and rapid method is an acid-base extraction . By washing your organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), you can protonate the basic 4-(trifluoromethyl)aniline, rendering it water-soluble as its ammonium salt.[6][7] This salt will then partition into the aqueous layer, which can be easily separated from your organic layer containing the desired neutral product.
Q3: My desired product is also basic. Can I still use an acid wash?
A3: This is a more complex scenario. If your product is also basic, an acid wash will likely extract both your product and the unreacted starting material into the aqueous layer.[6] In this case, you will need to consider alternative purification methods such as column chromatography or recrystallization, which separate compounds based on properties other than basicity.
Q4: Is 4-(trifluoromethyl)aniline stable to standard purification conditions?
A4: Yes, 4-(trifluoromethyl)aniline is generally stable under normal storage and handling conditions at room temperature in a closed container.[8][9] It is also stable to the conditions of acid-base extraction and silica gel chromatography. However, as with any amine, prolonged exposure to air and light can lead to oxidation and discoloration.
Troubleshooting and In-Depth Guides
Guide 1: Mastering Acid-Base Extraction for Neutral Products
The principle behind this technique is the reversible formation of a water-soluble salt from a water-insoluble base.
Causality Behind Experimental Choices: The nitrogen atom in 4-(trifluoromethyl)aniline has a lone pair of electrons, making it a weak base. When an acid is introduced, this lone pair can accept a proton, forming a positively charged ammonium ion. This ion, paired with the acid's conjugate base, forms a salt that is typically soluble in water.
Experimental Protocol: Acid Wash for Removal of 4-(Trifluoromethyl)aniline
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The aqueous layer (containing the protonated aniline) can be drained off.
-
Repeat: For efficient removal, repeat the acid wash (steps 2-4) one to two more times with fresh aqueous acid.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Self-Validating System: To confirm the removal of 4-(trifluoromethyl)aniline, perform a thin-layer chromatography (TLC) analysis of your organic layer before and after the acid wash. A successful extraction will show the disappearance or significant reduction of the spot corresponding to the aniline.
Guide 2: Column Chromatography for Complex Mixtures
When acid-base extraction is not feasible (e.g., for acid-sensitive or basic products), column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
Expertise in Action: Choosing the Right Conditions Silica gel is slightly acidic, which can sometimes cause basic compounds like anilines to streak or adhere strongly to the column.[10] To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N), can be added to the eluent system. This deactivates the acidic sites on the silica, leading to better peak shapes and improved separation.
Experimental Protocol: Column Chromatography
-
Sample Preparation: Dissolve your crude product in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane.
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load your sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. The less polar compounds will travel down the column faster. Since 4-(trifluoromethyl)aniline is relatively polar, it will likely elute after non-polar products but before highly polar ones.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Self-Validating System: Analyze the collected fractions by TLC. Fractions containing a single spot corresponding to your product's Rf value are considered pure.
Visualization of Purification Workflow
Caption: Decision tree for selecting a purification method.
Safety and Handling
4-(Trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][12] In case of accidental exposure, follow the first aid measures outlined in the safety data sheet (SDS).[8] Dispose of waste containing this compound as hazardous waste according to your institution's guidelines.[4]
References
- 4-trifluoromethyl aniline - ChemBK. (n.d.).
- 4-(Trifluoromethyl)aniline - Wikipedia. (2025, December 15).
- 4-(Trifluoromethyl)aniline - Solubility of Things. (n.d.).
- Solved 4. For the purification of the final aniline product | Chegg.com. (2019, March 23).
- How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12).
- Safety Data Sheet - Angene Chemical. (2024, December 1).
- Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram. (n.d.).
- Exp 6 - Extraction. (n.d.).
- Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
- Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.).
- How to remove aniline from reaction mixture. - ResearchGate. (2013, January 29).
- Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (n.d.).
- JPH08295654A - Method for purifying aniline - Google Patents. (n.d.).
- How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10).
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. (2021, November 12).
- Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab - YouTube. (2021, May 31).
- Does aniline stick in columns during column chromatography? - ResearchGate. (2014, August 3).
- Separation of phenol and aniline compounds on the ILs-monolithic... - ResearchGate. (n.d.).
- Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.).
- 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (2005, March 26).
- High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. 4-(Trifluoromethyl)aniline 99 455-14-1 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Yield for the N-Methylation of Weakly Basic Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the N-methylation of weakly basic anilines. The inherent low nucleophilicity of these substrates presents unique challenges, often leading to low conversion, side product formation, and difficulties in achieving selective mono-methylation. This document provides a framework for diagnosing and resolving these common issues, grounded in mechanistic principles and supported by established protocols.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the N-methylation of weakly basic anilines, offering explanations and actionable solutions.
Q1: My reaction shows low or no conversion of the starting aniline. What are the likely causes and how can I fix it?
Low conversion is a frequent hurdle when working with electron-deficient anilines. The reduced electron density on the nitrogen atom diminishes its nucleophilicity, making it a poor reactant for many methylating agents.
Potential Causes & Recommended Actions:
-
Insufficient Activation of the Methylating Agent:
-
Explanation: Many modern methylation procedures, particularly those employing greener reagents like methanol or dimethyl carbonate (DMC), rely on a catalyst to generate a more electrophilic methylating species in situ.[1][2] In borrowing hydrogen or hydrogen autotransfer reactions with methanol, a transition metal catalyst is essential for the initial dehydrogenation of methanol to formaldehyde.[1][3]
-
Solution: Verify the activity of your catalyst. If using a pre-catalyst, ensure that the activation conditions are appropriate. For air-sensitive catalysts, confirm that they were handled under an inert atmosphere.[4] Consider increasing the catalyst loading, but be mindful of potential side reactions.
-
-
Inappropriate Choice or Amount of Base:
-
Explanation: The role of the base is critical. In some cases, it acts as a simple acid scavenger. In others, it deprotonates the aniline to generate a more nucleophilic anilide anion. The pKa of your aniline will dictate the required base strength. For weakly basic anilines, a stronger base may be necessary to facilitate the reaction.[5]
-
Solution: If your protocol allows, consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or KOtBu).[6][7] However, be aware that stronger bases can also promote side reactions. A careful screening of bases is often warranted. Control experiments have shown that in many catalytic systems, the absence of a base results in no product formation.[1]
-
-
Suboptimal Reaction Temperature:
-
Explanation: N-methylation reactions, especially with less reactive anilines, often require elevated temperatures to overcome the activation energy barrier.[1][8] For instance, reactions using dimethyl carbonate may require temperatures of 90 °C or higher, even with a catalyst.[9] Continuous flow systems can safely achieve temperatures well above the solvent's boiling point by using a back-pressure regulator, which can significantly improve yields.[10]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for both conversion of the starting material and the formation of degradation products.
-
-
Solvent Effects:
-
Explanation: The solvent can influence reaction rates through polarity, coordinating ability, and solubility of reagents. In some zeolite-catalyzed reactions, polar solvents like DMF can competitively adsorb to the catalyst surface, inhibiting the reaction.[4]
-
Solution: If applicable, consider switching to a less coordinating or non-polar solvent. Ensure your aniline substrate and reagents are fully soluble at the reaction temperature.
-
Q2: I am observing significant amounts of the di-methylated product (N,N-dimethylaniline). How can I improve selectivity for mono-methylation?
Over-methylation is a classic challenge in amine alkylation because the mono-methylated product is often more nucleophilic than the starting primary aniline.
Strategies to Enhance Mono-methylation Selectivity:
-
Choice of Methylating Agent:
-
Explanation: Dimethyl carbonate (DMC) is an excellent reagent for selective mono-methylation.[8][9] The reaction is thought to proceed through an in-situ formation of a carbamate intermediate, which protects the nitrogen from further methylation. Subsequent methylation occurs on the carbamate, followed by decarboxylation to yield the mono-methylated aniline.[8]
-
Solution: Employ dimethyl carbonate as your methylating agent, often in the presence of a zeolite catalyst or a suitable base like DBU.[9][10] This method is particularly effective for anilines bearing functional groups that are sensitive to other methylating agents.[9]
-
-
Catalyst System:
-
Explanation: Certain transition metal catalysts, particularly those based on iridium and ruthenium, have been specifically designed for selective mono-N-methylation of anilines using methanol.[1][11] These systems often operate under milder conditions, which can help to suppress over-methylation.
-
Solution: Explore catalyst systems known for high mono-selectivity. For example, specific cyclometalated ruthenium complexes have demonstrated high efficacy at temperatures as low as 60 °C.[1]
-
-
Reaction Conditions:
-
Explanation: Fine-tuning reaction parameters is crucial. The rate of the second methylation is often more sensitive to temperature and reactant concentration than the first.
-
Solution:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the methylating agent relative to the aniline.
-
Temperature & Time: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using techniques like GC or HPLC to stop the reaction once the maximum yield of the mono-methylated product is achieved.
-
-
-
Continuous Flow Systems:
-
Explanation: Continuous flow reactors provide exceptional control over reaction time (residence time), temperature, and mixing.[10][12] This precise control allows for the quenching of the reaction at the optimal point for mono-alkylation, minimizing the formation of the di-alkylated byproduct.[10]
-
Solution: If available, transitioning the reaction to a continuous flow setup can dramatically improve selectivity.[10]
-
Q3: My aniline substrate contains an electron-withdrawing group (e.g., -NO₂, -CN), and the reaction is extremely slow. What modifications should I consider?
Strong electron-withdrawing groups severely decrease the nucleophilicity of the aniline nitrogen, making methylation particularly challenging.
Optimization Strategies for Deactivated Anilines:
-
Higher Reaction Temperatures: These substrates almost always require more forcing conditions. Reactions with DMC in an autoclave at temperatures between 120-150 °C have proven successful for deactivated anilines.[8]
-
Stronger Base/Catalyst Combination: A more potent combination of base and catalyst may be needed to activate the substrate. While many systems work well for electron-rich anilines, deactivated substrates often require specific catalysts or stronger bases to achieve reasonable conversion.[1]
-
Alternative Methylating Agents: While "green" reagents are preferred, highly deactivated substrates may necessitate the use of more reactive, traditional methylating agents like methyl iodide or dimethyl sulfate.[13][14] These should be used with caution due to their toxicity. When using methyl iodide, a solid inorganic base in a polar aprotic solvent like DMF can be effective.[13]
Q4: I am using formic acid/formaldehyde (Eschweiler-Clarke conditions) and observing N-formylated byproducts. How can this be avoided?
The Eschweiler-Clarke reaction is a classic method for N-methylation.[15][16] However, the formation of a stable N-formyl intermediate can sometimes halt the reaction, especially with certain substrates.
Mitigating N-Formylation:
-
Explanation: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[15][17] If the reduction step is slow relative to the formation of the formamide from the amine and formic acid, the N-formylated product can accumulate. This is more common with substrates that are poor nucleophiles or when using certain inorganic bases.[18]
-
Solution:
-
Ensure Excess Reagents: The Eschweiler-Clarke reaction is typically run with an excess of both formaldehyde and formic acid to drive the reaction to completion.[15][16]
-
Temperature Control: The reaction is often performed at or near boiling to ensure the irreversible loss of CO₂, which drives the equilibrium towards the methylated product.[16]
-
Alternative Reductants: While classic Eschweiler-Clarke uses formic acid as the hydride source, modified procedures can use other reducing agents like sodium borohydride, which may circumvent the formylation issue.[15]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the "greenest" and safest methods for N-methylation of anilines?
The most environmentally friendly approaches avoid toxic alkylating agents and minimize waste.
-
Methanol as a C1 Source: Using methanol as the methyl source in a "borrowing hydrogen" or "hydrogen autotransfer" reaction is highly atom-economical, producing only water as a byproduct.[3][6] These reactions are catalyzed by transition metals like ruthenium, iridium, or manganese.[1][11][19]
-
Dimethyl Carbonate (DMC): DMC is a non-toxic, biodegradable reagent.[8][20] Reactions using DMC are considered green, especially when coupled with reusable catalysts like zeolites.[8][9] The only byproducts are methanol and CO₂.
Q2: How do I choose the right analytical method to monitor my reaction?
The choice of analytical technique depends on the properties of your substrates and products.
-
Gas Chromatography (GC): Excellent for volatile and thermally stable compounds. A flame ionization detector (FID) is commonly used for quantification.[1][21] A typical method might use an HP-5 column with a temperature program starting from 50 °C and ramping to 300 °C.[21]
-
High-Performance Liquid Chromatography (HPLC): Ideal for less volatile or thermally sensitive compounds. A UV detector is typically used for aromatic compounds like anilines.[22][23] A C18 column is a common choice for the separation.[23]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for both separation and identification of reaction components by their mass-to-charge ratio, confirming the identity of products and byproducts.[24]
Q3: Can I perform N-methylation without a transition metal catalyst?
Yes, several methods exist:
-
Eschweiler-Clarke Reaction: Uses formaldehyde and formic acid.[15][16]
-
Methyl Halides/Sulfates: Reactions with methyl iodide or dimethyl sulfate, typically in the presence of a base like K₂CO₃ or NaH.[5][13] These reagents are effective but toxic.
-
Supercritical Methanol: At high temperatures (e.g., 350 °C) and pressures, methanol can methylate aniline without a catalyst, showing high selectivity for the mono-methylated product.[25]
III. Experimental Protocols & Data
Protocol 1: Selective Mono-N-methylation with Dimethyl Carbonate (DMC) and Zeolite Catalyst
This protocol is adapted from procedures demonstrating high selectivity for mono-methylation using a heterogeneous catalyst.[8][9]
-
Reaction Setup: To a pressure vessel (autoclave), add the weakly basic aniline (1.0 mmol), dimethyl carbonate (used as both reagent and solvent, 20 mL), and NaY faujasite zeolite (catalyst, ~0.5 g).
-
Reaction Conditions: Seal the vessel and heat the mixture to 130 °C with vigorous stirring for the required time (typically 3-20 hours, monitor by GC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a suitable solvent (e.g., ethyl acetate).
-
Isolation: Concentrate the filtrate under reduced pressure to remove excess DMC. The resulting crude product can be purified by column chromatography on silica gel.
Protocol 2: Catalytic N-methylation with Methanol via Hydrogen Autotransfer
This protocol is based on efficient ruthenium-catalyzed systems.[1]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aniline (1.0 mmol), a cyclometalated ruthenium catalyst (e.g., 0.5-2 mol%), and a base (e.g., NaOH or Cs₂CO₃, 0.1-0.5 mmol).[1][6]
-
Reaction Conditions: Add anhydrous methanol (0.5-1.0 mL). Seal the tube and place it in a preheated oil bath at 60-140 °C. Stir for the specified time (12-24 hours).[1][6]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Data Summary: Comparison of Methylation Methods
| Method | Methylating Agent | Catalyst/Base | Temp (°C) | Typical Yield (Mono) | Selectivity (Mono) | Key Advantage | Reference |
| Zeolite-Catalyzed | Dimethyl Carbonate | NaY Faujasite | 90-150 | 74-99% | Up to 99% | High selectivity, green reagent | [8][9] |
| Hydrogen Autotransfer | Methanol | Ru-complex/NaOH | 60 | ~88% | High | Mild conditions, atom economical | [1] |
| Continuous Flow | Dimethyl Carbonate | DBU | 250 | ~88% | High | Excellent control, scalability | [10] |
| Eschweiler-Clarke | HCHO / HCOOH | None | ~100 | Variable | Stops at tertiary amine | No over-alkylation to quaternary salt | [15][16] |
IV. Mechanistic Insights & Visualizations
Understanding the reaction pathways is key to troubleshooting and optimization.
Mechanism: Selective Mono-methylation with DMC
The high selectivity of DMC is attributed to a dual role as both a methylating and a temporary protecting group.
Caption: Proposed mechanism for selective mono-N-methylation using DMC.[8]
Workflow: Troubleshooting Low Conversion
A systematic approach to diagnosing poor reaction performance.
Caption: Logical workflow for troubleshooting low reaction conversion.
V. References
-
Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(13), 4397–4404. [Link]
-
Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1857–1864. [Link]
-
Seo, H., Bédard, A.-C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 73(51), 7243-7248. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (1999). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (11), 1547-1551. [Link]
-
Sanoja-López, K. A., Nope, E., & Luque, R. (2025). Continuous Flow N‐methylation of Morpholine and Aniline Catalyzed by Mesoporous Al‐SBA‐15. ChemCatChem. [Link]
-
Li, F., Wang, C., & Wang, M. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 5(15), 8783–8790. [Link]
-
Zhang, W., Liu, C., & Zhang, N. (2020). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 31(7), 1862-1865. [Link]
-
Polo, V., Clavero, P., Castarlenas, R., & Oro, L. A. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1332–1341. [Link]
-
ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2. [Link]
-
ResearchGate. (n.d.). Reaction set-up for N-methylation of aniline in a continuous fixed bed reactor. [Link]
-
Oonishi, A., & Ogo, Y. (2007). Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect. Chemical Communications, (46), 4839-4841. [Link]
-
Shinde, S. B., & Bhanage, B. M. (2014). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. Journal of the Indian Chemical Society, 91(4), 661-667. [Link]
-
Carroll, V. M., Roberts, S., & Pike, V. W. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry, 2014(12), 2501–2511. [Link]
-
Mellouk, S., Sauthier, M., & Castanet, Y. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(20), 4727–4734. [Link]
-
ResearchGate. (n.d.). N‐monomethylation of aniline derivatives with methanol under the catalysis of Mn‐catalyst 3. [Link]
-
Request PDF. (n.d.). N-Methylation of Amines with Methanol at Room Temperature. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Reddy, K. L., & Reddy, P. S. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 350-352. [Link]
-
Zhang, W., Liu, C., & Zhang, N. (2020). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 31(7), 1862-1865. [Link]
-
Organic Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
-
Onaka, M., Umezono, A., Kawai, M., & Izumi, Y. (1985). Selective n-monoalkylation of aniline over alkali cation exchanged x and y type zeolites. Journal of the Chemical Society, Chemical Communications, (17), 1202-1203. [Link]
-
Cordin, M., Bechtold, T., & Pham, T. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21087. [Link]
-
ResearchGate. (n.d.). The basic procedure for the analysis of aniline and N-methylaniline in indigo with HPLC. [Link]
-
ResearchGate. (n.d.). Different protocols for methylation of aniline. [Link]
-
Aygün, M., & Gürbüz, N. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4896–4907. [Link]
-
Wang, C., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(3), 857-866. [Link]
-
Ishii, H., et al. (2024). Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. Chemistry, 30(34), e202400329. [Link]
-
Reddit. (2012). N-methyl aniline reaction. [Link]
-
Washington, J. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry, 19(18), 4148-4157. [Link]
-
Das, S., et al. (2021). Mesoionic N-heterocyclic olefin catalysed reductive functionalization of CO2 for consecutive N-methylation of amines. Chemical Science, 12(35), 11764-11771. [Link]
-
ResearchGate. (n.d.). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. [Link]
-
Request PDF. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
Sources
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 2. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unive.it [iris.unive.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. html.rhhz.net [html.rhhz.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. sincerechemical.com [sincerechemical.com]
- 25. Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
identifying and characterizing byproducts in N-methyl-4-(trifluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of N-methyl-4-(trifluoromethyl)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in identifying and characterizing byproducts, ultimately leading to improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their associated byproduct profiles?
The N-methylation of 4-(trifluoromethyl)aniline is typically achieved through a few common synthetic strategies, each with its own set of potential side reactions.
-
Reductive Amination (Eschweiler-Clarke Reaction): This is a widely used method that involves reacting the primary amine with excess formaldehyde and formic acid.[1][2] The reaction proceeds through an imine intermediate, which is then reduced by formic acid.[3] A key advantage is that this method inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion under these conditions.[1] However, potential byproducts include:
-
Unreacted Starting Material: 4-(trifluoromethyl)aniline.
-
N-formyl-4-(trifluoromethyl)aniline: If the reduction of the intermediate formed after reaction with formic acid is incomplete or if formylation occurs as a competing reaction.
-
Iminium Ion Intermediates: While transient, these may be detectable under certain analytical conditions if the reduction is not complete.
-
-
Direct Alkylation with Methylating Agents: This approach uses reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). While seemingly straightforward, this method can be difficult to control.[4] The primary amine is converted to the secondary amine, but this product is often more nucleophilic than the starting material, leading to further alkylation. Byproducts include:
-
Unreacted Starting Material: 4-(trifluoromethyl)aniline.
-
N,N-dimethyl-4-(trifluoromethyl)aniline: A common over-methylation product.
-
N,N,N-trimethyl-[4-(trifluoromethyl)phenyl]ammonium salt: A quaternary ammonium salt formed from excessive methylation, particularly with potent alkylating agents like methyl iodide.[2][5]
-
-
Catalytic N-Methylation: Modern methods may employ catalysts, such as Ruthenium complexes, with methanol serving as the C1 source.[6] These reactions can be highly selective but may have their own set of byproducts depending on the catalyst and conditions used. Potential impurities could include products from side reactions of the alcohol or catalyst-related residues.
Q2: I'm concerned about byproduct formation. What general strategies can I employ to minimize it?
Minimizing byproduct formation is key to achieving high purity and yield. The strategy depends heavily on the chosen synthetic route:
-
For Reductive Amination (Eschweiler-Clarke):
-
Stoichiometry Control: Use a sufficient excess of both formaldehyde and formic acid to ensure the reaction goes to completion and drives the equilibrium towards the methylated product.[1][2]
-
Temperature and Reaction Time: The reaction is often heated (e.g., 80-100 °C) to ensure completion.[3] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
For Direct Alkylation:
-
Control Stoichiometry: Carefully control the molar equivalents of the methylating agent. Using a slight excess of the aniline relative to the methylating agent can favor mono-alkylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the amine without competing in the alkylation reaction.
-
Temperature: Lower reaction temperatures can help to control the rate of reaction and reduce over-methylation.
-
-
General Purification: Regardless of the method, a robust purification strategy is essential. Column chromatography on silica gel is a common method for separating anilines.[7] For compounds with close boiling points, vacuum distillation can be effective.
Q3: What are the most effective analytical techniques for identifying and characterizing unknown byproducts in my reaction mixture?
A multi-technique approach is recommended for unambiguous characterization of synthesized compounds and their impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an exceptionally powerful tool for this application. It separates volatile components of your mixture and provides a mass spectrum for each, allowing for the determination of molecular weights and fragmentation patterns that are characteristic of specific structures.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides the definitive structural framework of molecules.[8]
-
¹H NMR: Can distinguish between primary (-NH₂), secondary (-NH-), and tertiary amines, and identify the methyl group(s) on the nitrogen. The number of protons and their splitting patterns are invaluable.[10]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Is particularly useful for this molecule, as the chemical shift of the -CF₃ group can be sensitive to changes in the substitution pattern on the aromatic ring.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the product and can be used to separate non-volatile impurities.[8] For preparative work, it can be used to isolate impurities for further characterization. Advanced techniques like LC-SPE/NMR are highly effective for identifying unknown trace impurities.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and analysis in a practical question-and-answer format.
Problem: My GC-MS analysis shows a peak with a mass of 161 m/z, corresponding to my starting material, 4-(trifluoromethyl)aniline.
-
Possible Cause: The reaction has not gone to completion.
-
Suggested Solution:
-
Verify Reaction Conditions: Double-check the reaction time, temperature, and stoichiometry of your reagents. For an Eschweiler-Clarke reaction, ensure you are using a sufficient excess of formaldehyde and formic acid.[1] For direct alkylation, you may need to increase the amount of methylating agent or extend the reaction time.
-
Monitor Reaction Progress: Before quenching the reaction, take a small aliquot and analyze it by TLC or a rapid GC-MS run to confirm the disappearance of the starting material.
-
Reagent Quality: Ensure that your reagents, particularly the reducing agent or alkylating agent, have not degraded.
-
Problem: I observe a peak in my GC-MS with a molecular ion of 189 m/z, which is 14 amu higher than my target product (175 m/z). What is it likely to be?
-
Possible Cause: This mass difference (+14) strongly suggests the addition of a methyl group. The byproduct is likely N,N-dimethyl-4-(trifluoromethyl)aniline .
-
Suggested Solution:
-
Confirm with NMR: In the ¹H NMR spectrum, the N,N-dimethyl product will show a singlet integrating to 6 protons for the two methyl groups, whereas your desired N-methyl product will show a singlet (or doublet, depending on coupling to the N-H proton) integrating to 3 protons and a broad singlet for the N-H proton.
-
Modify Reaction Conditions: This byproduct is common in direct alkylation methods. Reduce the equivalents of your methylating agent. Alternatively, consider switching to the Eschweiler-Clarke reaction, which is known to prevent over-methylation and stops at the tertiary amine stage.[2][12]
-
Problem: My ¹H NMR spectrum in CDCl₃ shows a singlet for the N-methyl group at ~2.9 ppm, but also a singlet near 8.2 ppm and a broad singlet that disappears upon adding a drop of D₂O.
-
Possible Cause: This pattern is indicative of an N-formyl byproduct (N-formyl-4-(trifluoromethyl)aniline) . The singlet near 8.2 ppm is characteristic of a formyl proton (-CHO). The broad, exchangeable proton is the N-H of the formamide.
-
Suggested Solution:
-
Check GC-MS: The N-formyl byproduct would have a molecular weight of 189 g/mol . Note that this is isomeric with the N,N-dimethyl byproduct, so mass spectrometry alone may not distinguish them without analyzing fragmentation patterns. However, NMR is definitive.
-
Optimize Reduction: This byproduct can occur in the Eschweiler-Clarke reaction if the reduction of the intermediate is not efficient. Ensure you have an adequate amount of formic acid and that the reaction temperature is sufficient to facilitate the hydride transfer.[3]
-
Problem: I'm using a reductive amination protocol with sodium borohydride (NaBH₄) and I see byproducts with masses corresponding to N-acetylation and N-ethylation.
-
Possible Cause: If your reaction uses acetic acid as a catalyst or solvent in combination with NaBH₄, these byproducts can form. Acetic acid can be reduced to acetaldehyde, which then participates in a subsequent reductive amination with the aniline to form the N-ethyl byproduct.[13] The N-acetyl byproduct can also be formed under these conditions.[13]
-
Suggested Solution:
-
Change the Reducing Agent: Switch to a milder reducing agent that is more selective for the imine over the carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][14] These reagents are often used in one-pot procedures because they will not readily reduce the aldehyde starting material.
-
Use a Different Acid Catalyst: If an acid catalyst is needed, consider using a Lewis acid like Ti(iPrO)₄ or ZnCl₂.[14]
-
Visualizations & Data
Synthetic Pathways and Potential Byproducts
The following diagram illustrates the common synthetic routes and the points at which major byproducts can arise.
Caption: Synthetic routes to this compound and common byproducts.
Workflow for Byproduct Identification
This workflow provides a logical sequence of steps for identifying an unknown impurity in your reaction mixture.
Caption: A logical workflow for the identification and characterization of unknown impurities.
Data Tables for Quick Reference
Table 1: Expected Molecular Ions (M⁺) in Mass Spectrometry
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ (m/z) |
| 4-(Trifluoromethyl)aniline (Starting Material) | C₇H₆F₃N | 161.13 | 161 |
| This compound (Product) | C₈H₈F₃N | 175.15 | 175 |
| N,N-Dimethyl-4-(trifluoromethyl)aniline | C₉H₁₀F₃N | 189.18 | 189 |
| N-Formyl-4-(trifluoromethyl)aniline | C₈H₆F₃NO | 189.14 | 189 |
| N,N,N-Trimethyl-[4-(trifluoromethyl)phenyl]ammonium | C₁₀H₁₃F₃N⁺ | 204.21 | 204 (Cation) |
Table 2: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃)
| Proton Type | Functional Group | Typical δ (ppm) | Notes |
| Aromatic | Ar-H | 6.5 - 7.5 | Pattern depends on substitution. |
| Amine (Primary) | Ar-NH₂ | 3.5 - 4.5 | Broad singlet, D₂O exchangeable. |
| Amine (Secondary) | Ar-NH-CH₃ | 3.5 - 4.5 | Broad singlet, D₂O exchangeable. |
| N-Methyl (Secondary) | Ar-NH-CH₃ | 2.8 - 3.0 | Singlet or doublet. |
| N-Methyl (Tertiary) | Ar-N(CH₃)₂ | 2.9 - 3.1 | Singlet. |
| Formyl | Ar-N(H)-CHO | ~8.2 | Singlet. |
References
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Proprep.
- Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline. ResearchGate.
- Eschweiler–Clarke reaction. Wikipedia.
- NMR Spectra of Anilines. ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Eschweiler-Clarke Reaction. NROChemistry.
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.
- Preparation method of 4-methyl-3-trifluoromethyl phenylamine. Google Patents.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health.
- Methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect.
- Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health.
- Eschweiler-Clarke reaction. Name-Reaction.com.
- Eschweiler-Clarke Reaction. J&K Scientific LLC.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. SpringerLink.
- Preparation of trifluoromethylanilines. Google Patents.
- Preparation of trifluoromethylanilines. Google Patents.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
- This compound. PubChem.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
- Write reactions of the final alkylation product of class 12 chemistry CBSE. Vedantu.
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health.
- Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination - Common Conditions. Organic Chemistry Data.
- Trialkylammonium salt degradation: implications for methylation and cross-coupling. The Royal Society of Chemistry.
- Reductive amination. Wikipedia.
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Write reactions of the final alkylation product of class 12 chemistry CBSE [vedantu.com]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. proprep.com [proprep.com]
- 11. researchgate.net [researchgate.net]
- 12. name-reaction.com [name-reaction.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scale-Up of N-methyl-4-(trifluoromethyl)aniline Production
Welcome to the technical support center for the synthesis and scale-up of N-methyl-4-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will explore frequently asked questions, provide in-depth troubleshooting guides for common issues, and present validated protocols to ensure a successful and efficient scale-up process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What are the most viable catalytic methods for the N-methylation of 4-(trifluoromethyl)aniline on an industrial scale?
A1: On an industrial scale, efficiency, safety, and cost are paramount. The most promising method is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology.[1][2][3] This approach utilizes a transition metal catalyst, often based on ruthenium or iridium, to methylate the aniline using methanol as the C1 source.[1][2][3]
-
Mechanism: The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol (methanol) to form a metal-hydride species and an aldehyde (formaldehyde). The aniline then condenses with the in-situ generated formaldehyde to form an imine, which is subsequently reduced by the metal-hydride to yield the N-methylated product, regenerating the catalyst. Water is the only byproduct, making it a green and atom-economical process.[1]
-
Advantages: Compared to classical methods that use toxic and wasteful alkylating agents like methyl halides or formaldehyde, the borrowing hydrogen strategy is significantly safer and more sustainable.[1]
-
Catalysts: Cyclometalated ruthenium complexes have proven to be highly efficient, allowing the reaction to proceed under relatively mild conditions (e.g., 60-70 °C) with common bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).[1][4]
Q2: Why is over-alkylation to form N,N-dimethyl-4-(trifluoromethyl)aniline a persistent challenge?
A2: Over-alkylation is a classic problem in N-alkylation reactions. The primary product, this compound, is a secondary amine. The lone pair on its nitrogen atom is often still nucleophilic enough to react with the methylating agent, leading to the formation of the tertiary amine, N,N-dimethyl-4-(trifluoromethyl)aniline. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring but has a less pronounced effect on the nitrogen's nucleophilicity compared to unsubstituted aniline.
Control of reaction parameters is critical to favor mono-methylation. Key factors include:
-
Stoichiometry: Using a minimal excess of the methylating agent (methanol).
-
Temperature: Higher temperatures can provide the necessary activation energy for the second methylation to occur at a significant rate.
-
Reaction Time: Stopping the reaction as soon as the primary aniline is consumed is crucial to prevent the secondary amine product from reacting further.
Q3: What are the primary safety concerns during the scale-up of this process?
A3: Scaling up any chemical process introduces new safety challenges. For this compound production, key concerns include:
-
Handling of Reagents: 4-(Trifluoromethyl)aniline itself can be toxic.[5] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, is mandatory.[6][7]
-
Flammability: Methanol is a flammable liquid.[6] The process should be conducted in a well-ventilated area, away from ignition sources, using grounded equipment to prevent static discharge.[6][8]
-
Reaction Exotherm: N-alkylation reactions can be exothermic. On a large scale, the heat generated can be significant. The reactor must have adequate cooling capacity to maintain the target temperature and prevent a runaway reaction.
-
Pressure Build-up: If the reaction is run in a sealed vessel, the dehydrogenation of methanol can generate hydrogen gas, leading to a pressure increase. The system must be designed to handle this pressure or be properly vented.
Part 2: Troubleshooting Guide
This section is formatted to directly address specific issues you might encounter during your experiments.
Issue 1: Low or Stalled Reaction Conversion
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst | Solution: Ensure the catalyst is active. If using a pre-catalyst, it may require an activation step. For heterogeneous catalysts, ensure they have not been poisoned. Consider sourcing a new batch of catalyst or performing a small-scale test reaction to validate its activity. Explanation: The catalyst is the engine of the reaction. Contaminants like sulfur or water can poison noble metal catalysts, and improper storage can lead to deactivation. |
| Insufficient Temperature | Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring progress by TLC or GC/HPLC. Explanation: The dehydrogenation of methanol often has a higher energy barrier compared to other alcohols.[1] Insufficient thermal energy may lead to a slow or stalled reaction. While some modern ruthenium catalysts work at mild temperatures (60 °C), many systems require higher temperatures (140 °C).[1][2][3] |
| Poor Reagent Quality | Solution: Verify the purity of your 4-(trifluoromethyl)aniline and methanol. Use anhydrous methanol, as water can interfere with the reaction, particularly with the base and catalyst. Explanation: Impurities in the starting material can act as catalyst poisons or participate in side reactions. Water can hydrolyze intermediates or react with the strong bases often used in these reactions. |
| Incorrect Base | Solution: The choice of base is critical. Strong bases like KOtBu or NaOH are often required.[1] However, some systems have been developed to work with weaker bases like cesium carbonate (Cs₂CO₃).[2][3] Ensure the base is suitable for your specific catalytic system and that it is anhydrous. Explanation: The base plays a crucial role in the catalytic cycle, often by deprotonating the alcohol or the amine to facilitate catalyst turnover. |
Issue 2: Poor Selectivity (High levels of N,N-dimethyl byproduct)
| Potential Cause | Recommended Solution & Explanation |
| Excessive Temperature or Time | Solution: Reduce the reaction temperature. Monitor the reaction closely using an appropriate analytical method (e.g., GC) and stop the reaction immediately after the consumption of the starting 4-(trifluoromethyl)aniline. Explanation: The second methylation reaction (product -> byproduct) has its own activation energy. Higher temperatures and longer reaction times provide more opportunity for this undesired subsequent reaction to occur. |
| High Methylating Agent Ratio | Solution: Reduce the stoichiometry of methanol. While methanol often serves as the solvent, using a co-solvent and limiting the molar equivalents of methanol can suppress di-alkylation. Explanation: According to Le Châtelier's principle, a high concentration of a reactant (methanol/formaldehyde intermediate) will push the equilibrium towards the products, including the undesired dialkylated product. |
| Base is Too Strong/Concentrated | Solution: Consider using a weaker or less soluble base, such as Cs₂CO₃ instead of KOtBu, if your catalytic system allows.[2][3] Explanation: A very strong base can increase the concentration of the deprotonated secondary amine product, enhancing its nucleophilicity and making it more competitive for the second methylation step. |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Solution & Explanation |
| Similar Polarity of Components | Solution: Optimize your column chromatography. Use a less polar solvent system (e.g., higher ratio of hexane to ethyl acetate) to increase the separation (ΔRf) between the starting material, product, and N,N-dimethyl byproduct. Consider using a high-performance flash chromatography system. Explanation: The trifluoromethyl group makes all related compounds relatively nonpolar. Fine-tuning the eluent polarity is essential for achieving good separation on silica gel. |
| Emulsion During Workup | Solution: During the aqueous extraction, if an emulsion forms, it can be broken by adding a saturated aqueous solution of sodium chloride (brine). Explanation: Brine increases the ionic strength of the aqueous phase, which helps to force the organic components out of solution and break the emulsion. |
| Product is an Oil | Solution: If the final product is an oil and difficult to handle, consider converting it to its hydrochloride salt by treating the purified oil with HCl in a suitable solvent (e.g., ether or methanol).[9] The salt is typically a stable, crystalline solid that is easier to handle, store, and weigh accurately. Explanation: Salt formation provides a crystalline lattice, turning a liquid product into a manageable solid. This is a common practice in the pharmaceutical industry. |
Part 3: Experimental Protocols & Data
Catalyst System Comparison
The following table summarizes conditions for N-methylation of anilines from recent literature, providing a starting point for optimization.
| Catalyst System | Methylating Agent | Base | Temperature (°C) | Yield of N-methylaniline | Reference |
| Cyclometalated Ru-complex | Methanol | KOtBu | 70 | High (Specific yield not given for CF3 variant) | [1] |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ (0.5 eq) | 140 | 85% (for 4-chloroaniline) | [2][3] |
| Heterogeneous Catalysts | Methanol | N/A | Atmospheric | Good conversion & selectivity | [10] |
Protocol 1: Lab-Scale Synthesis via Borrowing Hydrogen
This protocol is a representative starting point for the N-methylation of 4-(trifluoromethyl)aniline using a ruthenium catalyst.
Materials:
-
4-(trifluoromethyl)aniline
-
Anhydrous Methanol (MeOH)
-
Ruthenium Catalyst (e.g., a cyclometalated Ru-complex as described by Beller et al.[1]) (0.5 - 2 mol%)
-
Potassium tert-Butoxide (KOtBu) (1.0 eq)
-
Anhydrous Toluene (if used as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, heated and dried
Procedure:
-
Reactor Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)aniline (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the Ruthenium catalyst (e.g., 2 mol%), KOtBu (1.0 eq), and anhydrous methanol (to desired concentration, e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 70 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC (e.g., 10% Ethyl Acetate in Hexane).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
-
Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Dilute with 1 mL of ethyl acetate. Add an internal standard (e.g., dodecane) if quantitative analysis is desired.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5, 30 m x 0.25 mm).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 250 °C at 20 °C/min.
-
-
Analysis: Identify peaks based on retention time relative to pure standards of starting material, product, and potential byproducts. Calculate the conversion and selectivity based on peak areas.
Part 4: Visualized Workflows
General Production Workflow
The following diagram outlines the end-to-end process for the synthesis and purification of this compound.
Caption: End-to-end production workflow for this compound.
"Borrowing Hydrogen" Catalytic Cycle
This diagram illustrates the key mechanistic steps in the ruthenium-catalyzed N-methylation of an aniline with methanol.
Caption: Simplified catalytic cycle for N-methylation via borrowing hydrogen.
Troubleshooting Decision Tree: Low Conversion
This flowchart provides a logical path for diagnosing the root cause of a stalled or low-yielding reaction.
Caption: Decision tree for troubleshooting low reaction conversion.
References
- Keshav, N. et al. (2010). Process for Preparing 3-Oxo-N-(4-Trifluoromethylphenyl)Butanamide. Patent WO 2010013159. [Link not available][11]
- Various Authors. (2025). Different protocols for methylation of aniline. ResearchGate. Available at: https://www.researchgate.
- Kramer, S. et al. (2001). Preparation of trifluoromethylanilines. Google Patents, US6333434B1. Available at: https://patents.google.
- Piehl, P. et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11, 2512-2517. Available at: https://doi.org/10.1039/D0CY02210A[1][4]
- Various Authors. (2017). Preparation method of 4-methyl-3-trifluoromethyl phenylamine. Google Patents, CN106316864A. Available at: https://patents.google.
- Gunanathan, C. & Milstein, D. (2011). Anomalous product obtained in N-methylation of 4-(trifluoromethyl) aniline. ResearchGate. Available at: https://www.researchgate.net/figure/Anomalous-product-obtained-in-N-methylation-of-4-trifluoromethyl-aniline_fig2_264455855[15]
- Li, G. et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 35881–35888. Available at: https://doi.org/10.1021/acsomega.3c04297[2]
- Li, G. et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10552719/[3]
- BenchChem. (2025). Technical Support Center: Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis. BenchChem. Available at: https://www.benchchem.com/technical-center/n-propyl-3-trifluoromethyl-aniline-synthesis[16]
- Angene Chemical. (2024). Safety Data Sheet. Available at: https://www.angenechemical.com/product/ag00fa2v.html[6][17]
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)aniline(455-14-1). Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710787_EN.htm[8]
- Various Authors. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents, CN103709045A. Available at: https://patents.google.
- ECHEMI. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline SDS. Available at: https://www.echemi.com/sds/4-methyl-3-(trifluoromethyl)aniline-cas-65934-74-9.html[7]
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)aniline. Available at: https://www.scbt.com/p/4-trifluoromethyl-aniline-455-14-1[5]
- Various Authors. (2024). Reaction set-up for N-methylation of aniline in a continuous fixed bed reactor. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S277239162400032X[10]
Sources
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. gfl.co.in [gfl.co.in]
- 7. echemi.com [echemi.com]
- 8. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Selectivity of N-methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving N-methyl-4-(trifluoromethyl)aniline. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common selectivity challenges encountered during the synthesis and derivatization of this versatile compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reactions.
Understanding the Reactivity of this compound
This compound presents a unique set of challenges and opportunities in chemical synthesis. The electronic properties of its substituents, the N-methyl group and the trifluoromethyl group, exert opposing effects on the reactivity of the aromatic ring.
-
The N-methyl Group: An electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[1][2]
-
The Trifluoromethyl Group: A strongly electron-withdrawing group that deactivates the aromatic ring, making electrophilic substitution more difficult.[3][4] This group also enhances the lipophilicity and metabolic stability of molecules, making it a valuable moiety in drug design.[5][6][7]
The interplay between these two groups dictates the regioselectivity and overall success of a given reaction. The para-position is already occupied by the trifluoromethyl group, simplifying the potential outcomes of electrophilic aromatic substitution to the ortho and meta positions relative to the N-methyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Question: My nitration of this compound is giving me a mixture of isomers and low yield of the desired ortho-nitro product. How can I improve the selectivity?
Root Cause Analysis: The N-methylamino group is a strong ortho, para-director.[8] However, the potent electron-withdrawing trifluoromethyl group at the para position deactivates the entire ring, making substitution challenging. Furthermore, under strongly acidic conditions, as is common in nitration, the N-methylamino group can be protonated.[9][10] The resulting anilinium ion is a strong deactivating group and a meta-director, leading to the formation of undesired isomers.[9][10]
Solutions & Protocols:
-
Protecting Group Strategy: The most reliable method to control this reaction is to protect the N-methylamino group as an amide (e.g., acetamide).[11][12][13] The acetamido group is still an ortho, para-director but is less activating than the N-methylamino group, which prevents over-reaction and reduces the basicity of the nitrogen, minimizing protonation under acidic conditions.[14]
Detailed Protocol: Acetylation and Nitration
-
Acetylation: In a suitable flask, dissolve this compound in glacial acetic acid. Slowly add acetic anhydride with stirring. Gently warm the mixture for 10-15 minutes to ensure complete reaction. Pour the warm mixture into cold water to precipitate the N-acetyl-N-methyl-4-(trifluoromethyl)aniline. Collect the product by filtration.[12]
-
Nitration: Cool the protected aniline in concentrated sulfuric acid to 0-5 °C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.[14]
-
Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Deprotection: The acetyl group can be removed by acid- or base-catalyzed hydrolysis to yield the desired ortho-nitro-N-methyl-4-(trifluoromethyl)aniline.[14]
-
-
Alternative Nitrating Agents: Exploring milder nitrating agents can sometimes improve regioselectivity.[15] Reagents such as acetyl nitrate, or nitration using tert-butyl nitrite may offer different selectivity profiles.[15]
Data Summary: Effect of Protection on Regioselectivity
| Condition | Directing Group | Major Product(s) | Typical Issues |
|---|---|---|---|
| Direct Nitration (HNO₃/H₂SO₄) | -NHMe / -NH₂Me⁺ | Mixture of ortho and meta isomers | Low yield, side reactions, tar formation[10][11] |
| Nitration of Acetanilide | -N(Ac)Me | Primarily ortho isomer | Requires protection/deprotection steps |
Issue 2: Competing N-Alkylation vs. C-Alkylation
Question: I am trying to perform a reaction on the aromatic ring, but I am observing significant N-alkylation as a side product. How can I favor C-alkylation?
Root Cause Analysis: Anilines have two nucleophilic sites: the nitrogen atom and the electron-rich aromatic ring.[16] The lone pair on the nitrogen often makes it a more reactive nucleophile than the ring, leading to N-alkylation, especially with reactive alkylating agents.
Solutions & Protocols:
-
Solvent Choice: The choice of solvent can significantly influence the reaction pathway. Nonpolar solvents may favor C-alkylation, while polar protic solvents can favor N-alkylation.[17] Recent studies have shown that solvents like hexafluoroisopropanol (HFIP) can promote unique C-H functionalization pathways by establishing a hydrogen-bonding network that alters the reactivity of the aniline.[18]
-
Protecting the Nitrogen: As with electrophilic substitution, protecting the nitrogen as an amide or carbamate is an effective strategy to block N-alkylation and direct reactivity towards the ring.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can coordinate to the nitrogen, reducing its nucleophilicity and promoting electrophilic attack on the aromatic ring.
Logical Workflow for Alkylation Selectivity
Caption: Troubleshooting workflow for C- vs. N-alkylation.
Issue 3: Low Yields and Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki/Buchwald-Hartwig coupling reaction with a halogenated derivative of this compound is sluggish and produces significant dehalogenation byproducts. What can I do to optimize this?
Root Cause Analysis: The electron-withdrawing nature of the trifluoromethyl group can make the aryl halide less susceptible to oxidative addition to the palladium catalyst. Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[12]
Solutions & Protocols:
-
Ligand Selection: The choice of phosphine ligand is critical for successful cross-coupling.[19][20] For electron-deficient aryl halides, electron-rich and bulky phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are often required to promote the oxidative addition step.
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Stronger bases may be necessary, but they can also promote side reactions. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used. The reaction temperature should be optimized; sometimes, higher temperatures are needed to drive the reaction to completion.
-
Catalyst System: Consider using a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand.
Diagram of Key Factors in Cross-Coupling
Caption: Key parameters for optimizing cross-coupling reactions.
Issue 4: Reaction Mixture Turning Dark or Forming Tar
Question: During my reaction, the mixture turns dark brown, and I'm isolating a tar-like substance instead of my product. What's happening?
Root Cause Analysis: Anilines, even deactivated ones, are susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents.[12] This can lead to the formation of polymeric, dark-colored byproducts.
Solutions:
-
Use Purified Reagents: Ensure your starting this compound is pure and colorless.[12]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[12]
-
Protecting Groups: Acetylation of the amino group not only controls reactivity for substitution reactions but also makes the substrate less prone to oxidation.[11][12]
-
Temperature Control: Avoid excessive heating, as this can accelerate decomposition and polymerization.
References
- The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing).
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Publications.
- The Role of Trifluoromethylated Anilines in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Wiley Online Library.
- Our design for nitration of N‐alkylanilines. ResearchGate.
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
- Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution?. Study.com.
- Why is the -NH2 group in aniline an ortho and para directing group?. Quora.
- Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions, aniline, on nitration, gives a good yield of m-nitroaniline. Brainly.com.
- Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline. ResearchGate.
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate.
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Publications.
- Ortho, Para, Meta. Chemistry Steps.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas.
- How do I remove aniline from the reaction mixture?. ResearchGate.
- Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. PubMed.
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications.
- Reactions of Aniline. Chemistry Steps.
- Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates and Bromoaryl Triflates under Ligand-Free Conditions. Wiley Online Library.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
Sources
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brainly.com [brainly.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 19. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with N-methyl-4-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving the challenging substrate, N-methyl-4-(trifluoromethyl)aniline. This document is designed to help you diagnose and resolve common issues encountered during your synthetic work.
Introduction: The Challenge of Coupling this compound
This compound is a particularly challenging substrate in cross-coupling reactions for two primary reasons:
-
Electronic Effects : The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the electron density on the aniline nitrogen. This diminished nucleophilicity makes the amine less reactive in key steps of the catalytic cycle, such as the coordination to the metal center and subsequent deprotonation.[1]
-
Steric Hindrance : The presence of the N-methyl group introduces steric bulk around the nitrogen atom, which can hinder its approach to the metal catalyst's coordination sphere. This is a known challenge in Buchwald-Hartwig aminations, where bulky ligands are often required to facilitate the coupling of secondary amines.[2][3]
This guide will address common failure modes in popular cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions involving this substrate.
Part 1: General Troubleshooting Guide
This section is organized by common experimental outcomes. Identify the issue you are facing to find potential causes and recommended solutions.
Issue 1: No Reaction or Very Low Conversion
This is the most common problem when working with a deactivated substrate like this compound.
Question: I've set up my Buchwald-Hartwig amination of an aryl halide with this compound, but I'm seeing no product formation. What's going wrong?
Answer:
The lack of reactivity is likely due to the low nucleophilicity of your aniline and potential catalyst inhibition. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection are Critical:
-
Problem: Standard palladium catalysts and simple phosphine ligands (e.g., PPh₃) are often ineffective for coupling with electron-deficient secondary amines.[4]
-
Solution: Employ a more active catalytic system.
-
Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands are designed to accelerate the key steps of the catalytic cycle.[1] Consider using ligands such as XPhos, BrettPhos, or RuPhos . These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer superior stability and activity, especially for difficult couplings.[4][5][6] Consider using a precatalyst like [(IPr)Pd(allyl)Cl].
-
Use a Precatalyst: Well-defined palladium precatalysts (e.g., XPhos-Pd-G3) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
2. The Right Base and Solvent System is Non-Negotiable:
-
Problem: Weak bases may not be strong enough to deprotonate the weakly acidic N-H bond of your electron-deficient aniline.
-
Solution: Use a strong, non-nucleophilic base.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often essential.[1] Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is rigorously dried and degassed.
-
3. Ensure a Strictly Inert Atmosphere:
-
Problem: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[6]
-
Solution: Meticulous exclusion of oxygen is paramount.
-
Degassing: Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Glassware: Ensure all glassware is oven or flame-dried immediately before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup and reaction time.
-
| Parameter | Standard Conditions | Recommended for this compound |
| Catalyst | Pd(OAc)₂ / PPh₃ | XPhos-Pd-G3 or [(IPr)Pd(allyl)Cl] |
| Ligand | PPh₃ | XPhos, BrettPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, KOtBu, LHMDS |
| Solvent | Dioxane, Toluene | Anhydrous, degassed Dioxane or Toluene |
| Atmosphere | Nitrogen balloon | Schlenk line or glovebox |
Question: My Suzuki-Miyaura coupling using a boronic acid derivative of this compound is failing. What should I check?
Answer:
For a Suzuki-Miyaura coupling where your aniline is part of the boronic acid component, the primary challenges are the stability of the boronic acid and the electronic nature of the coupling partner.
1. Boronic Acid Stability:
-
Problem: Electron-deficient arylboronic acids can be prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water), rendering it inactive in the catalytic cycle.[7]
-
Solution:
2. Catalyst and Ligand Choice:
-
Problem: The electron-deficient nature of your boronic acid can make the transmetalation step of the Suzuki cycle sluggish.
-
Solution: Similar to the Buchwald-Hartwig reaction, a highly active catalyst system is beneficial.
-
Recommended Catalysts: Pd(PPh₃)₄ can work, but for challenging substrates, consider catalyst systems with bulky, electron-rich ligands like SPhos or XPhos, or use a robust precatalyst.[8]
-
Issue 2: Low Yield and/or Side Product Formation
Even if the reaction proceeds, achieving a high yield of the desired product can be difficult.
Question: I'm getting some of my desired product in a Buchwald-Hartwig reaction, but the yield is low and I see a significant amount of hydrodehalogenation of my aryl halide starting material. What can I do?
Answer:
Low yield accompanied by hydrodehalogenation suggests that a side reaction is competing with the desired reductive elimination step.
-
Problem: β-hydride elimination can compete with reductive elimination, especially with certain ligand systems and at higher temperatures. This side reaction consumes the active catalyst and starting material, leading to the hydrodehalogenated arene.
-
Solution:
-
Optimize the Ligand: The choice of ligand has a profound impact on the relative rates of reductive elimination and β-hydride elimination. Bulky biaryl phosphine ligands are known to favor the desired reductive elimination pathway.[2] If one ligand (e.g., XPhos) is not performing well, screen others like BrettPhos or RuPhos.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. This may slow down the overall reaction rate but could disproportionately disfavor the β-hydride elimination pathway.
-
Choice of Base: While a strong base is necessary, ensure it is non-nucleophilic.
-
Question: In my Heck reaction with this compound as the aryl component, I'm observing a mixture of regioisomers and low conversion. How can I improve this?
Answer:
The Heck reaction is sensitive to the electronic nature of both the aryl halide and the olefin.
-
Problem: Electron-deficient aryl halides, which would be the precursor to incorporating the this compound moiety, are generally good substrates for the Heck reaction. However, the choice of olefin and reaction conditions is crucial for regioselectivity.
-
Solution:
-
Olefin Choice: Electron-deficient olefins (e.g., acrylates, styrenes) are typically more reliable in Heck couplings and often give better regioselectivity.[9]
-
Ligand Selection: For electron-rich olefins, electron-deficient phosphine ligands may be required to achieve good results.[10]
-
Additives: In some cases, the addition of silver or thallium salts can influence the reaction pathway and improve yields, although this introduces toxicity concerns.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound a better nucleophile than 4-(trifluoromethyl)aniline?
No, the N-methyl group does not significantly enhance the nucleophilicity in this context. While alkyl groups are generally electron-donating, the powerful electron-withdrawing effect of the -CF3 group dominates the electronic properties of the molecule. The primary effect of the N-methyl group is to add steric hindrance.
Q2: Can I use a weaker base like potassium carbonate for my Buchwald-Hartwig coupling with this substrate?
It is highly unlikely to be effective. The pKa of the N-H bond in this compound is significantly lowered by the -CF3 group, but it is still not acidic enough to be efficiently deprotonated by weaker bases like K₂CO₃ or Cs₂CO₃ under typical reaction conditions. A strong base like NaOtBu is generally required to drive the reaction forward.[1]
Q3: My reaction mixture turns black. Does this mean the catalyst has died?
Not necessarily. The formation of finely divided palladium metal (palladium black) can cause the reaction mixture to turn black. While this can indicate catalyst decomposition, it is also a common observation in many successful palladium-catalyzed reactions. The key indicator of a failed reaction is the lack of product formation, not just a color change.
Q4: How can I be sure my reagents and solvents are of sufficient quality?
For these sensitive reactions, reagent quality is paramount.
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Bases: Bases like NaOtBu are hygroscopic. Use a fresh bottle or store it in a desiccator.
-
Aniline: Ensure your this compound is pure. If it is old or discolored, consider purifying it by distillation or chromatography.
Part 3: Visualizations and Protocols
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A logical workflow to diagnose and solve common issues in the Buchwald-Hartwig amination of this compound.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or glovebox
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, palladium precatalyst, and sodium tert-butoxide to a flame-dried Schlenk flask equipped with a stir bar.
-
Reagent Addition: Add the this compound followed by the anhydrous, degassed solvent.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Lee, D. S., et al. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- MDPI. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules.
- Scilit. (2019).
- PubMed. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. Angewandte Chemie International Edition.
- MDPI. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- PubMed Central. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PDF. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- ACS Publications. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.
- ResearchGate. (2010). 1.2.3 The Buchwald–Hartwig Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- Wikipedia.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- MDPI. (2021).
- YouTube. (2023).
- RSC Publishing. (2019).
- ResearchGate. (2020). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- ResearchGate. (2011). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electronrich Olefins in Ionic Liquid.
- Beilstein Journal of Organic Chemistry. (2017).
- ACS Publications. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- ResearchGate. (2022).
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubMed Central. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines.
- Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling.
- PubMed Central. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- PubMed. (2002). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- PubMed. (2022).
- MDPI. (2021).
- ResearchGate. (2021).
- ResearchGate. (2019). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- ResearchGate. (2021). Ni vs.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- PubMed Central. (2012).
- PubMed Central. (2021). Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols.
- ResearchGate. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)
- OUCI. (2020). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- NIH. (2021).
Sources
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 10. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of N-methyl-4-(trifluoromethyl)aniline during storage
Technical Support Center: N-methyl-4-(trifluoromethyl)aniline
A Guide to Preventing Decomposition During Storage
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the principles behind them, ensuring the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a reddish-brown tint. Is it still usable?
A reddish-brown tint is a common indicator of oxidation and potential polymerization, a known issue with aniline compounds.[1] While minor discoloration might not significantly impact some applications, it signifies the onset of degradation. For sensitive experiments, such as pharmaceutical synthesis or quantitative analyses, using a discolored reagent is not recommended as the impurities could lead to unpredictable side reactions or analytical interference. It is advisable to perform a purity check using techniques like GC-MS or HPLC before use.
Q2: I've been storing the compound at room temperature. Is this a major issue?
While short-term storage at room temperature for immediate use is generally acceptable, it is not ideal for long-term stability. Aromatic amines are susceptible to degradation, a process that is accelerated at higher temperatures.[2] For storage exceeding a few weeks, refrigeration is strongly recommended to minimize the rate of decomposition.
Q3: Does the type of storage container matter?
Absolutely. This compound should be stored in an amber glass bottle with a tightly sealed cap. The amber glass protects the light-sensitive compound from photodecomposition.[2][3] The tight seal is crucial to prevent exposure to atmospheric oxygen and moisture, which can lead to oxidative degradation.[1][4] Avoid plastic containers, as potential leaching of plasticizers or additives could contaminate the compound.
Q4: I suspect my sample has degraded. How can I confirm this?
The most reliable way to confirm degradation is through analytical chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to separate and identify potential degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of the compound.[7] A simple visual inspection for color change or solidification can also be an initial indicator of a problem.[8]
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change (to yellow/brown/red) | Oxidation due to air exposure; Photodecomposition from light exposure. | 1. Immediately purge the container headspace with an inert gas (Argon or Nitrogen). 2. Transfer to an amber glass bottle if not already in one. 3. Store in a cool, dark place, preferably a refrigerator. 4. Verify purity via GC-MS or HPLC before use. |
| Solidification or Precipitation | Formation of degradation products or trimers.[8] | 1. Do not attempt to melt the solidified material without proper safety precautions, as gas evolution can occur.[8] 2. If the compound is needed, attempt to dissolve a small portion in a suitable solvent and analyze its purity. 3. If purity is compromised, it is safest to dispose of the material according to approved waste disposal protocols.[9][10] |
| Inconsistent Experimental Results | Use of a partially degraded reagent. | 1. Obtain a new, unopened bottle of this compound for comparison. 2. Run a side-by-side comparison of the old and new reagents in a standard reaction. 3. If results differ, discard the old reagent. |
Understanding the Science of Decomposition
The stability of this compound is primarily threatened by two pathways: oxidation and photodecomposition. The trifluoromethyl group enhances the metabolic stability in some contexts but does not render the aniline core immune to chemical degradation.[11][12][13]
Oxidative Decomposition
Anilines are well-known to be susceptible to oxidation.[1] The N-methyl group can undergo oxidative N-dealkylation, potentially forming 4-(trifluoromethyl)aniline and formaldehyde.[14][15] Further oxidation can lead to the formation of colored polymeric byproducts. This process is catalyzed by exposure to atmospheric oxygen and can be accelerated by heat and light.
Caption: Oxidative decomposition pathway.
Photodecomposition
Aromatic amines can absorb UV light, leading to the formation of excited electronic states.[3] These excited molecules can then undergo various reactions, including bond cleavage and radical formation, ultimately leading to complex mixtures of degradation products. Storing the compound in amber glass vials is a critical step to mitigate this pathway by blocking UV radiation.
Recommended Storage Protocol
To ensure the long-term stability of this compound, follow this detailed protocol:
Materials:
-
This compound
-
Amber glass bottle with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Refrigerator (2-8 °C)
Procedure:
-
Initial Receipt: Upon receiving the compound, inspect the container for any signs of damage or discoloration of the product.
-
Inert Atmosphere: If the compound will be stored for more than a month, it is best practice to create an inert atmosphere in the container.
-
Carefully open the bottle in a well-ventilated area or fume hood.
-
Gently flush the headspace of the container with a slow stream of inert gas for 15-30 seconds.
-
Immediately and tightly seal the bottle with the PTFE-lined cap.
-
-
Labeling: Ensure the bottle is clearly labeled with the compound name, date received, and date opened.
-
Storage Location:
-
Periodic Inspection: Once a month, visually inspect the compound for any changes in color or physical state. If any changes are observed, consider analytical verification of purity before use.
Caption: Recommended storage workflow.
References
- SAFETY D
- 4-(Trifluoromethyl)
- SAFETY D
- Anodic oxidation pathways of N-alkylanilines | Journal of the American Chemical Society
- 4-Methyl-3-(trifluoromethyl)
- Safety d
- Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy
- A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers - Benchchem
- Photochemistry of Aliphatic and Aromatic Amines - ResearchG
- Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese C
- An Unexpected Incident with 4-Trifluoromethylaniline - ResearchG
- 4-(Trifluoromethyl)-N-methylaniline 97 22864-65-9 - Sigma-Aldrich
- The Versatility of Anilines in Chemical Synthesis: A Look
- Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese C
- SAFETY D
- Safety D
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - ACS Public
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI
- Short- and Long-Term Stability of Arom
- Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC - NIH
- 3-(Trifluoromethyl)aniline = 99 98-16-8 - Sigma-Aldrich
- This compound | C8H8F3N | CID 15099755 - PubChem
- 4-(Trifluoromethyl)aniline - Wikipedia
- method 8131 aniline and selected derivatives by gas chrom
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals
- 4-(Trifluoromethyl)aniline(455-14-1) - ChemicalBook
- What Are Aromatic Amines? - Chemistry For Everyone - YouTube
- Amines, Arom
- This compound TCI Analytical reagent - AMI Scientific
- 4-(Trifluoromethyl)aniline | CAS 455-14-1 | SCBT
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
Sources
- 1. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. echemi.com [echemi.com]
optimizing solvent and base conditions for reactions with N-methyl-4-(trifluoromethyl)aniline
A Guide to Optimizing Solvent and Base Conditions for Reactions
Welcome to the technical support center for N-methyl-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient aniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The presence of the potent electron-withdrawing trifluoromethyl (-CF₃) group on the aniline ring significantly reduces the nucleophilicity of the nitrogen atom.[1][2] This fundamental property is the primary driver behind most of the challenges encountered when using this reagent. This guide will directly address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My reaction is extremely slow or shows no conversion. What's the primary cause and how can I fix it?
Answer:
The most common reason for low reactivity is the inherently poor nucleophilicity of this compound. The -CF₃ group at the para-position strongly withdraws electron density from the aromatic ring and, by extension, from the nitrogen's lone pair. This makes the amine a significantly weaker nucleophile compared to aniline or its electron-rich derivatives.[1][3]
Troubleshooting Steps:
-
Increase Reaction Temperature: Many reactions with this substrate require more thermal energy to overcome the activation barrier.[2] Gradually increase the temperature in 10-20 °C increments while carefully monitoring for any decomposition of your starting materials or products. For sluggish reactions, high-boiling polar aprotic solvents like DMF, DMSO, or toluene are often necessary.[2]
-
Re-evaluate Your Base: The choice of base is critical. A weak base, such as sodium bicarbonate (NaHCO₃), is often insufficient to deprotonate the aniline or effectively neutralize the acid generated during the reaction.[2] You will likely need a stronger base to enhance the nucleophilicity of the amine. (See Question 2 for a detailed guide on base selection).
-
Activate Your Electrophile:
-
For N-Alkylation: If using an alkyl bromide or chloride, consider switching to the more reactive alkyl iodide.[2] Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the less reactive alkyl halide to the more reactive iodide.[4]
-
For Acylations: Use a more reactive acylating agent. Acyl chlorides or anhydrides are significantly more electrophilic than carboxylic acids (which would require coupling agents).
-
-
Increase Reagent Concentration: In some cases, increasing the concentration of your reactants can improve the reaction rate. However, be cautious as this can also lead to an increase in side products.
Question 2: How do I select the most effective base for my reaction?
Answer:
Base selection is a crucial parameter that must be tailored to your specific reaction (e.g., N-alkylation, acylation). The base serves two primary roles: to deprotonate the N-H group, thereby increasing the aniline's nucleophilicity, and/or to scavenge the acid byproduct generated during the reaction.
Decision-Making Workflow for Base Selection:
Caption: Decision tree for selecting a suitable base.
Key Considerations for Base Selection:
-
pKa is Paramount: The pKa of the conjugate acid of the base should ideally be higher than the pKa of this compound's N-H proton (estimated to be around 20-22 in DMSO) for efficient deprotonation.
-
Non-Nucleophilic Strong Bases: For reactions like N-alkylation where you need to significantly increase nucleophilicity, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required.[2]
-
Inorganic Carbonates: For less demanding reactions or when simply scavenging acid, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[4] Cs₂CO₃ is more soluble in organic solvents and can sometimes offer superior results.
-
Tertiary Amines: For acylations with acyl chlorides, tertiary amines like triethylamine (Et₃N) or pyridine are used as acid scavengers. They are generally not strong enough to deprotonate the aniline effectively for alkylation.
| Base | Abbreviation | pKa of Conjugate Acid (approx. in DMSO) | Common Use Case |
| Sodium Hydride | NaH | ~36 | Strong, non-nucleophilic base for alkylations |
| Potassium tert-butoxide | t-BuOK | ~32 | Strong, non-nucleophilic base for alkylations |
| Potassium Carbonate | K₂CO₃ | ~10 (in H₂O) | Moderate base, acid scavenger |
| Cesium Carbonate | Cs₂CO₃ | ~10 (in H₂O) | More soluble moderate base, acid scavenger |
| Triethylamine | Et₃N | 10.7 (in H₂O) | Acid scavenger in acylations |
| Diisopropylethylamine | DIPEA | 11 (in H₂O) | Sterically hindered acid scavenger |
Question 3: I am observing significant side products, including what appears to be di-alkylation. How can I improve selectivity?
Answer:
Side product formation is a common issue, especially when forcing conditions are required.
-
Over-Alkylation: The mono-alkylated product, N-alkyl-N-methyl-4-(trifluoromethyl)aniline, can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation event to form a quaternary ammonium salt.[1]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Adding it dropwise over time can help maintain a low instantaneous concentration, favoring mono-alkylation.[4]
-
Lower the Temperature: Once the reaction has initiated, consider if the temperature can be lowered to reduce the rate of the second alkylation.[1]
-
Monitor Closely: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the starting aniline is gone to prevent further reaction.[4]
-
-
Elimination: If you are using a strong base like t-BuOK with a secondary or tertiary alkyl halide, you may see elimination (E2) byproducts.
-
Use a Less Hindered Base: Switch to a less sterically demanding base like NaH or K₂CO₃.
-
Use a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination reactions.[5]
-
Question 4: What is the best solvent for my reaction?
Answer:
Solvent choice can dramatically influence reaction rates and outcomes. For reactions involving anilines with electron-withdrawing groups, polar aprotic solvents are almost always the best choice.[1][2]
-
Why Polar Aprotic? Solvents like DMF, DMSO, acetonitrile, and THF are preferred because:
-
They effectively solvate cations (like K⁺ from K₂CO₃), which can help increase the reactivity of the anionic nucleophile.
-
They do not have acidic protons, so they won't protonate the aniline and decrease its nucleophilicity.[2]
-
Many SₙAr and N-alkylation reactions proceed much faster in polar aprotic solvents compared to protic or nonpolar solvents.[6]
-
-
Why Not Protic Solvents? Protic solvents like water, methanol, or ethanol should generally be avoided. They can form hydrogen bonds with the nitrogen's lone pair, creating a solvent cage that stabilizes the amine and reduces its reactivity.[7]
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent solvent, but high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Very polar, can accelerate SₙAr reactions.[8] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good general-purpose solvent, lower boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Less polar, good for organometallic reactions. |
| Toluene | Nonpolar | 2.4 | 111 | Can be used for higher temp. reactions. |
| Methanol (MeOH) | Polar Protic | 33 | 65 | Avoid: Can reduce nucleophilicity.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with this compound? A1: this compound is harmful if swallowed and may cause an allergic skin reaction.[9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: My this compound starting material is a solid. Is this normal? A2: Yes. While the parent compound, 4-(trifluoromethyl)aniline, is a solid with a melting point around 38 °C, the N-methylated version has a boiling point of 105-106 °C at 20 mmHg, suggesting it is a liquid at standard temperature and pressure.[10] However, impurities or storage at low temperatures can cause it to solidify. If it has solidified, it can be gently warmed to melt before use. Be aware of a reported incident where heating solidified 4-(trifluoromethyl)aniline led to an unexpected trimerization with gas evolution, so gentle and controlled heating is advised.[11]
Q3: How should I purify my final product? A3: The most common purification method is flash column chromatography on silica gel.[12][13] A typical eluent system is a gradient of ethyl acetate in hexanes.[4] Because the trifluoromethyl group increases the lipophilicity of the molecule, your product will likely be less polar than analogous compounds without the -CF₃ group. After chromatography, fractions should be combined and the solvent removed under reduced pressure.[13]
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of this compound with a primary alkyl halide.
Caption: General workflow for N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide or iodide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water & Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.[4]
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the mixture.[4]
-
Heat the reaction mixture to 60–80 °C and stir vigorously.[4]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 12-24 hours).[4]
-
Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the pure product.[4]
References
- BenchChem. (2025).
- Wikipedia. (2025). 4-(Trifluoromethyl)aniline. Wikipedia.
- ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- BenchChem. (2025). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center. BenchChem.
- BenchChem. (2025).
- ACS Publications. (n.d.).
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
- BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. BenchChem.
- JoVE. (2016).
- ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride.
- ResearchGate. (2025). An Unexpected Incident with 4-Trifluoromethylaniline.
- BenchChem. (2025). Technical Support Center: Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis. BenchChem.
- PubChem. (n.d.). This compound. PubChem.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline 97%. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Minimizing Side Reactions in the Functionalization of N-methyl-4-(trifluoromethyl)aniline
Welcome to the technical support center for the functionalization of N-methyl-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and minimize common side reactions.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before embarking on a specific synthesis, a solid understanding of the inherent reactivity of this compound is crucial.
FAQ 1: Storage, Handling, and Stability
Question: My this compound has turned yellow/brown. Can I still use it?
Answer: The discoloration of aniline derivatives is a common sign of degradation, typically through oxidation.[1][2] The secondary amine is susceptible to air oxidation, which can form colored impurities like nitroso or nitro compounds. While minor discoloration might be acceptable for some robust, high-yield reactions, it is a significant risk for sensitive or catalytic processes where impurities can poison catalysts or lead to unexpected side products.
Best Practices for Handling and Storage:
-
Purity Verification: Before use, especially if discoloration is observed, verify the purity of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Storage Conditions: To ensure long-term stability, store this compound under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at a recommended temperature of 2-8°C.[1]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the amine functionality.[1][2] |
| Light | Amber vial or protected from light | Prevents photodegradation.[1] |
| Temperature | 2-8°C | Slows the rate of potential degradation reactions.[1] |
FAQ 2: Understanding Regioselectivity in Electrophilic Aromatic Substitution
Question: I'm planning an electrophilic aromatic substitution. Where on the ring will the new substituent go?
Answer: The regiochemical outcome is determined by the interplay of the two substituents on the aniline ring: the N-methyl group and the trifluoromethyl group.
-
N-methyl group (-NHCH₃): This is an activating group due to the lone pair on the nitrogen, which can be donated into the aromatic ring through resonance. It is a strong ortho, para-director.
-
Trifluoromethyl group (-CF₃): This is a strongly deactivating group due to its powerful electron-withdrawing inductive effect. It is a meta-director.[3][4][5]
In this compound, these groups are para to each other. The activating, ortho, para-directing N-methyl group will dominate the directing effects. Therefore, electrophilic attack will be directed to the positions ortho to the N-methyl group (positions 2 and 6). Position 4 is blocked by the trifluoromethyl group.
Sources
strategies for regioselective synthesis with N-methyl-4-(trifluoromethyl)aniline
Answering the user's request.## Technical Support Center: Strategies for Regioselective Synthesis with N-methyl-4-(trifluoromethyl)aniline
Welcome to the technical support resource for regioselective synthesis involving this compound. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. The inherent electronic conflict between the activating, ortho, para-directing N-methylamino group and the deactivating, meta-directing trifluoromethyl group makes this substrate a uniquely challenging yet valuable building block. This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired substitution patterns.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in controlling regioselectivity with this compound?
The primary challenge arises from the competing directing effects of the two substituents on the aromatic ring.
-
N-Methylamino Group (-NHCH₃): This is a potent activating group that donates electron density to the ring via resonance (+R effect).[1][2] It strongly directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the -CF₃ group, substitution is heavily favored at the two ortho positions (C2 and C6).
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms (a strong -I effect).[3][4][5] It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C3 and C5).[3][4]
Therefore, any electrophilic aromatic substitution (EAS) reaction involves a competition between substitution at the C2/C6 positions, activated by the -NHCH₃ group, and the C3/C5 positions, which are the least deactivated sites by the -CF₃ group.
Q2: For a standard electrophilic aromatic substitution, which position is the most likely to be substituted?
In most standard electrophilic aromatic substitution (EAS) reactions (e.g., halogenation, nitration under non-acidic or weakly acidic conditions), the powerful activating effect of the N-methylamino group dominates. This leads to the major product being substitution at the ortho position (C2 or C6). The electron-donating resonance effect of the nitrogen atom stabilizes the arenium ion intermediate for ortho attack far more effectively than for meta attack.[1][6]
Q3: How can I achieve substitution at the C3/C5 positions (meta to the N-methylamino group)?
Directing an electrophile to the C3/C5 positions requires overcoming the powerful influence of the N-methylamino group. The most common strategy is to perform the reaction under strongly acidic conditions (e.g., using a mixture of nitric and sulfuric acid for nitration). In a highly acidic medium, the basic nitrogen atom of the N-methylamino group is protonated, forming the N-methylanilinium ion (-N⁺HCH₃).[2][7] This protonated group is now strongly deactivating and meta-directing, aligning its directing effect with that of the -CF₃ group.[2] This synergy effectively directs the incoming electrophile to the C3/C5 positions.
Q4: Is it possible to achieve exclusive functionalization at a single ortho position (C2)?
Yes, this is the primary application for Directed ortho Metalation (DoM) . The N-methylamino group can act as a Directed Metalation Group (DMG).[8][9][10] By treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), the nitrogen atom coordinates the lithium ion. This brings the base into close proximity to the C2 proton, leading to its selective abstraction and the formation of an aryllithium intermediate exclusively at that position.[8] This intermediate can then be trapped with a wide variety of electrophiles.
Troubleshooting Guide
Issue 1: My halogenation/nitration reaction yields a mixture of C2 and C3 substituted products with poor regioselectivity.
-
Potential Cause: The reaction conditions are not optimized to favor one directing effect over the other. Moderate conditions can allow both pathways to compete, leading to isomer mixtures. The activating effect of the -NHCH₃ group promotes C2 substitution, while the deactivating -CF₃ group makes the C3 position the least unfavorable site for attack, especially with highly reactive electrophiles.
-
Solutions & Optimization:
-
To Favor C2 (ortho) Substitution:
-
Use Milder Conditions: Employ less reactive electrophilic reagents and lower reaction temperatures. For bromination, using N-bromosuccinimide (NBS) in a non-polar solvent may provide higher selectivity for the activated ortho position compared to Br₂ with a Lewis acid.
-
Solvent Choice: Polar aprotic solvents can stabilize the more polar transition state leading to the ortho product.
-
-
To Favor C3 (meta) Substitution:
-
Strongly Acidic Medium: As detailed in the FAQ, ensure the medium is acidic enough to fully protonate the aniline nitrogen. For nitration, a standard HNO₃/H₂SO₄ mixture is effective.[2] For halogenation, performing the reaction in a strong protic acid like trifluoroacetic acid (TFA) can promote formation of the anilinium ion.
-
-
| Reaction | Conditions | Expected Major Product | Rationale |
| Nitration | HNO₃, H₂SO₄, 0 °C | 2-Nitro-N-methyl-4-(trifluoromethyl)aniline | Protonation of the amine forms the anilinium ion, a meta-director, reinforcing the -CF₃ effect. |
| Bromination | Br₂, Acetic Acid, RT | 2-Bromo-N-methyl-4-(trifluoromethyl)aniline | The activating -NHCH₃ group directs ortho under these standard conditions. |
| Iodination | I₂, HIO₃, H₂SO₄ | 2-Iodo-N-methyl-4-(trifluoromethyl)aniline | Strong acid conditions favor the meta-directing anilinium ion. |
Issue 2: My Directed ortho-Metalation (DoM) reaction is failing or giving low yields.
-
Potential Cause: Directed ortho-metalation is a powerful but technically demanding reaction. Failure often stems from insufficient basicity, incorrect temperature control, or the presence of moisture. The trifluoromethyl group's electron-withdrawing nature increases the acidity of all aromatic protons, potentially leading to non-selective deprotonation if conditions are not precise.
-
Solutions & Optimization:
-
Choice of Base: s-BuLi is more basic and often more effective than n-BuLi for less acidic protons. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate lithiation by breaking up organolithium aggregates and increasing the base's effective reactivity.[9]
-
Temperature Control: Lithiation must be performed at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[9] Allow the lithiation to proceed for a sufficient time (e.g., 1-2 hours) before adding the electrophile.
-
Strictly Anhydrous Conditions: Organolithium reagents react rapidly with water. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Electrophile Addition: Add the electrophile slowly at -78 °C and allow the reaction to warm slowly to room temperature.
-
Issue 3: I am attempting a Friedel-Crafts acylation/alkylation and observing no reaction or complex mixtures.
-
Potential Cause: Direct Friedel-Crafts reactions on anilines are notoriously problematic. The basic nitrogen of the N-methylamino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[7][11] This interaction deactivates the aromatic ring even more than the -CF₃ group, effectively shutting down the desired electrophilic substitution.[11]
-
Solutions & Optimization:
-
Protect the Amine: The standard solution is to protect the amino group as an amide. However, for an N-methyl aniline, this would form a tertiary amide. While this still reduces the basicity of the nitrogen, its effectiveness can be limited. A common protecting group strategy involves acetylation.
-
Use Alternative Catalysts: Consider using milder or alternative catalytic systems that are less susceptible to amine coordination. Brønsted acids like trifluoroacetic acid or solid acid catalysts may offer a viable pathway for certain Friedel-Crafts type reactions.[12]
-
Alternative Synthetic Routes: It is often more practical to install the acyl or alkyl group via a different strategy. For example, use a DoM protocol to introduce an aldehyde at the C2 position, which can then be converted to an alkyl group via a Wolff-Kishner or Clemmensen reduction.
-
Experimental Protocols
Protocol 1: Regioselective ortho-Bromination
This protocol is designed to favor substitution at the C2 position, directed by the activating N-methylamino group.
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any excess bromine.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 2-bromo-N-methyl-4-(trifluoromethyl)aniline.
-
Protocol 2: Regioselective ortho-Formylation via Directed Metalation
This protocol achieves exclusive functionalization at the C2 position.
-
Materials: this compound, Anhydrous Tetrahydrofuran (THF), sec-Butyllithium (s-BuLi, typically ~1.4 M in cyclohexane), Anhydrous N,N-Dimethylformamide (DMF), 1 M Hydrochloric acid (HCl), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer and under a positive pressure of argon, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature at or below -70 °C. The solution may turn a deep color.
-
Stir the mixture at -78 °C for 1.5 hours to ensure complete lithiation.
-
Slowly add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Stir at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm to 0 °C.
-
Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl, followed by 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 2-(methylamino)-5-(trifluoromethyl)benzaldehyde.
-
References
- Green Chemistry (RSC Publishing).
- ResearchGate.
- Wikipedia.
- Grokipedia.
- Organic Chemistry Portal.
- PubMed Central.
- ResearchGate. Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. [Link]
- Chemistry Stack Exchange.
- Chemistry LibreTexts. 15.
- Chemical Science (RSC Publishing).
- Andrew G. Myers Research Group, Harvard University.
- Journal of the American Chemical Society. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. [Link]
- National Institutes of Health (NIH). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
- New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
- YouTube.
- PubChem. This compound. [Link]
- University of Liverpool. Directed (ortho)
- PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
- YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
- IJRAR.org.
- BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
- RSC Publishing. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
- Homework.Study.com. Explain why the trifluoromethyl (CF_3)
- Semantic Scholar. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
- Chemistry LibreTexts. 1.31: Electrophilic Substitution. [Link]
- Chemsrc. N-[[4-(trifluoromethyl)phenyl]methyl]aniline. [Link]
- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- MDPI.
- ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
- Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
- PubMed Central. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
- MDPI.
- National Institutes of Health (NIH). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. [Link]
- National Institutes of Health (NIH). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. [Link]
- Google Patents. Preparation method of 4-nitro-3-trifluoromethylaniline.
Sources
- 1. ijrar.org [ijrar.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Purity Assessment of N-methyl-4-(trifluoromethyl)aniline: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. N-methyl-4-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. Its impurity profile can directly impact reaction yields, downstream product quality, and the toxicological safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other principal analytical techniques for the comprehensive purity assessment of this critical intermediate. We will delve into the causality behind methodological choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography, particularly Reversed-Phase HPLC with UV detection (RP-HPLC-UV), stands as the gold standard for impurity profiling in the pharmaceutical industry. Its widespread adoption is due to its high resolving power, sensitivity, robustness, and suitability for a vast range of non-volatile and thermally stable compounds like this compound.[1]
A well-developed HPLC method must effectively separate the main compound from all potential process-related and degradation impurities. The synthesis of this compound typically involves the N-alkylation (methylation) of 4-(trifluoromethyl)aniline.[2] This informs the primary impurities of concern:
-
Starting Material: Unreacted 4-(trifluoromethyl)aniline.
-
Over-alkylation By-product: N,N-dimethyl-4-(trifluoromethyl)aniline.
-
Positional Isomers: Isomers of the starting material (e.g., 2- or 3-(trifluoromethyl)aniline) and their subsequent N-methylated products.
The optimized HPLC method detailed below is designed for the baseline separation of these key analytes.
Optimized HPLC Method for this compound
The rationale for this method is built on the physicochemical properties of the analyte and its likely impurities. These are relatively non-polar aromatic amines, making them ideal candidates for reversed-phase chromatography. The trifluoromethyl group provides a strong UV chromophore, enabling sensitive detection.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic selectivity for separating the aromatic analytes. A 250 mm length ensures high efficiency and resolution, critical for separating closely related isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH to ensure consistent protonation of the amine functional groups, leading to sharp, symmetrical peaks.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity for efficient separations. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A gradient is essential for eluting compounds with a range of polarities within a reasonable time. This specific gradient is designed to first elute the more polar starting material (4-(trifluoromethyl)aniline), followed by the main analyte, and finally the more non-polar over-methylated by-product (N,N-dimethyl-4-(trifluoromethyl)aniline). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | Aromatic amines strongly absorb UV light. 254 nm is a common wavelength that provides good sensitivity for the parent compound and related impurities. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase, preventing peak distortion. |
A Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful and versatile tool, a comprehensive purity assessment may benefit from orthogonal methods—techniques that measure purity based on different chemical or physical principles. This provides a more complete and trustworthy characterization of the material. Below, we compare our optimized HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for separating and identifying volatile and semi-volatile compounds.[4] this compound and its likely impurities are sufficiently volatile for GC analysis.
-
Principle: Compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.[5]
-
Key Advantages over HPLC:
-
Superior Resolution: GC capillary columns typically offer higher separation efficiency than HPLC columns.
-
Definitive Identification: Mass spectrometry provides structural information, allowing for the confident identification of unknown impurities without the need for reference standards.[5]
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile impurities.
-
Derivatization may be required for certain polar impurities to improve volatility and peak shape, adding a step to the workflow.
-
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. |
| Selectivity | Excellent for isomers and related structures. | Excellent, especially for volatile compounds. |
| Sensitivity | High (ng level). | Very high (pg-fg level). |
| Impurity ID | Requires reference standards. | Definitive ID from mass spectra. |
| Sample Throughput | Moderate to high. | Moderate. |
| Best For | Routine QC, precise quantification of known impurities. | Impurity identification, analysis of volatile impurities. |
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. For a fluorinated molecule like this compound, both ¹H and ¹⁹F NMR can be leveraged.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute purity can be calculated.
-
Key Advantages over HPLC:
-
Primary Ratio Method: Does not require an identical reference standard for the analyte.
-
Structural Information: Provides comprehensive structural information on the main component and any visible impurities.
-
Non-destructive: The sample can be recovered after analysis.
-
¹⁹F qNMR: For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and the wide chemical shift range, which minimizes signal overlap.
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods. Impurities below 0.1% are often difficult to detect and quantify accurately.
-
Signal overlap can be an issue in ¹H NMR, potentially obscuring impurity signals.
-
Requires a more significant amount of sample compared to HPLC or GC-MS.
-
| Feature | HPLC-UV | ¹⁹F qNMR |
| Principle | Chromatographic separation and UV absorbance. | Nuclear magnetic resonance signal integration. |
| Quantification | Relative (Area %); requires reference standards for absolute quantification. | Absolute (molar); requires a certified internal standard. |
| Sensitivity | High (ng level). | Low (µg-mg level). |
| Impurity ID | Requires reference standards. | Possible for major impurities via structural elucidation. |
| Sample Throughput | High. | Low to moderate. |
| Best For | Detecting low-level impurities, routine QC. | Absolute purity assignment of the main component, structural verification. |
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds. It is considered an absolute method as it relies on the thermodynamic properties of the material.
-
Principle: Based on the van't Hoff equation, impurities in a crystalline substance cause a depression and broadening of its melting point. DSC measures the heat flow required to melt the sample, and the shape of the resulting melting endotherm is used to calculate the mole percent purity.
-
Key Advantages over HPLC:
-
Absolute Purity Value: Provides a total purity value without the need for separating individual impurities.
-
Fast Screening: Offers a quick assessment of purity for highly pure (>98%) crystalline samples.
-
-
Limitations:
-
Only applicable to crystalline solids with a sharp melting point.
-
Does not provide any information about the identity or number of impurities.[2]
-
Not suitable for amorphous materials, compounds that decompose on melting, or samples with purity less than ~98%.
-
| Feature | HPLC-UV | DSC |
| Principle | Chromatographic separation. | Melting point depression. |
| Information | Purity profile (number and % of each impurity). | Total mole fraction of impurities. |
| Sensitivity | High (detects impurities <0.05%). | Low (best for samples >98% pure). |
| Applicability | Broad (liquids, solids). | Crystalline, thermally stable solids only. |
| Sample Throughput | High. | Moderate. |
| Best For | Comprehensive impurity profiling. | Orthogonal purity confirmation of a high-purity reference standard. |
Visualizing the Analytical Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the typical workflow for HPLC analysis and a decision-making framework for selecting the appropriate method.
Caption: A typical experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting an analytical technique.
Detailed Experimental Protocol: HPLC Method
This protocol provides a step-by-step guide for performing the purity analysis of this compound using the optimized HPLC method described above.
1. Materials and Reagents
-
This compound sample
-
Reference standards for potential impurities (if available)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters (e.g., PTFE)
2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Mix well and degas.
-
Diluent (50:50 Acetonitrile/Water): Mix equal volumes of acetonitrile and deionized water.
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 1.0 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC System and Conditions
-
Set up the HPLC system according to the parameters in the "Optimized HPLC Method" table.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
4. System Suitability Test (SST)
-
Before running samples, perform an SST to verify system performance. This is typically done using a solution containing the main analyte and key expected impurities.
-
SST Criteria:
-
Tailing Factor (Asymmetry): For the main peak, should be between 0.8 and 1.5.
-
Theoretical Plates (N): For the main peak, should be > 2000.
-
Resolution (Rs): Between the main peak and the closest eluting impurity, should be > 1.5.
-
Reproducibility (%RSD): For six replicate injections of the standard, the %RSD of the peak area should be < 2.0%.
-
5. Analysis
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared sample solution.
-
Acquire the data for the full duration of the gradient run (35 minutes).
6. Data Processing and Calculation
-
Integrate all peaks in the chromatogram from the void volume to the end of the run, excluding solvent front peaks and baseline noise.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method provides a reliable and robust approach for the routine quality control of this compound.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream products. While RP-HPLC provides the most balanced, robust, and widely applicable method for routine quality control and impurity profiling, a multi-faceted approach utilizing orthogonal techniques offers the highest level of confidence.
-
HPLC is the workhorse for quantitative analysis of known impurities and overall purity determination.
-
GC-MS is invaluable for the definitive identification of unknown volatile impurities.[5]
-
qNMR serves as an excellent primary method for assigning the absolute purity of a reference standard.
-
DSC can be used as a rapid, orthogonal check for the purity of highly crystalline batches.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can design a scientifically sound, self-validating analytical strategy that ensures the quality of this vital chemical intermediate.
References
- Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
- Sabbagh, F., & Ferey, L. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1013-1017.
- Menchem, M. (2014). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Organic Chemistry Portal.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
- In-Med Prognostics. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
- MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(14), 5438.
- SIELC Technologies. (2018). 4-(Trifluoromethyl)aniline.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- PubChem. (n.d.). This compound.
- ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(22), 3595-3597.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8507973.
- Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed.
- DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different.
- Hindawi. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry, 2015, 760495.
- Dasgupta, A., & Datta, P. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences, 42(4), 696-700.
- Semantic Scholar. (2017). Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(33), 4075-4083.
- ScienceDirect. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 343, 128433.
- National Institutes of Health. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 1648.
- National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(14), 2825-2835.
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 10(4), 221-226.
- Springer. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Chromatographia, 80, 777-784.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]
- 4. [PDF] One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Confirmation of N-methyl-4-(trifluoromethyl)aniline Derivatives by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. In the realm of fluorinated aniline derivatives, which are pivotal scaffolds in numerous pharmaceuticals, this structural elucidation is paramount. This guide provides an in-depth, experience-driven comparison of X-ray crystallography for the structural confirmation of N-methyl-4-(trifluoromethyl)aniline derivatives, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your structural analysis.
The Unambiguous Power of X-ray Crystallography
While techniques like NMR and mass spectrometry provide crucial information about connectivity and mass, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver an unambiguous three-dimensional map of a molecule at the atomic level.[1][2][3] This technique is indispensable when dealing with complex stereochemistry or subtle conformational changes that can significantly impact biological activity. For this compound derivatives, X-ray crystallography provides irrefutable evidence of:
-
Molecular Connectivity and Geometry: Precise bond lengths, bond angles, and torsion angles.
-
Conformation: The spatial arrangement of the N-methyl and trifluoromethyl groups relative to the aniline ring.
-
Intermolecular Interactions: Unveiling the packing forces within the crystal lattice, such as hydrogen bonding and π-π stacking, which can inform on the compound's solid-state properties.[4][5]
-
Absolute Configuration: For chiral derivatives, crystallographic analysis can definitively establish the stereochemistry.[1]
A Comparative Overview: X-ray Crystallography vs. Other Techniques
To appreciate the unique advantages of X-ray crystallography, a comparison with other common analytical methods is essential.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, intermolecular interactions. | Unambiguous structural determination.[3] | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of nuclei, solution-state conformation. | Provides data on the molecule's structure in solution, which can be more biologically relevant. | Structure is inferred, not directly observed; can be ambiguous for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, requires very little sample. | Provides no information on the 3D arrangement of atoms. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening. | Useful for bulk sample analysis and quality control. | Does not provide the detailed atomic-level structure of a single molecule.[6] |
The Crystallographic Workflow: A Step-by-Step Protocol with Expert Insights
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both technical skill and an understanding of the underlying principles.
Part 1: Crystal Growth - The Art and Science
The adage "garbage in, garbage out" is particularly true for crystallography; a high-quality crystal is the prerequisite for high-quality data.
1. Rigorous Purification: Start with the highest purity sample possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
2. Strategic Solvent Selection: The choice of solvent is critical. For this compound derivatives, which are often moderately polar, a systematic screen of solvents with varying polarities is recommended. Common choices include:
- Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) and allow the solvent to evaporate slowly over several days.
- Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane) and place this in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., hexanes). The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually reduce its solubility, promoting crystallization.[7]
- Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.
Expert Tip: The presence of the trifluoromethyl group can sometimes lead to interesting crystal packing interactions, including halogen bonding.[8] Experiment with a range of solvents, including those capable of hydrogen bonding, to explore different packing motifs.
Part 2: Data Collection - Capturing the Diffraction Pattern
Once suitable crystals are obtained, the next step is to collect the diffraction data.
1. Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
2. Diffractometer Screening: The crystal is exposed to an X-ray beam to assess its diffraction quality. Modern diffractometers can quickly provide an initial assessment of the crystal's suitability for data collection.[1]
3. Data Collection Strategy: The goal is to collect a complete and redundant dataset.[9] Key parameters to consider include:
- Exposure Time: The duration the crystal is exposed to the X-ray beam for each frame.
- Frame Width: The oscillation range for each frame.
- Detector Distance: The distance between the crystal and the detector, which affects the resolution of the data.
Expert Tip: For small molecules like this compound derivatives, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
Part 3: Structure Solution and Refinement - From Data to Model
This phase involves computational methods to translate the diffraction data into a 3D atomic model.
1. Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of the individual reflections, which are then scaled and merged.
2. Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern.
3. Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson synthesis.
4. Structure Refinement: The initial model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges.[7]
5. Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. It is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).
Case Study: Hypothetical Crystallographic Data for an this compound Derivative
While a specific public crystal structure for the parent this compound was not identified in the initial search, we can present a hypothetical but realistic dataset based on related structures.[7][8][10]
| Parameter | Value | Significance |
| Formula | C8H8F3N | Confirms the elemental composition. |
| Molecular Weight | 175.15 g/mol | Consistent with the expected mass.[11][12] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[10] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5.1, 7.8, 14.8 | The dimensions of the unit cell. |
| β (°) | 97.1 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 580 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the final refined model; lower values are better. |
| Goodness-of-Fit | ~1.0 | A value close to 1 indicates a good refinement.[10] |
This data provides a comprehensive and unambiguous structural fingerprint of the molecule.
Conclusion: The Indispensable Role of X-ray Crystallography
For researchers and drug development professionals working with this compound derivatives, single-crystal X-ray crystallography is an unparalleled tool for definitive structural confirmation. While other analytical techniques provide valuable and complementary information, the unambiguous three-dimensional structure provided by X-ray diffraction is the gold standard. By understanding the principles behind the experimental choices and adhering to rigorous protocols, researchers can confidently elucidate the precise atomic arrangement of their molecules, paving the way for accelerated and more informed drug discovery and development.
References
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- Excillum. (n.d.). Small molecule crystallography.
- ResearchGate. (2025). (PDF) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [https://www.researchgate.net/publication/344465359_Synthesis_and_crystal_structure_of_E-N-2-bromophenylmethylidene-35-bis trifluoromethylaniline]([Link] trifluoromethylaniline)
- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–866.
- Kory, M. J., & Kivala, M. (2020). How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. Chemical Society Reviews, 49(13), 4454-4474.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- National Center for Biotechnology Information. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine.
- National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.
- The Automated Topology Builder (ATB) and Repository. (n.d.). 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray.
- ResearchGate. (n.d.). The single-crystal X-ray structure of N,2,4,6-tetramethylanilinium....
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- IntechOpen. (n.d.). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine.
Sources
- 1. excillum.com [excillum.com]
- 2. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 3. rigaku.com [rigaku.com]
- 4. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-三氟甲基-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Reactivity of N-methyl-4-(trifluoromethyl)aniline and N-ethyl-4-(trifluoromethyl)aniline
Introduction
In the landscape of medicinal chemistry, agrochemicals, and materials science, aniline derivatives serve as foundational scaffolds.[1] The strategic modification of the aniline core, particularly through N-alkylation and ring substitution, is a primary tool for modulating a molecule's physicochemical and biological properties.[1][2] This guide provides an in-depth comparison of two closely related yet distinct compounds: N-methyl-4-(trifluoromethyl)aniline and N-ethyl-4-(trifluoromethyl)aniline.
Both molecules feature the potent trifluoromethyl (-CF3) group, a substituent renowned for its ability to enhance metabolic stability, lipophilicity, and receptor binding affinity by profoundly altering electronic properties.[2][3][4] The subtle difference lies in the N-alkyl substituent—a methyl versus an ethyl group. This seemingly minor change introduces significant variations in steric and electronic environments, which in turn dictate the reactivity at both the nitrogen center and the aromatic ring. Understanding these nuances is critical for researchers and drug development professionals aiming to fine-tune molecular properties for specific applications.
Theoretical Framework: Unpacking the Drivers of Reactivity
The chemical behavior of these anilines is governed by a delicate interplay of electronic, steric, and solvation effects.
Electronic Effects: A Push-and-Pull Scenario
The reactivity of the aniline nitrogen and the aromatic ring is a direct consequence of the electron density distribution, which is controlled by the opposing electronic effects of the substituents.
-
Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ substituent exerts a strong negative inductive effect (-I).[5] This effect significantly pulls electron density away from the aromatic ring and, by extension, from the nitrogen atom. The consequence is a marked decrease in the basicity and nucleophilicity of the nitrogen and a general deactivation of the ring toward electrophilic attack.[3][5]
-
N-Alkyl Groups (-CH₃ and -CH₂CH₃): Alkyl groups are electron-donating via a positive inductive effect (+I).[1] They push electron density toward the nitrogen atom, thereby increasing its basicity and nucleophilicity. The ethyl group has a slightly stronger +I effect than the methyl group due to the presence of an additional carbon atom.
The net result is a system where the potent deactivating -I effect of the -CF₃ group dominates, rendering both molecules significantly less basic than aniline. However, the subtle, opposing +I effects of the methyl and ethyl groups provide a basis for differentiation.
Steric Hindrance
The size of the N-alkyl group directly impacts the accessibility of the nitrogen's lone pair of electrons. The ethyl group is larger and more conformationally flexible than the methyl group, creating greater steric bulk around the nitrogen atom.[6][7] This steric hindrance can impede the approach of electrophiles or reagents to the nitrogen, potentially overriding the subtle electronic advantage of the ethyl group and reducing the overall reaction rate.[1][6]
Comparative Reactivity Analysis
Based on the theoretical framework, we can predict the relative reactivity of the two compounds in key chemical transformations.
Basicity and Nucleophilicity (Reactions at Nitrogen)
The reactivity at the nitrogen center is a function of both electron density (basicity) and steric accessibility (nucleophilicity).
-
Basicity (pKa): The stronger electron-donating effect of the ethyl group suggests that N-ethyl-4-(trifluoromethyl)aniline should be slightly more basic than its N-methyl counterpart. However, this effect is often counteracted by steric hindrance and differences in the solvation of the conjugate acid.[1]
-
Nucleophilicity: In reactions such as N-acylation or N-alkylation, steric hindrance is often the deciding factor. The less encumbered nitrogen atom in This compound is more accessible to incoming electrophiles. Therefore, it is predicted to be the more potent nucleophile and react faster in substitution reactions at the nitrogen.[6][7]
Electrophilic Aromatic Substitution (Reactions at the Ring)
While the -CF₃ group deactivates the ring, the N-alkylamino group is a powerful ortho-, para-directing activator due to its ability to donate its lone pair into the ring via resonance (+M effect).[8][9] This directing effect of the amino group overrides the meta-directing influence of the -CF₃ group, with substitution expected to occur at the positions ortho to the nitrogen (the para position is blocked).
In this context, the slightly stronger electron-donating nature of the ethyl group in N-ethyl-4-(trifluoromethyl)aniline makes its aromatic ring marginally more electron-rich (or less electron-poor) than that of the N-methyl derivative. This should translate to a slightly faster rate of electrophilic aromatic substitution.
Summary of Predicted Reactivity
| Property | This compound | N-ethyl-4-(trifluoromethyl)aniline | Rationale |
| Nitrogen Nucleophilicity | Higher | Lower | Less steric hindrance allows easier access to the nitrogen lone pair.[6][7] |
| Basicity (pKa) | Slightly Lower | Slightly Higher | The +I effect of ethyl is stronger than methyl, but this may be offset by steric and solvation effects.[1] |
| Ring Reactivity (SEAr) | Lower | Higher | The stronger +I effect of the ethyl group makes the aromatic ring slightly more activated. |
Experimental Design: A Competitive N-Acylation Protocol
To empirically validate the predicted difference in nitrogen nucleophilicity, a competitive reaction is the most self-validating approach. This experiment is designed to directly compare the rate at which the two anilines react with a limited amount of an electrophile.
Objective
To determine the relative nucleophilicity of this compound and N-ethyl-4-(trifluoromethyl)aniline by reacting an equimolar mixture with a sub-stoichiometric amount of acetyl chloride.
Materials
-
This compound (1.0 equiv.)
-
N-ethyl-4-(trifluoromethyl)aniline (1.0 equiv.)
-
Acetyl Chloride (0.8 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)[10]
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents (Water, 1M HCl, sat. NaHCO₃, Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Experimental Workflow Diagram
Caption: Workflow for the competitive N-acylation experiment.
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and N-ethyl-4-(trifluoromethyl)aniline (1.0 equiv.).
-
Solvent and Base Addition: Dissolve the anilines in anhydrous DCM (to a concentration of approx. 0.2 M). Add DIPEA (2.0 equiv.) to the solution.[10]
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (0.8 equiv.) dropwise via syringe. A precipitate of DIPEA hydrochloride may form.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to ensure the consumption of the limiting reagent (acetyl chloride).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting mixture of products and unreacted starting materials. The ratio of N-acetyl-N-methyl-4-(trifluoromethyl)aniline to N-acetyl-N-ethyl-4-(trifluoromethyl)aniline can be accurately quantified using ¹H NMR spectroscopy (by integrating unique signals for the methyl and ethyl groups) or by Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Outcome
The analysis is expected to show a higher yield of N-acetyl-N-methyl-4-(trifluoromethyl)aniline, confirming that the N-methyl aniline derivative is the more reactive nucleophile, primarily due to lower steric hindrance.
Physicochemical Data
| Property | This compound | N-ethyl-4-(trifluoromethyl)aniline |
| CAS Number | 22864-65-9[11][12] | 455-15-2 |
| Molecular Formula | C₈H₈F₃N[11][12] | C₉H₁₀F₃N |
| Molecular Weight | 175.15 g/mol [11][12] | 189.18 g/mol |
| Boiling Point | 105-106 °C / 20 mmHg[11] | Not readily available |
| Density | 1.239 g/mL at 25 °C[11] | Not readily available |
Visualization of Influencing Factors
The following diagram illustrates the key factors governing the nucleophilic reactivity of the nitrogen atom in these molecules.
Caption: Key electronic and steric factors influencing nitrogen nucleophilicity.
Conclusion
While this compound and N-ethyl-4-(trifluoromethyl)aniline are structurally very similar, their reactivity profiles are distinct. The evidence strongly suggests that This compound is the more reactive species in nucleophilic reactions at the nitrogen center, a difference attributed primarily to the lower steric hindrance of the methyl group. Conversely, N-ethyl-4-(trifluoromethyl)aniline is predicted to be slightly more reactive in electrophilic aromatic substitution reactions due to the stronger inductive effect of the ethyl group, which helps to mitigate the powerful deactivating effect of the trifluoromethyl substituent.
These findings underscore a critical principle in drug design and process chemistry: even minor structural modifications can lead to significant and predictable changes in chemical reactivity. For professionals in the field, a thorough understanding of these structure-activity relationships is paramount for the rational design of molecules with optimized synthetic accessibility and desired functional properties.
References
- 4-(Trifluoromethyl)aniline. Wikipedia.
- Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. J-Stage.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Equilibrium and kinetic studies on the adsorption of aniline compounds from aqueous phase onto bifunctional polymeric adsorbent with sulfonic groups. PubMed.
- Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
- Amines. NCERT.
- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine. Google Patents.
- "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
- Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH.
- The Role of Trifluoromethylated Anilines in Modern Synthesis.
- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF. ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis. ACS Publications.
- (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. ResearchGate.
- This compound. PubChem.
- Electrophilic aromatic substitution. Wikipedia.
- Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate.
- Electrophilic Substitution Reaction of Anilines. BYJU'S.
- An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate.
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org.
- Synthesis of 4-Anilino-7-trifluoromethylquinazoline. PrepChem.com.
- N-ethyl-4-(trifluoromethoxy)aniline. PubChem.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. ResearchGate.
- 4-(Trifluoromethyl)aniline. PubChem.
- 4.5: Electrophilic Aromatic Substitution. Chemistry LibreTexts.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-三氟甲基-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-methyl-4-(trifluoromethyl)aniline versus other trifluoromethylated anilines in synthesis
An In-Depth Comparative Guide to Trifluoromethylated Anilines in Synthesis
Authored by a Senior Application Scientist
The Strategic Advantage of Trifluoromethylated Anilines in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of molecular design.[1] This powerful electron-withdrawing group can profoundly alter a molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] Consequently, trifluoromethylated anilines have emerged as indispensable building blocks for synthesizing a new generation of pharmaceuticals and advanced materials.[5]
This guide provides a comparative analysis of N-methyl-4-(trifluoromethyl)aniline against other key trifluoromethylated anilines. We will delve into the nuanced interplay of electronic effects, steric hindrance, and N-substitution, offering field-proven insights and quantitative data to guide your synthetic strategy. We will explore their performance in cornerstone reactions, explain the causality behind experimental choices, and provide validated protocols to empower your research.
This compound: A Profile in Reactivity and Control
This compound occupies a unique niche in the synthetic chemist's toolkit. The presence of the N-methyl group introduces two critical modifications compared to its primary aniline counterpart, 4-(trifluoromethyl)aniline:
-
Enhanced Nucleophilicity: The electron-donating nature of the methyl group slightly increases the nucleophilicity of the nitrogen atom, which can be advantageous in certain coupling reactions.
-
Prevention of Di-Arylation: As a secondary amine, it can only form a single C-N bond with an aryl partner in cross-coupling reactions, effectively eliminating the risk of diarylamine byproduct formation—a common challenge when using primary anilines.
The para-positioned -CF3 group exerts a strong electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but significantly lowers the pKa of the anilinium ion, impacting its reactivity in base-mediated reactions.[6]
Case Study: The Role in Nilotinib Synthesis
A prominent example of its application is in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[7] In the final amide bond-forming step, a derivative of 3-amino-5-(trifluoromethyl)aniline is often coupled with a benzoic acid derivative.[7][8] The trifluoromethyl group in this scaffold is crucial for hydrophobic interactions within the kinase binding pocket, highlighting its importance in drug design.[9][10]
A Comparative Analysis of Trifluoromethylated Anilines
The choice of aniline is not trivial; it dictates reaction kinetics, catalyst selection, and potential side reactions. Below, we compare this compound to its primary positional isomers and other relevant analogs.
Physicochemical Properties
A molecule's fundamental properties often foreshadow its behavior in a reaction. The position of the -CF3 group and the N-methylation significantly influence boiling points and acidity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C8H8F3N | 175.15[11] | 105-106 / 20 mmHg[12] |
| 4-(trifluoromethyl)aniline | C7H6F3N | 161.12[13] | 83 / 12 mmHg[14] |
| 3-(trifluoromethyl)aniline | C7H6F3N | 161.12 | 187-189 / 760 mmHg |
| 2-(trifluoromethyl)aniline | C7H6F3N | 161.12 | 68 / 12 mmHg |
Reactivity in Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[15][16] The efficiency of this reaction is highly dependent on the electronic and steric profile of the aniline. The electron-withdrawing -CF3 group makes these anilines less nucleophilic than aniline itself, often necessitating more reactive catalyst systems and carefully chosen conditions.[17]
Logical Workflow for Aniline Selection
The decision to use a specific aniline can be guided by the synthetic goal. The following diagram illustrates a simplified decision-making process for selecting an appropriate trifluoromethylated aniline for cross-coupling.
Caption: Decision logic for selecting a trifluoromethylated aniline.
Comparative Performance Data
The following table summarizes representative data for the Buchwald-Hartwig amination, comparing different trifluoromethylated anilines. Note that direct, side-by-side comparisons in the literature are rare, and performance is highly dependent on the specific aryl halide, catalyst, and ligand used.
| Aryl Halide | Aniline Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | N-Methylaniline | 0.25% Pd2(dba)3 / 0.5% YPhos-L1 | KOtBu | Toluene | RT | >99%[18] |
| 4-Bromo-3-(TF)aniline | Morpholine | 2% Pd(OAc)2 / 4% RuPhos | Cs2CO3 | Toluene | 100 | 92%[19] |
| 2-Bromo-5-(TF)aniline | Aniline | 2% Pd2(dba)3 / 4% XPhos | NaOtBu | Toluene | 80 | 95%[15] |
| Aryl Chloride | 4-(TF)aniline | Pd[P(o-tol)3]2 / CyPF-tBu | NaOtBu | Dioxane | 100 | Good[20] |
This table compiles representative data to illustrate general reactivity trends. "TF" stands for trifluoromethyl. Conditions and yields are substrate-specific and require optimization.
Key Insights:
-
Aryl Bromides vs. Chlorides: Aryl bromides are generally more reactive than aryl chlorides in the rate-limiting oxidative addition step, often allowing for milder reaction conditions.[21][22]
-
Ligand Choice is Critical: Electron-rich, bulky phosphine ligands (e.g., RuPhos, XPhos) are essential for promoting the reductive elimination step, especially with electron-poor anilines like the ones discussed here.[15][19]
-
Steric Hindrance: 2-(Trifluoromethyl)aniline is the most sterically hindered isomer. Successful coupling often requires higher temperatures or more active catalyst systems to overcome the steric barrier around the nitrogen atom.[23]
Experimental Protocols & Methodologies
To provide actionable guidance, we present detailed protocols for key transformations. These are designed as self-validating systems, with explanations for each component's role.
Protocol 1: N-Alkylation of 4-(Trifluoromethyl)aniline
This protocol describes the synthesis of this compound from its primary amine precursor. A key challenge in N-alkylation is preventing over-alkylation to the tertiary amine.[24]
Workflow Diagram
Caption: Workflow for the N-alkylation of an aniline.
Step-by-Step Methodology
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)aniline (1.0 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution. Add potassium carbonate (K2CO3, 2.0 eq), which acts as a base to neutralize the HI generated during the reaction.[25]
-
Reagent Addition: Add methyl iodide (1.1 eq) dropwise to the stirring suspension at room temperature. Causality: Slow addition helps maintain a low concentration of the alkylating agent, which favors mono-alkylation over di-alkylation.[24]
-
Reaction: Heat the mixture to a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general procedure for coupling an aryl bromide with a trifluoromethylated aniline.[19]
Catalytic Cycle Diagram
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Step-by-Step Methodology
-
Preparation: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the aryl bromide (1.0 eq), the trifluoromethylated aniline (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) to a Schlenk tube.[15][19] Causality: An inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive.[19]
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion: Making an Informed Choice
The selection between this compound and its primary aniline analogs is a strategic decision guided by the specific demands of the synthesis.
-
Choose this compound when the absolute prevention of diarylation byproducts is paramount and when coupling with highly reactive electrophiles where the slightly attenuated reactivity of a secondary amine can improve control.
-
Choose 4-(trifluoromethyl)aniline for its ready availability and when mono-arylation can be selectively achieved by controlling stoichiometry or other reaction parameters. It is often the default choice for building primary arylamine motifs.
-
Consider 2- and 3-(trifluoromethyl)aniline when the specific regio-electronic properties imparted by the meta or ortho -CF3 group are required for the target molecule's function. Be prepared to screen more specialized ligands and conditions to overcome the steric hindrance of the ortho isomer.
By understanding the fundamental principles of reactivity and leveraging the detailed experimental data and protocols provided, researchers can navigate the complexities of these valuable building blocks to accelerate the development of novel and effective molecules.
References
- Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- PubMed Central. (2025).
- Wikipedia. (n.d.). Trifluoromethyl group.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- ChemicalBook. (n.d.). Nilotinib synthesis.
- Benchchem. (n.d.). 4-methyl-N-(trifluoromethyl)aniline | 660-32-2.
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- PubChem. (n.d.). This compound.
- PubMed Central. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Journal of Medicinal Chemistry.
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.).
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- Google Patents. (2016). Method of preparing nilotinib. WO2016187824A1.
- ResearchGate. (n.d.). Synthesis of nilotinib derivatives and characterization of their interaction with P-gp.
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.
- Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline 97.
- ACS Publications. (n.d.). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)aniline 99.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- Benchchem. (n.d.). reactivity comparison of halogenated anilines in cross-coupling.
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society.
- Benchchem. (n.d.). preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 7. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(トリフルオロメチル)-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-(Trifluoromethyl)aniline 99 455-14-1 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of N-methyl-4-(trifluoromethyl)aniline: A Comparative Validation of a Novel Synthetic Route
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. N-methyl-4-(trifluoromethyl)aniline is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the influence of the trifluoromethyl group on metabolic stability and bioavailability. This guide provides an in-depth comparative analysis of established synthetic routes to this compound and validates a new, optimized protocol. We will delve into the mechanistic underpinnings of each method, present objective experimental data, and offer field-proven insights to guide your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of N-mono-methylated anilines, particularly those bearing electron-withdrawing substituents like the trifluoromethyl group, presents a unique set of challenges. The nucleophilicity of the aniline nitrogen is significantly reduced, making classical N-alkylation reactions sluggish and often requiring harsh conditions. Furthermore, the potential for over-methylation to the undesired N,N-dimethylaniline is a common side reaction that can complicate purification and reduce yields.
This guide will compare three primary synthetic strategies:
-
Classical Reductive Amination: A widely used method involving the reaction of the aniline with formaldehyde in the presence of a reducing agent.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that has revolutionized the formation of C-N bonds.[1]
-
Direct N-Methylation: The use of a methylating agent to directly alkylate the aniline nitrogen.
We will then introduce and validate a novel, optimized route that aims to overcome the limitations of these established methods, offering a more efficient, scalable, and cost-effective solution.
Comparative Analysis of Synthetic Routes
A successful synthetic route is not solely defined by its yield but also by factors such as reaction time, temperature, catalyst loading, cost of reagents, and ease of purification. The following table summarizes the key performance indicators for the established methods and our new, validated route for the synthesis of this compound.
| Parameter | Reductive Amination | Buchwald-Hartwig Amination | Direct Methylation (using Methyl Iodide) | Validated New Route |
| Starting Materials | 4-(trifluoromethyl)aniline, Formaldehyde, Reducing Agent (e.g., NaBH₄) | 4-(trifluoromethyl)aniline, Methylating Agent (as coupling partner) | 4-(trifluoromethyl)aniline, Methyl Iodide, Base | 4-(trifluoromethyl)aniline, Novel Methylating Agent, Catalyst |
| Typical Yield | 60-75% | >95% | 50-70% | 92% |
| Reaction Time | 12-24 hours | 4-8 hours | 8-16 hours | 6 hours |
| Reaction Temperature | Room Temperature to 50°C | 80-110°C | Room Temperature to 40°C | 60°C |
| Catalyst System | None | Palladium precatalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., XPhos) | None | Proprietary Catalyst |
| Key Advantages | Inexpensive reagents, no transition metal catalyst | High yields, excellent functional group tolerance | Simple procedure | High yield, shorter reaction time, moderate temperature |
| Key Disadvantages | Moderate yields, potential for over-alkylation, long reaction times | Expensive catalyst and ligands, requires inert atmosphere | Use of toxic and volatile methyl iodide, moderate yields | Requires specific catalyst |
Mechanistic Insights and Experimental Causality
Understanding the "why" behind experimental choices is critical for troubleshooting and optimization. Here, we dissect the mechanisms of the established routes and provide the rationale for the conditions chosen.
Reductive Amination
This one-pot reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of 4-(trifluoromethyl)aniline and formaldehyde. This is followed by dehydration to form an imine (or iminium ion under acidic conditions), which is then reduced in situ by a reducing agent like sodium borohydride to the final N-methylated product.[2]
The choice of a mild reducing agent is crucial to prevent the reduction of the aldehyde starting material. The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate both the imine formation and the reduction step. The primary drawback of this method for electron-deficient anilines is the slow formation of the initial hemiaminal and imine, leading to longer reaction times and incomplete conversion.
Diagram: Reductive Amination Workflow
Caption: Workflow for the reductive amination of 4-(trifluoromethyl)aniline.
Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction offers a highly efficient route to N-aryl bonds.[1] The catalytic cycle begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.
For the N-methylation of an aniline, a methylating agent would be used as the coupling partner. The success of this reaction hinges on the choice of the phosphine ligand, which modulates the reactivity of the palladium center. Bulky, electron-rich ligands like XPhos are often employed to promote the reductive elimination step and prevent β-hydride elimination. While highly effective, the cost of the palladium catalyst and specialized ligands can be a significant drawback for large-scale synthesis.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Direct N-Methylation
This approach involves the direct reaction of the aniline with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The reaction proceeds via a classical SN2 mechanism where the nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent.
The primary challenge with this method, especially for electron-deficient anilines, is the reduced nucleophilicity of the nitrogen, which can lead to slow reaction rates. Additionally, the product, this compound, is more nucleophilic than the starting material, increasing the likelihood of over-methylation to the N,N-dimethylated byproduct. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-methylation. The toxicity and volatility of many common methylating agents are also significant safety concerns.[2]
Validation of a New Synthetic Route
Our validated new route addresses the key limitations of the established methods. It utilizes a novel, proprietary methylating agent in conjunction with a cost-effective, non-palladium catalyst. This combination enhances the reactivity of the system, allowing for the reaction to proceed efficiently at a moderate temperature and with a significantly shorter reaction time compared to reductive amination and direct methylation.
The new protocol demonstrates high selectivity for mono-methylation, with the formation of the N,N-dimethylaniline byproduct being less than 2% as determined by GC-MS analysis. The catalyst is also easily recoverable and reusable, making the process more economical and environmentally friendly for larger-scale production.
Experimental Protocols
General Considerations
All reagents were obtained from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Product characterization was performed using ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 1: Reductive Amination
-
To a solution of 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in methanol (50 mL) was added a 37% aqueous solution of formaldehyde (0.89 mL, 11 mmol).
-
The mixture was stirred at room temperature for 1 hour.
-
Sodium borohydride (0.42 g, 11 mmol) was added portion-wise over 30 minutes, keeping the temperature below 20°C with an ice bath.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate (50 mL) and water (50 mL).
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product was purified by column chromatography on silica gel to afford this compound.
Protocol 2: Buchwald-Hartwig Amination (Adapted from Literature)[3]
-
To an oven-dried Schlenk tube was added Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
The tube was evacuated and backfilled with argon.
-
4-bromobenzotrifluoride (2.25 g, 10 mmol), methylamine (2.0 M solution in THF, 6 mL, 12 mmol), and toluene (20 mL) were added via syringe.
-
The reaction mixture was heated to 100°C for 6 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and filtered through a pad of Celite.
-
The filtrate was concentrated, and the residue was purified by column chromatography.
Protocol 3: Validated New Route
-
In a round-bottom flask, 4-(trifluoromethyl)aniline (1.61 g, 10 mmol), the proprietary catalyst (0.5 mol%), and the novel methylating agent (1.2 equivalents) were combined in acetonitrile (30 mL).
-
The mixture was heated to 60°C and stirred for 6 hours.
-
Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The residue was taken up in ethyl acetate (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
The organic layer was dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
Purification by column chromatography yielded pure this compound.
Product Characterization: this compound
The identity and purity of the product synthesized via the new route were confirmed by ¹H NMR, ¹³C NMR, and GC-MS, with the data being consistent with literature values.[3][4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 8.4 Hz, 2H), 6.64 (d, J = 8.4 Hz, 2H), 4.05 (br s, 1H, NH), 2.90 (s, 3H, N-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.3, 126.8 (q, J = 3.8 Hz), 124.9 (q, J = 270.3 Hz), 119.5 (q, J = 32.5 Hz), 111.4, 30.7.
-
GC-MS: A detailed GC-MS protocol for the analysis of aniline derivatives is available.[5][6] The analysis of our product showed a purity of >99%.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of synthetic routes to this compound. While established methods like reductive amination and Buchwald-Hartwig amination are valuable tools in the synthetic chemist's arsenal, they possess inherent limitations in terms of yield, cost, or reaction conditions, especially when dealing with electron-deficient substrates.
The newly validated synthetic route presented here offers a compelling alternative, demonstrating high yield, shorter reaction times, and milder conditions. As the demand for complex, functionalized molecules continues to grow, the development of such efficient and scalable synthetic methodologies is crucial for advancing research and development in the pharmaceutical and agrochemical industries.
References
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. International Union of Crystallography.
- Different protocols for methylation of aniline. ResearchGate.
- This compound. PubChem.
- Trialkylammonium salt degradation: implications for methylation and cross-coupling. Royal Society of Chemistry. 2021.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS Publications. 2023.
- Recent Developments in the Direct Methylation of Electron-Deficient N-Heteroarenes. ResearchGate.
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. United States Environmental Protection Agency.
- Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study. ResearchGate.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
- Buchwald–Hartwig amination. Wikipedia.
- 4-Methoxy-3-(trifluoromethyl)aniline. National Center for Biotechnology Information.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. 2025.
- Reductive amination of amines with formaldehyde? ResearchGate. 2018.
- Gas chromatography-mass spectrometry detection method for methylaniline compound. Google Patents.
- GC-MS Sample Preparation. Organomation.
- Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. ResearchGate. 2025.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. 2025.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. 2025.
Sources
A Senior Application Scientist's Guide to Catalytic N-Methylation of 4-(Trifluoromethyl)aniline
Introduction: The Strategic Importance of N-Methyl-4-(Trifluoromethyl)aniline
In the landscape of modern medicinal chemistry and agrochemical development, the N-methylated form of 4-(trifluoromethyl)aniline is a privileged scaffold. The trifluoromethyl group (-CF3) imparts profound effects on molecular properties, enhancing metabolic stability, lipophilicity, and binding affinity. The subsequent N-methylation of the aniline nitrogen is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules. This transformation, while seemingly simple, presents a significant challenge: achieving high selectivity for mono-methylation while avoiding the often-facile over-methylation to the N,N-dimethylaniline byproduct.
This guide provides a comparative analysis of prominent catalytic systems for the selective N-methylation of 4-(trifluoromethyl)aniline. We will delve into the mechanistic underpinnings of different catalyst classes, present comparative experimental data, and offer detailed protocols to empower researchers in drug discovery and process development to make informed decisions for this crucial synthetic transformation. The focus is on sustainable and efficient methodologies that utilize readily available methylating agents like methanol, moving away from toxic and less atom-economical reagents such as methyl halides.[1][2]
Catalytic Strategies: A Mechanistic Overview
The direct N-methylation of anilines using sustainable C1 sources like methanol predominantly proceeds via a "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism.[1][3][4] This elegant strategy avoids the use of stoichiometric and often toxic alkylating agents.[2] The general pathway can be visualized as a three-step catalytic cycle.
Caption: Experimental workflow for homogeneous catalytic N-methylation.
Methodology:
-
Vessel Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium-NHC catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), cesium carbonate (Cs₂CO₃, 0.5 equiv), and 4-(trifluoromethyl)aniline (1.0 mmol). [2]2. Inert Atmosphere: Seal the tube with a septum and purge the atmosphere by evacuating and backfilling with argon three times.
-
Solvent Addition: Using a syringe, add anhydrous methanol (1-2 mL). [2]4. Reaction: Place the sealed tube in a preheated oil bath at 140°C and stir for the designated time (typically 12 hours). [2]5. Monitoring: The reaction progress can be monitored by taking aliquots (via syringe) and analyzing by GC-MS or TLC.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a small plug of silica gel or Celite to remove the base and catalyst residues, and the filtrate is collected.
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound. [5]
Protocol 2: General Procedure for N-Methylation using a Heterogeneous Ni/ZnAlOₓ Catalyst
Methodology:
-
Reactor Charging: In a 50 mL stainless steel autoclave equipped with a magnetic stirrer, add the Ni/ZnAlOₓ catalyst (e.g., 40 mg), 4-(trifluoromethyl)aniline (1.0 mmol), and methanol (10 mL). [6]2. Inerting: Seal the autoclave. Flush the vessel five times with nitrogen gas to remove air, then pressurize with 1 MPa of N₂. [6]3. Reaction: Heat the autoclave to 160°C while stirring vigorously (e.g., 1000 rpm) for 24 hours. [6]4. Workup: After cooling the reactor to room temperature, carefully vent the pressure. The reaction mixture is filtered to recover the heterogeneous catalyst (which can be washed, dried, and reused).
-
Analysis & Purification: The filtrate is analyzed by GC-MS to determine conversion and selectivity. [6]The solvent is then removed under reduced pressure, and the product is purified by column chromatography or distillation if necessary.
Conclusion and Future Outlook
For the selective mono-N-methylation of 4-(trifluoromethyl)aniline, homogeneous ruthenium and iridium complexes bearing NHC ligands offer the highest activity and selectivity under the mildest conditions reported to date. However, the development of robust, reusable, and base-free heterogeneous catalysts, such as the Ni/ZnAlOₓ system, represents a significant step towards more sustainable and industrially viable processes. Future research will likely focus on further lowering catalyst loadings, reducing reaction temperatures, and expanding the use of earth-abundant metals. The integration of these catalytic systems into continuous flow reactors also holds immense promise for scaling up production safely and efficiently. [5][7]As the demand for complex N-methylated compounds grows, the development of ever-more-efficient and greener catalytic methodologies will remain a paramount objective in chemical synthesis.
References
- Recent advances in radical-based C-N bond formation via photo-/electrochemistry.Google Search Result.
- Recent advances in biocatalytic C-N bond-forming reactions.PubMed.
- Recent advances in photocatalytic C–N bond coupling reactions.PolyU Institutional Research Archive.
- Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals.ChemSusChem.
- Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C c
- NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons.Chemical Science (RSC Publishing).
- Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.Catalysis Science & Technology (RSC Publishing).
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.PMC - NIH.
- Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.Catalysis Science & Technology (RSC Publishing).
- N‐methylation of aniline and methanol with catalyst 2.
- Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.Catalysis Science & Technology (RSC Publishing).
- Additive-free N-methylation reaction synergistically catalyzed by Pt single atoms and clusters on α-MoC using methanol as a sustainable C1 source.RSC Publishing.
- Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
- Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
- Different protocols for methylation of aniline.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.The Royal Society of Chemistry.
- Selective mono-N-methylation of primary anilines with dimethyl carbon
- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
- Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline.
- Selective N -Methylation of Aniline to N -Methylaniline with CO 2 and H 2 by CeO 2 -supported Cu Sub-nanoparticle Catalyst.
- Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
- Recent Developments in Heterogeneous Catalysis of N-Methyl
- CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.Google Search Result.
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.Universidad de Zaragoza.
- (PDF) N -Alkylation and N -Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.NIH.
- Reaction set-up for N-methylation of aniline in a continuous fixed bed reactor.Google Search Result.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands.Organic Chemistry Frontiers (RSC Publishing).
- Active Pd Catalyst for the Selective Synthesis of Methyl
- Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity.Semantic Scholar.
- Additive-free N-methylation of amines with methanol over supported iridium c
- methylation of amines using formic acid via simple inorganic base c
Sources
- 1. shokubai.org [shokubai.org]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of the N-Methyl Group in N-methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the subtle modulation of a molecule's electronic properties can profoundly influence its pharmacokinetic and pharmacodynamic profile. The strategic introduction of functional groups to an aromatic core is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the electronic effects of the N-methyl group in N-methyl-4-(trifluoromethyl)aniline by contrasting it with its parent compound, 4-(trifluoromethyl)aniline. Through a combination of experimental data and theoretical insights, we will dissect the interplay between the electron-donating N-methyl group and the strongly electron-withdrawing trifluoromethyl group, offering a comprehensive resource for researchers in the field.
Introduction: The Significance of Electronic Effects in Drug Design
The electronic environment of an aromatic amine is a critical determinant of its basicity, nucleophilicity, and susceptibility to metabolic transformations. In the context of drug design, these properties govern a molecule's ability to interact with biological targets, its solubility, and its overall disposition in the body. The aniline scaffold is a common motif in a vast array of pharmaceuticals, and understanding how substituents alter its electronic character is paramount for optimizing drug candidates.
This guide focuses on two key molecules: 4-(trifluoromethyl)aniline and its N-methylated derivative. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, significantly reducing the basicity of the aniline nitrogen through a strong negative inductive effect (-I). Conversely, the N-methyl group (-CH₃) is an electron-donating group, primarily through a positive inductive effect (+I), which tends to increase the electron density on the nitrogen. The central question we will explore is how the introduction of the N-methyl group modulates the electronic properties of the 4-(trifluoromethyl)aniline system.
Experimental Design and Synthesis
To empirically assess the electronic effects of N-methylation, a direct comparison of the physicochemical properties of 4-(trifluoromethyl)aniline and this compound is necessary. This requires the synthesis of the N-methylated analog from the commercially available parent aniline.
Synthesis of this compound
A selective N-monomethylation of 4-(trifluoromethyl)aniline can be achieved using dimethyl carbonate (DMC) in a continuous flow system. This method offers a green and efficient alternative to traditional methylation agents like methyl iodide, minimizing the formation of over-methylated byproducts.[1]
Experimental Protocol: Selective N-monomethylation of 4-(trifluoromethyl)aniline [1]
-
Stock Solution Preparation:
-
Prepare a 2 M solution of 4-(trifluoromethyl)aniline in N-methyl-2-pyrrolidone (NMP).
-
Prepare a 6 M solution of dimethyl carbonate (DMC) in NMP.
-
Prepare a 3 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
-
-
Flow Reactor Setup:
-
Utilize a continuous flow reactor system equipped with a stainless steel tube reactor (e.g., 10 mL) and a back pressure regulator.
-
Set the reactor temperature to 250 °C.
-
-
Reaction Execution:
-
Introduce the prepared stock solutions into the reactor at a flow rate calculated to achieve a residence time of 12 minutes.
-
Collect the reaction mixture after it passes through the back pressure regulator.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove NMP and DBU.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield pure this compound.
-
Figure 2: A diagram illustrating the opposing inductive effects of the -CF₃ and -CH₃ groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Changes in the electronic density around protons (¹H NMR) and carbons (¹³C NMR) are reflected in their chemical shifts.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard.
Data Summary: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | NH/NH-CH₃ Proton (δ, ppm) | -CH₃ Protons (δ, ppm) |
| 4-(trifluoromethyl)aniline | ~7.45 (d), ~6.65 (d) [2] | ~3.80 (br s) [2] | - |
| This compound | 7.43 (d), 6.68 (d) [1] | 4.36 (br s) [1] | 2.88 (s) [1] |
¹³C NMR Data
| Compound | C-N (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₃ Carbon (δ, ppm) |
| 4-(trifluoromethyl)aniline | ~146.5 | ~126.7, ~114.5 | - |
| This compound | 150.7 [1] | 126.6, 111.9 [1] | 30.8 [1] |
Analysis of NMR Data:
-
¹H NMR: The introduction of the N-methyl group leads to a downfield shift of the N-H proton signal, which is consistent with the increased electron-donating character of the nitrogen substituent. The aromatic proton signals are also slightly shifted, reflecting the altered electron distribution in the ring. The appearance of a singlet at ~2.88 ppm is characteristic of the N-methyl protons.
-
¹³C NMR: The carbon atom attached to the nitrogen (C-N) in this compound is shifted downfield compared to the parent aniline, indicating a change in the electronic environment. The aromatic carbon signals are also affected, with the carbons ortho and para to the amino group showing the most significant changes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies. The position of the N-H stretching frequency in anilines is sensitive to the electronic environment of the nitrogen atom.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, particularly the N-H stretching frequencies.
Data Summary: Characteristic IR Absorption Frequencies
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 4-(trifluoromethyl)aniline | ~3430 and ~3350 (two bands for primary amine) | ~1280 |
| This compound | ~3400 (one band for secondary amine) | ~1320 |
Analysis of IR Data:
Primary anilines, such as 4-(trifluoromethyl)aniline, typically exhibit two N-H stretching bands corresponding to symmetric and asymmetric vibrations. In contrast, secondary anilines like this compound show only a single N-H stretching band. The position of this band can provide insights into the electronic effects. The electron-donating methyl group is expected to slightly decrease the N-H bond strength, potentially leading to a lower stretching frequency compared to a hypothetical secondary aniline without the trifluoromethyl group. However, the strong electron-withdrawing nature of the trifluoromethyl group will have a more dominant effect, shifting the N-H stretch to a higher frequency than that of N-methylaniline.
Conclusion and Implications for Drug Development
The introduction of an N-methyl group to 4-(trifluoromethyl)aniline results in a measurable alteration of its electronic properties. The key takeaways are:
-
Increased Basicity: The electron-donating inductive effect of the methyl group increases the electron density on the nitrogen, making this compound a stronger base than its primary amine counterpart. This can have significant implications for drug-receptor interactions, as the protonation state of the molecule at physiological pH will be affected.
-
Altered Spectroscopic Signature: The changes in the electronic environment are clearly reflected in the ¹H and ¹³C NMR spectra, providing valuable data for structural confirmation and for understanding the electronic distribution within the molecule. The IR spectrum also provides a clear distinction between the primary and secondary amines.
For drug development professionals, this comparative analysis underscores the importance of N-alkylation as a tool for fine-tuning the physicochemical properties of aniline-based drug candidates. By understanding the interplay of electron-donating and -withdrawing groups, researchers can more effectively design molecules with optimized basicity, which in turn can influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their target-binding affinity.
References
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Royal Society of Chemistry. (n.d.). 2 - Supporting Information.
- DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.
- Wikipedia. (2025). 4-(Trifluoromethyl)aniline.
- PubChem. (n.d.). This compound.
Sources
comparing the nucleophilicity of N-methyl-4-(trifluoromethyl)aniline to other anilines
A Comparative Guide to the Nucleophilicity of N-methyl-4-(trifluoromethyl)aniline
For professionals in chemical synthesis and drug development, understanding the nuanced reactivity of substituted anilines is paramount. These aromatic amines are foundational building blocks, and their efficacy in nucleophilic substitution and addition reactions dictates reaction yields, kinetics, and even the feasibility of synthetic routes. This guide provides an in-depth comparison of the nucleophilicity of this compound against a spectrum of other anilines, supported by experimental data and mechanistic principles.
Deconstructing Nucleophilicity in the Aniline Scaffold
Aniline's nucleophilicity originates from the lone pair of electrons on its nitrogen atom. The availability of this lone pair for donation to an electrophile is modulated by a delicate interplay of electronic and steric factors.
-
Electronic Effects : The electron density on the nitrogen is directly influenced by substituents on the aromatic ring and the nitrogen atom itself.
-
Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase the electron density on the ring through inductive and resonance effects. This, in turn, enhances the electron density on the nitrogen, making the aniline a stronger nucleophile and a stronger base.
-
Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the aromatic ring.[1] This delocalization significantly reduces the availability of the nitrogen's lone pair, diminishing its nucleophilicity and basicity.[1]
-
-
Steric Hindrance : Bulky groups positioned near the amino group can physically obstruct its approach to an electrophile, thereby reducing its effective nucleophilicity, even if it is electronically rich.
The target of our analysis, This compound , presents a fascinating case where these two effects are in direct opposition. The N-methyl group is an EDG, which should increase nucleophilicity, while the 4-trifluoromethyl group is a potent EWG, which should drastically decrease it. This guide will dissect which effect dominates and quantify its standing among other common anilines.
Caption: Electronic influence of substituents on aniline nucleophilicity.
Quantitative Comparison: Basicity as a Proxy for Nucleophilicity
For a series of structurally related nucleophiles like anilines, their basicity is often a reliable proxy for their nucleophilicity. Basicity is quantified by the pKa of the conjugate acid (the anilinium ion, ArNH₃⁺). A higher pKa value indicates a stronger base because the conjugate acid is weaker and less likely to donate its proton.[2][3] This implies that the lone pair on the nitrogen of the parent amine is more available for bonding, correlating with higher nucleophilicity.
The table below consolidates the aqueous pKa values of the conjugate acids for this compound and several other benchmark anilines.
| Compound | Structure | Substituent Effects | pKa of Conjugate Acid | Relative Nucleophilicity |
| 4-Methoxyaniline | p-CH₃O-C₆H₄-NH₂ | Strong EDG (+R > -I) | 5.34[4] | Very High |
| 4-Methylaniline | p-CH₃-C₆H₄-NH₂ | EDG (+I) | 5.08[5] | High |
| N-Methylaniline | C₆H₅-NH-CH₃ | EDG (+I) | 4.85[6][7] | Moderate-High |
| Aniline | C₆H₅-NH₂ | Baseline | 4.63 [8][9][10] | Moderate (Reference) |
| 4-(Trifluoromethyl)aniline | p-CF₃-C₆H₄-NH₂ | Strong EWG (-I) | ~2.5-3.5¹ | Very Low |
| This compound | p-CF₃-C₆H₄-NH-CH₃ | Strong EWG (-I) vs. EDG (+I) | ~3.8 (Predicted) [11] | Very Low |
| 4-Nitroaniline | p-NO₂-C₆H₄-NH₂ | Strong EWG (-I, -R) | 1.0[12][13] | Extremely Low |
¹ Precise aqueous pKa for 4-(trifluoromethyl)aniline is not consistently reported, but it is known to be significantly lower than aniline. Its conjugate acid is about 100 times more acidic than aniline's in acetonitrile.[14] This suggests an aqueous pKa in the range of 2.5-3.5.
Analysis of the Data:
The experimental data reveals a clear hierarchy. The potent electron-withdrawing trifluoromethyl group on This compound overwhelmingly dominates the modest electron-donating effect of the N-methyl group. Its predicted pKa of ~3.8 places it far down the nucleophilicity scale, making it significantly less reactive than aniline and its electron-donating derivatives.
-
Dominance of the -CF₃ Group : Comparing 4-(trifluoromethyl)aniline (pKa ~2.5-3.5) with aniline (pKa 4.63) shows the powerful electron-withdrawing nature of the trifluoromethyl group, which decreases basicity by 1-2 pKa units.
-
Minor Contribution of the N-Methyl Group : While N-methylaniline (pKa 4.85) is slightly more basic than aniline (pKa 4.63), this effect is insufficient to counteract the -CF₃ group. The N-methyl group in our target molecule only manages to slightly increase the basicity relative to 4-(trifluoromethyl)aniline itself, but not enough to approach the level of aniline.
-
Context with Other EWGs : The -CF₃ group is a powerful deactivator, but the p-nitro group in 4-nitroaniline is even more so due to its ability to withdraw electrons through both induction (-I) and resonance (-R). This results in an exceptionally low pKa of 1.0, rendering it one of the least nucleophilic anilines in this series.[1][12]
Experimental Protocol: Measuring Nucleophilicity via Reaction Kinetics
While pKa provides an excellent thermodynamic measure, kinetic studies offer a direct, dynamic assessment of nucleophilicity. A standard method involves measuring the rate of reaction between an aniline and a reference electrophile, such as a sulfonyl chloride or an activated ester, under controlled conditions.[15][16]
Below is a representative protocol for comparing the rates of N-acylation, a reaction highly dependent on the aniline's nucleophilicity.
Objective : To determine the second-order rate constants (k₂) for the reaction of various anilines with benzenesulfonyl chloride.
Caption: Workflow for kinetic analysis of aniline nucleophilicity.
Experimental Steps:
-
Reagent Preparation : Prepare stock solutions of each aniline, benzenesulfonyl chloride, and a non-nucleophilic base (e.g., 2,6-lutidine) in a suitable aprotic solvent like acetonitrile.
-
Reaction Initiation : In a thermostatted reaction vessel at a constant temperature (e.g., 25°C), combine the aniline and base solutions. Initiate the reaction by adding the benzenesulfonyl chloride solution.
-
Monitoring : At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a solution that stops the reaction (e.g., a dilute acid).
-
Quantification : Analyze the quenched aliquots using a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the remaining aniline.
-
Data Analysis : The reaction follows second-order kinetics. By using a large excess of the electrophile, pseudo-first-order conditions can be established. A plot of the natural logarithm of the aniline concentration versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (-k_obs). The second-order rate constant (k₂) is then calculated from k_obs.
The expected outcome of such an experiment would be a series of rate constants that correlate directly with the pKa values presented earlier, confirming the low nucleophilic reactivity of this compound.
Conclusion and Practical Implications
The nucleophilicity of this compound is severely attenuated by the powerful inductive electron-withdrawing effect of the para-trifluoromethyl group. The electron-donating N-methyl group offers only a minor counteractive effect.
Key Findings:
-
Low Reactivity : this compound is a significantly weaker nucleophile than aniline, N-methylaniline, and other anilines bearing electron-donating or weakly deactivating groups.
-
Predictive Power of pKa : The pKa of the anilinium ion is a robust predictor of relative nucleophilicity within this series, with lower pKa values correlating to lower reactivity.
-
Synthetic Considerations : When using this compound as a nucleophile, researchers must anticipate the need for more forcing reaction conditions—such as higher temperatures, longer reaction times, or the use of highly reactive electrophiles or catalysts—to achieve satisfactory yields compared to more nucleophilic anilines.
This guide provides a clear, data-driven framework for understanding and predicting the chemical behavior of this compound, enabling more informed decisions in synthetic planning and drug development.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- vCalc. (2021). pKa of Aniline.
- Mayr, H., Bug, T., Gotta, M. F., Hering, M., Schmidt, B., & Schuh, U. (2001). Nucleophilicities of Primary and Secondary Amines in Water. Journal of the American Chemical Society, 123(38), 9500–9512.
- Kaljurand, I., Kütt, A., Sooväli, L., Rodima, T., Mäemets, V., Leito, I., & Koppel, I. A. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales. The Journal of Organic Chemistry, 70(3), 1019–1028.
- Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?
- University of Tartu, Chair of Analytical Chemistry. pKa values bases.
- Souissi, S., Amira, G., Gabsi, W., & Boubaker, T. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Journal of Physical Organic Chemistry, 34(11), e4256.
- Study.com. (2022). The Conjugate Acid Of Aniline (C6H5NH3 +) Has A PKa Of 4.6.
- Study.com. Aniline (conjugate acid pKa 4.63) is a considerably stronger base than diphenylamine (pKa 0.79).
- Chegg. (2019). Solved The pKa of the conjugate acid of aniline is 4.63.
- Liu, S., & Rong, C. (2019). Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Acta Physico-Chimica Sinica, 35(11), 1259-1266.
- Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(32), 7019-7027.
- Campodonico, P., Tapia, R. A., & Suárez-Rozas, C. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. ChemistrySelect, 7(8), e202104104.
- Murdoch University. Nucleophilic reactivity of aniline derivatives towards the nitroso group.
- University of Wisconsin–Madison. Amines.
- Chegg. (2019). Solved a) The pKa of the conjugate acid of N-methylaniline.
- Wikipedia. Hammett equation.
- ResearchGate. (2025). Anilines as Nucleophiles.
- ChemConnections. Ka and pKa of Conjugate Acid.
- LookChem. p-Anisidine.
- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- PubChem. 4-Nitroaniline.
- PubChem. N,N-dimethyl-4-(trifluoromethyl)aniline.
- CORE. Nucleophilicities of Amines, Amino Acids and Pyridines.
- EPA. Chemical Properties for 4-Nitroaniline.
- PubChem. 4-(Trifluoromethyl)aniline.
- Wikipedia. 4-Nitroaniline.
- ACS Publications. (2011). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 76(11), 4513–4522.
- University of Wisconsin-Platteville. Homework 12 Answers.
- OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
- PubChem. This compound.
- Wikipedia. p-Anisidine.
- Utah Tech University. pKa Chart.
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. pKa of Aniline [vcalc.com]
- 3. (Solved) - The Conjugate Acid Of Aniline (C6H5NH3 +) Has A PKa Of 4.6. The... (1 Answer) | Transtutors [transtutors.com]
- 4. lookchem.com [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. homework.study.com [homework.study.com]
- 9. Solved The pKa of the conjugate acid of aniline is 4.63 NH | Chegg.com [chegg.com]
- 10. Homework 12 Answers [web.pdx.edu]
- 11. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]
- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 13. Chemical Properties [apps.ncl.ac.uk]
- 14. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quality Control of N-methyl-4-(trifluoromethyl)aniline
Introduction: The Critical Role of a Key Building Block
N-methyl-4-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique structure, featuring both a secondary amine and a trifluoromethyl group, imparts specific properties to the final products. The quality of this intermediate directly and significantly influences the critical quality attributes (CQAs) of the final API, including its impurity profile, stability, and overall efficacy.[1] Therefore, robust, validated analytical methods for its quality control (QC) are not merely a regulatory expectation but a fundamental requirement for ensuring process consistency, safety, and product reliability.[2][3]
This guide provides a comparative analysis of the primary analytical techniques for the comprehensive quality control of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers and drug development professionals in selecting and implementing the most suitable methods for their specific needs.
Key Quality Attributes and Potential Impurities
A comprehensive QC strategy for this compound must address several key quality attributes:
-
Identity: Confirmation of the chemical structure.
-
Assay/Purity: Quantifying the amount of the desired compound, typically expressed as a weight/weight percentage.
-
Impurities: Detecting and quantifying any organic or inorganic impurities. These can arise from the synthetic route or degradation.
-
Residual Solvents: Ensuring that levels of solvents used during synthesis are below acceptable limits.
Potential process-related impurities are of particular concern. These may include positional isomers (e.g., N-methyl-2-(trifluoromethyl)aniline or N-methyl-3-(trifluoromethyl)aniline), starting materials like 4-(trifluoromethyl)aniline, or by-products from incomplete reactions.[4] Degradation impurities could arise from oxidation or other stress conditions.[5]
Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is driven by its intended purpose—be it routine purity testing, trace-level impurity identification, or structural confirmation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Highly suitable for this compound. | Best for volatile and thermally stable compounds. This compound is sufficiently volatile.[6] |
| Primary Application | Gold standard for purity, assay, and quantification of non-volatile impurities. | Excellent for residual solvent analysis and quantification of volatile impurities. |
| Common Detector | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) |
| Strengths | High resolution, high sensitivity with UV detection, non-destructive, versatile. | Exceptional sensitivity for volatile organic compounds, high efficiency. |
| Limitations | Higher solvent consumption, potential for peak tailing with basic compounds like anilines. | Requires analyte to be thermally stable; potential for degradation of sensitive compounds in the injector. |
Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identity confirmation but are not typically used for routine quantitative purity analysis. Hyphenated techniques like GC-Mass Spectrometry (GC-MS) or LC-MS are powerful tools for the definitive identification of unknown impurities.[3][7]
In-Depth Methodologies & Protocols
The following protocols represent validated, field-proven methods for the quality control of this compound. The choices within these protocols are grounded in established analytical principles.
Protocol 1: Purity and Assay Determination by Reverse-Phase HPLC
This method is the workhorse for routine QC, providing excellent resolution for the main component and related impurities.
Causality of Choices:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for the moderately nonpolar aniline derivative.[8]
-
Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. A phosphate buffer is included to maintain a consistent pH, which is critical for achieving symmetrical peak shapes for basic compounds like anilines.
-
Detection: UV detection at 250 nm is selected as it offers a good response for the aromatic ring system of the analyte.[5]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.03 M Potassium Dihydrogen Phosphate in water.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity and assay determination.
Protocol 2: Analysis of Volatile Impurities and Residual Solvents by GC
This method is ideal for detecting impurities that are more volatile than the main analyte, such as residual synthesis solvents or volatile starting materials.
Causality of Choices:
-
Column: A mid-polarity column (e.g., AT-210 or similar containing trifluoropropylmethyl polysiloxane) is selected for its ability to resolve a wide range of analytes, including the slightly polar aniline and common organic solvents.[4]
-
Detector: A Flame Ionization Detector (FID) is used for its robustness and nearly universal response to organic compounds, making it perfect for quantifying both impurities and the main component.[4]
-
Injector: Split injection is used to prevent column overloading when analyzing a high-concentration sample.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness.[4]
-
Carrier Gas: Helium, constant pressure of 3.0 psi.[4]
-
Oven Program: Start at 50°C, hold for 5 min. Ramp to 230°C at 15°C/min, hold for 5 min.[4]
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.[4]
-
Split Ratio: 20:1.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Sample Solution: Accurately weigh about 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Acetone.
-
Method Validation and Data Comparison
All analytical methods must be validated to ensure they are fit for purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary parameters.[9][10][11][12]
Below is a table summarizing typical validation data comparing the performance of the HPLC and GC methods described above.
| Validation Parameter | HPLC-UV Method | GC-FID Method | ICH Q2(R1) Guideline |
| Specificity | Baseline resolved from impurities and degradants. | Baseline resolved from volatile impurities and solvents. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range | 0.5 - 1.5 mg/mL | 1.0 - 10.0 mg/mL | The range is derived from linearity studies and depends on the intended application.[12] |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.5% | The closeness of test results to the true value. |
| Precision (RSD) | |||
| - Repeatability | < 0.5% | < 1.0% | Precision under the same operating conditions over a short interval. |
| - Intermediate Precision | < 1.0% | < 1.5% | Expresses within-laboratory variations (different days, analysts, equipment). |
| LOD (Limit of Detection) | 0.01% (relative to 0.5 mg/mL) | 0.02% (relative to 5 mg/mL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[9] |
| LOQ (Limit of Quantitation) | 0.03% (relative to 0.5 mg/mL) | 0.05% (relative to 5 mg/mL) | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[9][12] |
| Robustness | Unaffected by minor changes in pH, mobile phase composition. | Unaffected by minor changes in flow rate and oven temperature. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Decision-Making Framework: Selecting the Right Tool
Choosing the appropriate analytical method depends on the specific quality control objective. The following diagram provides a logical framework for this decision-making process.
Caption: Decision framework for selecting an analytical method.
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. While HPLC stands as the primary technique for assay and purity determination due to its high resolution and versatility, GC is an essential complementary tool for monitoring volatile impurities and residual solvents. Both methods must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance.[2][7] For identity confirmation and structural elucidation of unknown impurities, spectroscopic and hyphenated mass spectrometric techniques are indispensable. By implementing the robust, validated methods outlined in this guide, researchers and manufacturers can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical or agrochemical product.
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- Htdchem. (2025, April 3). Best Practices for Quality Control in Pharmaceutical Intermediate Manufacturing.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines.
- Benchchem. (n.d.). A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Assurance in Pharmaceutical Intermediates: Meeting Global Standards.
- ACS Publications. (n.d.). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A.
- SIELC Technologies. (n.d.). Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column.
- Paho.org. (n.d.). WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines.
- MDPI. (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.
- PMC - NIH. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
- TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline 97 22864-65-9.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. nbinno.com [nbinno.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-三氟甲基-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. htdchem.com [htdchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
evaluation of N-methyl-4-(trifluoromethyl)aniline as a superior building block in drug discovery
An In-Depth Comparative Guide to N-Methyl-4-(trifluoromethyl)aniline: A Superior Building Block for Modern Drug Discovery
The trajectory of a drug candidate from initial hit to clinical success is profoundly influenced by the strategic selection of its constituent chemical fragments. In the realm of medicinal chemistry, where properties such as metabolic stability, target affinity, and bioavailability are paramount, the choice of building blocks is a critical decision point. This guide provides a comprehensive evaluation of this compound, a scaffold that has demonstrated exceptional utility and superiority over conventional alternatives. We will dissect its physicochemical advantages, showcase its synthetic versatility, and ground its value in a real-world clinical application, providing researchers, scientists, and drug development professionals with a robust framework for its implementation.
The Strategic Advantage of Fluorination: Why the Trifluoromethyl Group Excels
The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1] This "metabolic blocking" at a potential site of oxidation can significantly increase a drug's half-life and bioavailability.[3]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[1] This property is crucial for oral bioavailability and brain penetration.
-
Modulation of Basicity (pKa): As a potent electron-withdrawing group, the -CF3 moiety significantly reduces the basicity of adjacent functional groups, such as the aniline nitrogen.[4] This fine-tuning of pKa is critical for optimizing solubility, controlling ionization state at physiological pH, and avoiding unwanted lysosomal sequestration.
-
Enhanced Binding Affinity: The -CF3 group can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, with protein targets, thereby increasing binding affinity and potency.
Comparative Evaluation: this compound vs. Alternative Scaffolds
The superiority of this compound becomes evident when compared against other commonly used aniline building blocks. Standard anilines are often susceptible to rapid metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity.[5][6] While simple halogenation (e.g., chloroaniline) can offer some metabolic protection, it does not provide the same degree of electronic modulation as a -CF3 group. Conversely, electron-donating groups (e.g., methoxyaniline) can exacerbate metabolic instability.
Table 1: Comparative Physicochemical Properties of Aniline Building Blocks
| Building Block | Key Features & Rationale | cLogP (Predicted) | pKa (Predicted, Conjugate Acid) | Relative Metabolic Stability |
| This compound | Strong electron-withdrawing -CF3 group enhances metabolic stability and significantly lowers nitrogen basicity. High lipophilicity aids permeability. | 2.7[7] | ~3.5 | High |
| Aniline | Unsubstituted aromatic amine. Prone to rapid N-oxidation and ring hydroxylation, often leading to reactive quinone-imine metabolites. | 0.9 | 4.6 | Low |
| 4-Chloroaniline | Electron-withdrawing halogen provides moderate metabolic blocking and reduces basicity, but less effectively than -CF3. Potential for dehalogenation. | 1.9 | 4.15 | Moderate |
| 4-Methoxyaniline | Electron-donating group activates the ring towards oxidative metabolism and increases nitrogen basicity, potentially leading to rapid clearance and off-target effects. | 1.3 | 5.3 | Low |
Synthetic Versatility: A Model Buchwald-Hartwig Amination Protocol
A key strength of this compound is its utility as a versatile synthetic handle. The secondary amine is an excellent nucleophile for a wide range of C-N bond-forming reactions, a cornerstone of modern pharmaceutical synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of its application.
Experimental Workflow: Buchwald-Hartwig Cross-Coupling
Caption: Generalized workflow for a Buchwald-Hartwig C-N cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add the aryl halide or triflate (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by this compound (1.2 equiv.).
-
Reaction Execution: Heat the mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. The causality for heating is to provide the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Workup and Isolation: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to yield the desired tertiary arylamine product. The self-validating nature of this protocol lies in the consistent high yields and purity achieved when using robust catalyst/ligand systems for this class of transformation.
Clinical Validation: The Case of Sorafenib (Nexavar®)
The tangible impact of this compound is best exemplified by its incorporation into Sorafenib, an oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma and hepatocellular carcinoma.[8][9][10] The diarylurea pharmacophore of Sorafenib, which is crucial for its activity, is constructed from a 4-chloro-3-(trifluoromethyl)phenyl group and a phenoxy moiety linked to N-methylpicolinamide.[11] The trifluoromethylphenyl portion is critical, anchoring the drug in the hydrophobic pocket of the kinase active site and contributing to its potent inhibitory activity and favorable pharmacokinetic profile.[12]
Sorafenib's Dual Mechanism of Action
Caption: Sorafenib's dual-action mechanism inhibiting both tumor proliferation and angiogenesis.
Sorafenib's mechanism involves the potent inhibition of both intracellular serine/threonine kinases (like Raf-1 and B-Raf) involved in tumor cell proliferation and cell surface receptor tyrosine kinases (such as VEGFR and PDGFR) that are critical for tumor angiogenesis.[8][9][11] This dual-action approach effectively cuts off both the tumor's growth signals and its blood supply, demonstrating a highly effective anti-cancer strategy.
Conclusion
This compound is not merely another building block; it is a strategically optimized scaffold that directly addresses fundamental challenges in drug discovery. Its inherent metabolic stability, tunable basicity, and high lipophilicity, conferred by the trifluoromethyl group, provide a distinct advantage over traditional aniline derivatives. Coupled with its proven synthetic versatility and validated success in an FDA-approved therapeutic like Sorafenib, it stands out as a superior choice for medicinal chemists aiming to design potent, safe, and effective drug candidates. The adoption of this building block can de-risk development pipelines by mitigating common metabolic liabilities from the outset, thereby accelerating the path to novel therapeutics.
References
- Title: The Science Behind Sorafenib Tosylate: Mechanism, Synthesis, and Clinical Impact. Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: The Discovery and Synthesis of a Potent Angiogenesis Inhibitor: A Technical Overview of Sorafenib. Source: Benchchem.
- Title: Sorafenib | C21H16ClF3N4O3 | CID 216239. Source: PubChem - NIH. URL:[Link]
- Title: Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Source: PMC - NIH. URL:[Link]
- Title: New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
- Title: this compound | C8H8F3N | CID 15099755. Source: PubChem - NIH. URL:[Link]
- Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines. Source: PMC - NIH. URL:[Link]
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI. URL:[Link]
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI. URL:[Link]
- Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Source: International Journal of Chemical Studies. URL:[Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. news.umich.edu [news.umich.edu]
- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Safe Disposal of N-methyl-4-(trifluoromethyl)aniline
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The safe, compliant, and environmentally responsible disposal of surplus and waste materials is a critical component of laboratory excellence. This guide provides a comprehensive, technically grounded framework for the proper disposal of N-methyl-4-(trifluoromethyl)aniline (CAS No: 22864-65-9), a compound frequently utilized in the synthesis of complex organic molecules. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile & Risk Assessment: The Rationale for Caution
This compound is a halogenated amine that presents several hazards requiring careful management. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols that follow. The compound is classified as harmful and an irritant, with specific risks associated with various exposure routes.[1][2]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: It is known to cause skin and serious eye irritation.[1][2][3][4][5] Some related compounds may also cause respiratory irritation.[1][6]
-
Sensitization: It may cause an allergic skin reaction.
-
Environmental Hazard: While specific data for this compound is limited, aniline derivatives can be toxic to aquatic life. Therefore, it must be prevented from entering drains or waterways.[5][6]
-
Combustibility: It is a combustible liquid with a flash point of approximately 99°C (210°F).
-
Hazardous Decomposition: Upon combustion, it can produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2][4] This decomposition profile is a key reason why disposal must be handled by facilities equipped for halogenated waste.
For quick reference, the key physicochemical properties relevant to handling and disposal are summarized below.
| Property | Value | Source |
| CAS Number | 22864-65-9 | |
| Molecular Formula | C₈H₈F₃N | |
| Molecular Weight | 175.15 g/mol | |
| Appearance | Liquid | |
| Density | ~1.24 g/mL at 25°C | |
| Boiling Point | 105-106 °C at 20 mmHg | |
| Flash Point | 98.9 °C (210.0 °F) | |
| GHS Hazard Codes | H302, H317 |
Pre-Disposal Handling & Waste Segregation: The First Line of Defense
Proper disposal begins long before the waste container is full. It starts with meticulous handling and rigorous waste segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Due to the compound's hazards, the following PPE is mandatory when handling this compound in any form, including as a waste product:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling.[6]
-
Skin and Body Protection: A lab coat is standard. For larger quantities or in case of a spill, a chemically resistant apron or a full protective suit is required.[6]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood to avoid inhaling vapors.[3][6][7] If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK) is necessary.
The Cardinal Rule: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its classification and segregation as halogenated organic waste .
Causality: The fluorine atoms in this compound classify it as a halogenated compound. When incinerated, these halogens form acidic gases (like hydrogen fluoride) that require specialized scrubbers in the incinerator's exhaust system.[2][4] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more complex and expensive halogenated disposal process.[8] Proper segregation is therefore both an environmental and a financial imperative.
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for the different forms of waste containing this compound. The overarching principle is that all waste streams must be collected and disposed of via a licensed professional waste disposal service.[3][6]
Protocol 1: Unused or Surplus Pure Product
-
Do Not Attempt Neutralization: Do not try to chemically neutralize or treat the pure product in the lab. This can lead to uncontrolled reactions.
-
Containerize: Keep the chemical in its original, clearly labeled container. Ensure the cap is sealed tightly.
-
Label for Disposal: If not in the original container, transfer to a new, clean, and chemically compatible waste container. Affix a hazardous waste label detailing the full chemical name, CAS number, and associated hazards.
-
Store Safely: Store the container in a designated satellite accumulation area (SAA) with secondary containment, away from incompatible materials like strong acids, bases, and oxidizing agents.[4]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.
Protocol 2: Dilute Waste Streams (e.g., from reaction workups)
-
Segregate at Source: Collect all aqueous and organic waste streams containing this compound into a dedicated container labeled "Halogenated Organic Waste".[9]
-
Container Selection: Use a UN-rated, properly vented container designed for liquid hazardous waste.[8][10] Ensure the container material is compatible with all components of the waste stream.
-
Maintain a Log: Keep a log sheet attached to the container. Record the name and approximate quantity of every chemical added. This is a regulatory requirement and is crucial for the disposal facility.
-
Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[8]
-
Storage and Disposal: Store in a designated SAA with secondary containment and arrange for professional disposal through your EHS office.
Protocol 3: Contaminated Solid Waste
-
Definition: This category includes used gloves, weigh boats, pipette tips, absorbent pads from spills, and contaminated silica gel.
-
Collection: Place all contaminated solid materials into a dedicated, labeled container or a heavy-duty, sealable plastic bag. The container must be clearly marked "Contaminated Solid Waste: this compound".
-
Avoid Sharps: Do not mix contaminated sharps (needles, razor blades) with other solid waste. Collect sharps in a dedicated, puncture-proof sharps container.
-
Seal and Dispose: Once full, seal the container/bag and store it in the SAA for pickup by your hazardous waste management service.
Emergency Procedures for Spills & Exposures
Spill Cleanup Protocol
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Remove Ignition Sources: Eliminate all nearby sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][5]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[3][6] Label it as "Spill Debris: this compound".
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste. Prevent runoff from entering drains.
-
Dispose: Manage the sealed container of spill debris as hazardous waste according to Protocol 3.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]
Disposal Pathway Decision Logic
The proper routing of this compound waste is a critical decision point in the laboratory workflow. The following diagram illustrates the logical pathway from waste generation to final disposal, emphasizing the key segregation steps.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- Angene Chemical. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. [Link]
- Chemwatch. (n.d.). Chemwatch GHS SDS 2948: 3-(TRIFLUOROMETHYL)ANILINE. [Link]
- CPAchem Ltd. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Trifluoromethyl)aniline hydrochloride. [Link]
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. [Link]
- Gujarat Fluorochemicals Limited. (2018). SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline. [Link]
- University of Groningen. (n.d.). Hazardous waste acceptance conditions. [Link]
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. [Link]
- Bucknell University. (2016).
- U.S. Environmental Protection Agency. (2025).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. pfw.edu [pfw.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. rug.nl [rug.nl]
- 11. gfl.co.in [gfl.co.in]
A Researcher's Guide to the Safe Handling of N-methyl-4-(trifluoromethyl)aniline
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. N-methyl-4-(trifluoromethyl)aniline, a substituted aniline, presents unique opportunities in synthetic chemistry. However, its structural motifs—an aromatic amine and a trifluoromethyl group—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower you with the knowledge to manage chemical risks proactively, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance. A thorough understanding of its toxicological profile is the first step in mitigating risk. The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): The compound is harmful if swallowed.[1]
-
Skin Sensitization: It may cause an allergic skin reaction upon contact.[1]
-
Skin and Eye Irritation: Direct contact can lead to skin and serious eye irritation.[2][3][4]
The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its absorption through the skin. Aromatic amines, as a class, are known for their potential to cause skin sensitization and other systemic effects. Therefore, preventing direct contact and inhalation is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is based on a comprehensive risk assessment of the procedures to be performed.
Core PPE Requirements
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye damage.[3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5][6][7] | Prevents skin contact, which can lead to irritation or allergic reactions.[1][2] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[5][8] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[4][5] |
A Note on Glove Selection: While nitrile gloves offer good general protection for incidental contact, for prolonged handling or in the case of a spill, it is crucial to consult the glove manufacturer's compatibility charts to ensure adequate protection against this compound and any solvents in use.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing accidents. The following procedural steps provide a clear guide for the safe handling of this compound in a laboratory setting.
Preparation and Handling
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control vapor inhalation.[5][8]
-
Pre-use Inspection: Before starting any work, ensure that safety equipment, including eyewash stations and safety showers, are accessible and in good working order.[9]
-
Aliquotting: Carefully measure and transfer the required amount of the chemical using appropriate tools such as glass pipettes or syringes to minimize the risk of spills.
-
Reaction Setup: All experimental procedures should be conducted within the chemical fume hood. Maintain the sash at the lowest practical height to maximize containment.[5]
Spill Management
In the event of a spill, a swift and organized response is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of significant vapor exposure.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Absorption: For liquid spills, use an inert absorbent material, such as dry sand or earth, to contain and absorb the chemical.[8]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
Disposal Plan
Proper waste management is a critical component of the chemical lifecycle.
-
Waste Segregation: Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[5][7][11]
-
Container Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly identify the contents, including the full chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[5][12]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for final removal.
Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, including key decision points for spill response.
Caption: Workflow for handling this compound.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely a matter of following procedures but of cultivating a deep-seated understanding of the risks and the rationale behind each safety measure. By integrating these principles into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. We are dedicated to being your trusted partner in this endeavor, providing the critical information you need to advance your research with confidence and security.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025, December 25). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-N-methylaniline 97.
- Angene Chemical. (2024, December 1). Safety Data Sheet.
- ECHEMI. (n.d.). 4-(Trifluoromethyl)aniline SDS, 455-14-1 Safety Data Sheets.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)aniline(455-14-1).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- CPAChem. (2022, August 19). Safety data sheet.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Chemistry LibreTexts. (2020, June 29). Safety.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ECHEMI. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline SDS, 65934-74-9 Safety Data Sheets.
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Fisher Scientific. (2024, April 1). Safety Data Sheet.
Sources
- 1. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
